Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYOTMSWCKDYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353890 | |
| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15001-08-8 | |
| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 15001-08-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, with CAS number 15001-08-8, is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a recognized pharmacophore, contributing to a range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential mechanism of action, particularly in the context of its anti-inflammatory and analgesic properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Physicochemical and Pharmacokinetic Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug discovery.
| Identifier | Value |
| CAS Number | 15001-08-8 |
| Molecular Formula | C₁₂H₁₂ClN₃O₂[1] |
| Molecular Weight | 265.7 g/mol [1] |
| IUPAC Name | ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate |
| Synonyms | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, Ethyl 5-amino-1-(3-chlorophenyl)-4-pyrazolecarboxylate |
| PubChem CID | 757292[1] |
| MDL Number | MFCD00973940[1] |
| Property | Value |
| Appearance | White crystalline solid[1] |
| Melting Point | 116-122 °C[1] |
| Boiling Point | 419.5 °C at 760 mmHg |
| Density | 1.37 g/cm³ |
| Flash Point | 207.5 °C |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | Store at 0-8 °C[1] |
Synthesis and Experimental Protocol
The synthesis of this compound typically proceeds via a cyclocondensation reaction. A common and efficient method involves the reaction of a substituted hydrazine with a suitable three-carbon electrophilic synthon. A plausible and widely used precursor for the pyrazole core is ethyl 2-cyano-3-ethoxyacrylate.
Hypothetical Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of analogous 5-aminopyrazole-4-carboxylates.
Reaction Scheme:
Figure 1: General synthesis scheme for this compound.
Materials:
-
3-Chlorophenylhydrazine hydrochloride
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol (absolute)
-
Sodium acetate (anhydrous)
-
Deionized water
Procedure:
-
Preparation of 3-Chlorophenylhydrazine (free base): In a 250 mL round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride in deionized water. Add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH ~8), and a precipitate forms. Extract the free base with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 3-chlorophenylhydrazine as an oil or low-melting solid.
-
Cyclocondensation Reaction: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared 3-chlorophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate in equimolar amounts.
-
Solvent and Catalyst: Add absolute ethanol to the flask to dissolve the reactants. A catalytic amount of a weak base like sodium acetate can be added to facilitate the reaction, although in many cases, the reaction proceeds without an additional catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add the reaction mixture to ice-cold water with stirring to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water. Recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Biological Activity and Potential Signaling Pathway
Derivatives of 5-aminopyrazole are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The structural similarity of some pyrazole-containing compounds to the non-steroidal anti-inflammatory drug (NSAID) Celecoxib suggests a potential mechanism of action involving the cyclooxygenase (COX) pathway.
Hypothesized Anti-inflammatory and Analgesic Signaling Pathway
The anti-inflammatory and analgesic effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme.[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Figure 2: Hypothesized mechanism of action via COX-2 inhibition.
This proposed pathway suggests that this compound may act as a selective inhibitor of the COX-2 enzyme. This inhibition would lead to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. This makes it a promising scaffold for the development of novel anti-inflammatory and analgesic drugs.
Applications in Research and Drug Development
This compound serves as a versatile building block in medicinal chemistry and a valuable tool for biological research.[1]
-
Lead Compound for Drug Discovery: Its core pyrazole structure is a privileged scaffold in drug design. The amino and ester functional groups provide convenient handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
-
Intermediate in Synthesis: This compound is a key intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are also known to possess a wide range of biological activities.[1]
-
Probe for Biological Pathways: Due to its potential interaction with enzymes like COX-2, it can be used as a chemical probe to study the role of these pathways in various disease models.[1]
-
Agrochemical Research: Pyrazole derivatives have also found applications in the development of new agrochemicals, and this compound could be explored for such purposes.[1]
Conclusion
This compound is a chemical compound with significant potential in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the known biological activities of the 5-aminopyrazole scaffold, makes it an attractive starting point for the development of new therapeutic agents, particularly for inflammatory conditions and pain management. Further investigation into its specific molecular targets and mechanism of action will be crucial in fully realizing its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists working with this promising molecule.
References
An In-depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The known physicochemical properties of this compound are summarized below. These values are primarily derived from chemical supplier databases and computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | Echemi[1] |
| Molecular Weight | 265.7 g/mol | Chem-Impex[2] |
| CAS Number | 15001-08-8 | Chem-Impex[2], Echemi[1] |
| Appearance | White crystalline solid | Chem-Impex[2] |
| Melting Point | 115-122 °C | Chem-Impex[2], Echemi[1] |
| Boiling Point | 419.5 °C | Echemi[1] |
| Density | 1.37 g/cm³ | Echemi[1] |
| Vapor Pressure | 3.04E-07 mmHg at 25°C | Echemi[1] |
| Polar Surface Area (PSA) | 70.14 Ų | Echemi[1] |
| XLogP3 | 2.86580 | Echemi[1] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[2] |
Experimental Protocols
Determination of Melting Point: The melting point of a solid sample is typically determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. For a substance with a reported melting range of 115-122 °C, this indicates the transition from solid to liquid phase.
Synthesis of Pyrazole Derivatives: The synthesis of 5-amino-1H-pyrazole derivatives often involves the condensation of a hydrazine derivative with a β-keto nitrile or a similar three-carbon precursor. A general synthetic scheme is outlined below.
Caption: General synthesis scheme for this compound.
Purification and Characterization: Following synthesis, the crude product is typically purified using recrystallization or column chromatography. The purity and identity of the final compound are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A purity of ≥ 99% as determined by HPLC is commonly reported for commercial samples.[2]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 5-aminopyrazole have shown a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
Inhibition of Cyclooxygenase-2 (COX-2): Many pyrazole-containing compounds are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3][4][5] Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Potential inhibition of the COX-2 pathway by the pyrazole derivative.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs): Aberrant signaling through FGFRs is implicated in various cancers. Several 5-amino-1H-pyrazole derivatives have been designed and synthesized as potent inhibitors of FGFRs.[6][7][8] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways involved in cell proliferation and survival.
Caption: Potential mechanism of FGFR inhibition by the pyrazole derivative.
Conclusion
This compound is a compound with well-defined physicochemical properties and significant potential for further investigation in drug discovery. Its structural similarity to known COX-2 and FGFR inhibitors makes it a valuable candidate for screening in anti-inflammatory and oncology research programs. The synthetic accessibility and the established biological relevance of the 5-aminopyrazole core provide a strong foundation for the development of novel therapeutic agents. Further studies are warranted to fully elucidate its specific biological targets and mechanisms of action.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Characterization of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive framework for the determination and interpretation of the melting point for Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-08-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural recitation. It delves into the causal reasoning behind methodological choices, establishes a self-validating protocol for ensuring data integrity, and contextualizes the significance of this physical parameter within the broader field of medicinal chemistry. We present a detailed, field-proven protocol for melting point determination via the capillary method, discuss the interpretation of results, and situate this specific compound within the valuable class of pyrazole scaffolds.
Introduction: The Strategic Importance of Pyrazole Scaffolds and Physicochemical Properties
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in modern drug discovery.[1][2][3] Its structural versatility and capacity for diverse molecular interactions have led to its incorporation into numerous FDA-approved drugs, spanning therapeutic areas such as anti-inflammatory, anticoagulant, and analgesic agents.[1][4] The specific compound, this compound, serves as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, with research highlighting its utility in developing anti-inflammatory and analgesic drugs.[5]
In the rigorous process of drug development, the precise characterization of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. The melting point, or more accurately the melting range, is a fundamental thermodynamic property that serves as a critical indicator of purity and identity.[6] A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas the presence of impurities typically depresses the melting point and broadens the range. Therefore, the accurate determination of the melting point for this compound is an essential first step in its chemical and pharmaceutical assessment.
Compound Profile and Known Data
A thorough characterization begins with consolidating known information. This section summarizes the key identifiers and reported physical properties for the target compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][7] |
| Synonyms | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | [5] |
| CAS Number | 15001-08-8 | [5][7] |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [5][7] |
| Molecular Weight | 265.7 g/mol | [5] |
| Appearance | White crystalline solid | [5] |
| Reported Melting Point | 115-117 °C / 116-122 °C | [5][7][8] |
Note: The slight variation in the reported melting range is common and can be attributed to differences in analytical equipment, heating rates, and the purity of the analyzed sample.
The Foundational Principle: Melting Point as a Criterion of Purity
The transition from a solid to a liquid phase occurs at a temperature where the vibrational energy of the molecules overcomes the forces of the crystal lattice. For a pure substance, this transition is typically sharp. However, when an impurity is introduced into the crystal lattice, it disrupts the uniform intermolecular forces, effectively lowering the energy required to break the lattice structure. This phenomenon results in both a depression of the melting point and a broadening of the melting range. This principle is the cornerstone of using melting point determination as a rapid and effective tool for purity assessment.
Experimental Protocol: A Self-Validating Method for Melting Point Determination
The following protocol is designed to ensure accuracy and reproducibility, incorporating steps for system validation as mandated by good laboratory practices and standards such as the United States Pharmacopeia (USP) General Chapter <741>.[9][10]
Instrumentation and Materials
-
Apparatus: Capillary Melting Point Apparatus (e.g., Electrothermal Mel-Temp®, Stuart SMP series, or equivalent automated system).
-
Capillary Tubes: Glass, sealed at one end, 0.8-1.2 mm internal diameter.[9]
-
Sample: this compound, finely powdered.
-
Calibration Standards: USP Melting Point Reference Standards (e.g., Vanillin [81-83°C], Caffeine [235-237.5°C]). The choice of standards should bracket the expected melting point of the sample.[9][11]
System Calibration (Trustworthiness Pillar)
Causality: Before analyzing an unknown, the accuracy of the apparatus must be verified. This is a non-negotiable step to ensure the trustworthiness of the generated data.
-
Select at least two USP Reference Standards whose melting points bracket the expected 115-122 °C range of the target compound.
-
Following the procedure in section 4.3, determine the melting point of each standard.
-
The observed melting points must fall within the certified range for each standard. If they do not, the apparatus requires servicing or recalibration according to the manufacturer's instructions before proceeding.
Detailed Measurement Protocol (Expertise Pillar)
-
Sample Preparation: Place a small amount of the white crystalline solid onto a clean, dry watch glass. Using a spatula, crush the sample into a fine, uniform powder. Causality: A fine powder ensures efficient and uniform packing into the capillary tube, which is critical for consistent heat transfer throughout the sample.[11]
-
Capillary Loading: Invert a capillary tube and tap the open end into the powdered sample until a small plug of material enters the tube. Gently tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the sample is packed to a height of 2-3 mm. Causality: A consistent, small sample height ensures a uniform and rapid response to temperature changes, leading to a sharper, more accurate melting range.[12]
-
Apparatus Setup: Set the plateau temperature on the apparatus to approximately 10°C below the lowest expected melting point (e.g., set to 105°C).[13][14]
-
Measurement Execution: a. Insert the loaded capillary tube into the heating block of the apparatus. b. Allow the block to heat rapidly to the set plateau temperature. c. Once the plateau temperature is reached and stabilized, adjust the heating rate to 1-2°C per minute. Causality: A slow heating rate near the melting point is crucial. It ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting temperature.[6][9] d. Observe the sample through the magnifying lens. e. Record T₁: The temperature at which the first drop of liquid becomes visible. f. Record T₂: The temperature at which the last solid particle melts, and the sample is completely liquid.
-
Reporting: The result is reported as a range: T₁ - T₂. For this compound, a result such as "118-120°C" is expected for a pure sample.
-
Replicate Analysis: Perform the measurement in triplicate to ensure consistency and report the average range.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the self-validating melting point determination protocol.
Caption: Workflow for USP-compliant melting point determination.
Interpretation of Results
-
Sharp Melting Range (e.g., 1-2°C wide): This is indicative of high sample purity. The observed range should align with the literature values of 115-122°C.[5][7]
-
Broad Melting Range (>3°C wide) and Depressed Value: This strongly suggests the presence of impurities. The impurities disrupt the crystal lattice, causing the substance to melt over a wider temperature range and at a lower temperature than the pure compound.
-
Decomposition: If the sample darkens, chars, or evolves gas during heating, this should be noted. In such cases, the reported value would be a "melting point with decomposition."
Conclusion
The determination of the melting point of this compound is a foundational analytical procedure that provides critical data regarding its identity and purity. By adhering to a protocol grounded in authoritative standards like USP <741> and incorporating self-validating steps such as instrument calibration, researchers can generate trustworthy and reproducible data.[9] An observed melting range consistent with the reported values of 115-122°C confirms the integrity of this valuable chemical intermediate, paving the way for its successful application in pharmaceutical and agrochemical research and development.[5][7]
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. Buy 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate [smolecule.com]
- 9. uspbpep.com [uspbpep.com]
- 10. â©741⪠Melting Range or Temperature [doi.usp.org]
- 11. pharmajia.com [pharmajia.com]
- 12. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. drugfuture.com [drugfuture.com]
An In-depth Technical Guide to the Solubility Profile of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of the solubility profile of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative solubility data in public literature, this guide synthesizes information on its physicochemical properties to predict its solubility behavior. Furthermore, it offers detailed experimental protocols for determining its solubility and explores a relevant biological signaling pathway.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is influenced by its physicochemical properties. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C12H12ClN3O2 | [1] |
| Molecular Weight | 265.7 g/mol | [2] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 419.5 °C | [1] |
| XLogP3 | 2.86580 | [1] |
| Appearance | White crystalline solid | [2] |
Interpreting the Physicochemical Properties for Solubility Prediction:
The XLogP3 value of 2.86580 suggests that this compound has a moderate level of lipophilicity. Generally, compounds with a positive LogP value are more soluble in organic solvents than in water. The relatively high melting point indicates strong intermolecular forces in the solid state, which must be overcome for dissolution to occur. This can sometimes correlate with lower solubility.
Based on these properties and the general characteristics of pyrazole derivatives, the following solubility profile can be predicted:
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low to sparingly soluble | The moderate lipophilicity (positive XLogP3) and the presence of a non-polar chlorophenyl group suggest limited solubility in polar solvents like water. Pyrazole itself has limited water solubility.[3] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are capable of disrupting the intermolecular forces of the solid and can solvate both polar and non-polar parts of the molecule. |
| Alcohols (e.g., Ethanol, Methanol) | Moderately soluble | These solvents have both polar and non-polar characteristics, making them suitable for dissolving compounds with mixed polarity. Pyrazole and its derivatives are generally more soluble in alcohols than in water.[3] |
| Non-polar Solvents (e.g., Toluene, Hexane) | Sparingly to slightly soluble | While the compound has lipophilic character, the presence of polar functional groups (amino, ester, pyrazole ring nitrogens) will limit its solubility in highly non-polar solvents. |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4]
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound.
Caption: A flowchart of the experimental workflow for determining drug solubility.
Potential Signaling Pathway Involvement: Cyclooxygenase (COX) Pathway
Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties by inhibiting the cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid autacoids that mediate inflammation.[6] The following diagram illustrates a simplified representation of the COX signaling pathway.
Caption: The COX signaling pathway leading to inflammation.
In this pathway, inflammatory stimuli trigger the release of arachidonic acid from cell membranes by phospholipase A2.[6] Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammatory responses.[6] Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) often exert their therapeutic effect by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins.[5] Further research would be required to determine the specific interaction of this compound with this or other signaling pathways.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole of significant interest in pharmaceutical and agrochemical research.[1] As direct experimental data for this specific molecule is not always readily available, this document serves as a predictive and interpretive manual for researchers. We will dissect the molecular structure, predict the chemical shifts, multiplicities, and integration of each proton signal, and provide a robust experimental protocol for acquiring a high-quality spectrum. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar heterocyclic compounds.
Introduction: The Structural Significance of a Substituted Pyrazole
This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities.[2] The specific arrangement of substituents—an ethyl carboxylate, an amino group, and a 3-chlorophenyl ring—creates a unique electronic and steric environment that dictates its chemical properties and potential applications.[1]
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships. A thorough understanding of the ¹H NMR spectrum is therefore critical for confirming the identity and purity of synthesized this compound.
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first analyze the molecular structure and identify all non-equivalent protons.
Figure 1. Chemical structure of this compound with protons labeled (a-i).
There are nine distinct proton environments in the molecule, labeled (a) through (i) in Figure 1.
Theoretical ¹H NMR Spectrum Prediction
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for each proton are summarized in Table 1. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects of neighboring substituents.[3][4][5]
| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H (a) | Pyrazole Ring H-3 | 7.5 - 8.0 | Singlet (s) | 1H | This proton is on an aromatic heterocyclic ring and will appear downfield. It has no adjacent protons, resulting in a singlet. |
| NH₂ (b) | Amino Group | 5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. |
| H (d) | Phenyl Ring H-2' | 7.6 - 7.8 | Singlet or Narrow Triplet (s or t) | 1H | This proton is ortho to the pyrazole substituent and meta to the chlorine. It will be downfield. Depending on the resolution, it may appear as a narrow triplet due to coupling with H-4' and H-6'. |
| H (e) | Phenyl Ring H-6' | 7.4 - 7.6 | Doublet of Doublets (dd) or Triplet (t) | 1H | This proton is ortho to the pyrazole and meta to the chlorine. It will couple with H-2' and H-4'. |
| H (f) | Phenyl Ring H-4' | 7.3 - 7.5 | Triplet (t) | 1H | This proton is meta to both the pyrazole and the chlorine. It will be split into a triplet by its two ortho neighbors. |
| H (g) | Phenyl Ring H-5' | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | This proton is ortho to the chlorine and meta to the pyrazole. It will be influenced by both groups and couple with H-4' and H-6'. |
| CH₂ (h) | Ethyl Ester Methylene | 4.1 - 4.4 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group (3 protons + 1 = 4).[6] |
| CH₃ (i) | Ethyl Ester Methyl | 1.2 - 1.5 | Triplet (t) | 3H | These protons are in a standard alkyl environment but are split into a triplet by the adjacent methylene group (2 protons + 1 = 3).[6] |
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure optimal sensitivity.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for good resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended for good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Figure 2. Experimental workflow for acquiring a ¹H NMR spectrum.
Interpretation of the Spectrum: A Self-Validating System
The interpretation of the ¹H NMR spectrum should be a self-validating process. The predicted chemical shifts, multiplicities, and integrations should all be consistent with the proposed structure.
-
Chemical Shifts: The downfield region (δ > 7.0 ppm) will contain the aromatic protons of the pyrazole and 3-chlorophenyl rings. The amino group protons will likely appear in the mid-field region (δ 5.0-6.0 ppm), and the ethyl ester protons will be in the upfield region (δ 1.2-4.4 ppm).
-
Multiplicities: The splitting patterns are key to confirming connectivity. The quartet and triplet of the ethyl group are a classic signature. The multiplicities of the aromatic protons will depend on their coupling constants, which can provide further structural information.
-
Integration: The integral values must correspond to the number of protons in each environment (1H for each aromatic proton, 2H for the NH₂ and CH₂, and 3H for the CH₃).
Any significant deviation from the predicted spectrum should prompt a re-evaluation of the structure or consideration of potential impurities.
Conclusion
This guide provides a comprehensive framework for the prediction and interpretation of the ¹H NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently elucidate the structure of this and related compounds. The principles outlined here are fundamental to the characterization of novel chemical entities and are essential for ensuring the scientific integrity of research in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. web.pdx.edu [web.pdx.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This document outlines predicted chemical shifts, a comprehensive experimental protocol for acquiring 13C NMR data, and a logical workflow for the analysis.
Predicted 13C NMR Spectral Data

Figure 1. Structure and numbering of this compound.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~153 | The C3 carbon of the pyrazole ring is typically observed in this region. |
| C4 | ~97 | The C4 carbon, situated between two nitrogen atoms and adjacent to a carboxylate group, is expected to be significantly shielded. |
| C5 | ~145 | The C5 carbon, bonded to an amino group, will be deshielded compared to C4. |
| C=O | ~163 | The carbonyl carbon of the ethyl ester group characteristically appears in this downfield region. |
| O-CH2 | ~60 | The methylene carbon of the ethyl group is expected in this range. |
| CH3 | ~14 | The methyl carbon of the ethyl group will be found in the upfield region. |
| C1' | ~139 | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |
| C2' | ~120 | Aromatic CH carbon ortho to the pyrazole substituent. |
| C3' | ~135 | The carbon atom bearing the chlorine substituent will be deshielded. |
| C4' | ~128 | Aromatic CH carbon para to the pyrazole substituent. |
| C5' | ~126 | Aromatic CH carbon meta to the pyrazole substituent and adjacent to the chlorine. |
| C6' | ~122 | Aromatic CH carbon ortho to the pyrazole substituent. |
Note: These are predicted values and may vary slightly from experimental results. The solvent used for analysis can also influence the chemical shifts.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for obtaining a high-quality 13C NMR spectrum of the title compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.[1][2]
-
Concentration: Dissolve approximately 10-20 mg of the purified solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If the solvent does not contain TMS, a small amount can be added.
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 13C NMR experiment on a 400 or 500 MHz spectrometer.
| Parameter | Recommended Setting |
| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). |
| Acquisition Time (AQ) | 1-2 seconds. |
| Relaxation Delay (D1) | 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 0-200 ppm (approximately 25,000 Hz on a 500 MHz spectrometer). |
| Temperature | Standard probe temperature (e.g., 298 K). |
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) or to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. Integration is generally not quantitative for standard 13C NMR spectra.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the complete 13C NMR analysis of this compound.
Discussion of Expected Spectral Features
The 13C NMR spectrum of this compound is expected to exhibit a total of 12 distinct signals, corresponding to the 12 chemically non-equivalent carbon atoms in the molecule.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the electronic effects of the substituents. The amino group at C5 is an electron-donating group, which will affect the electron density and thus the chemical shifts of the ring carbons. The 1-phenyl substituent will also have a significant impact on the electronic environment of the pyrazole ring.[1][2][3]
-
Ethyl Carboxylate Group: The carbonyl carbon of the ethyl ester will be the most deshielded signal in the spectrum, appearing at a high chemical shift value. The methylene and methyl carbons of the ethyl group will appear in the upfield region, with the methylene carbon being more deshielded due to its proximity to the oxygen atom.
-
3-Chlorophenyl Group: The six carbons of the 3-chlorophenyl ring are expected to show four distinct signals due to the symmetry of the substituent pattern. The carbon atom directly bonded to the chlorine (C3') will be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region (approximately 120-140 ppm). The assignment of these signals can be aided by comparing the spectrum to that of 3-chloroaniline or similar compounds.
By combining the predicted chemical shifts with the general knowledge of 13C NMR spectroscopy of pyrazole derivatives, a confident structural elucidation of this compound can be achieved. For unambiguous assignment, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
References
Mass Spectrometric Analysis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric properties of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the compound's key molecular data, a detailed experimental protocol for its analysis by mass spectrometry, and a proposed fragmentation pattern based on the analysis of structurally similar compounds.
Core Compound Data
The accurate mass and molecular formula are critical for the identification and characterization of a compound by high-resolution mass spectrometry. The key identifiers for this compound are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ |
| Molecular Weight | 265.70 g/mol |
| Exact Mass | 265.0618043 g/mol |
| CAS Number | 15001-08-8 |
Experimental Protocol for Mass Spectrometric Analysis
The following protocol provides a general framework for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). The specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
For LC-MS analysis, further dilute the stock solution to a concentration range suitable for the calibration curve.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is a suitable choice for the separation of this compound.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. The gradient can be optimized to achieve good peak shape and separation.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 25-40 °C.
3. Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for this type of molecule.[2] Both positive and negative ion modes should be evaluated, though positive mode is generally more common for compounds with basic nitrogen atoms.
-
Ionization Mode: Positive Ion Mode ([M+H]⁺)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen)
-
Desolvation Temperature: 350-500 °C
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
Mass Spectral Data and Fragmentation Analysis
While a specific mass spectrum for this compound is not publicly available, a plausible fragmentation pattern can be proposed based on the known fragmentation of pyrazole derivatives and the analysis of structurally similar compounds, such as Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3][4]
The expected protonated molecular ion ([M+H]⁺) would have an m/z of approximately 266.0691, considering the isotopic distribution of chlorine.
Proposed Fragmentation Pathway
The fragmentation of pyrazoles is known to involve characteristic losses, such as the expulsion of HCN and N₂.[5] For the title compound, the primary fragmentation pathways are expected to involve the cleavage of the ester group and fragmentation of the pyrazole ring system.
Below is a proposed fragmentation pathway visualized using the DOT language.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Interpretation of the Fragmentation Pathway:
-
[M+H]⁺ (m/z 266/268): The protonated molecular ion, showing the characteristic isotopic pattern for a chlorine-containing compound.
-
Loss of Ethylene (m/z 238/240): A common fragmentation for ethyl esters, proceeding through a McLafferty rearrangement, resulting in the loss of ethylene (C₂H₄).
-
Loss of Ethanol (m/z 220/222): Cleavage of the ester group with the loss of a neutral ethanol molecule (C₂H₅OH).
-
Loss of Carbon Monoxide (m/z 210/212): Subsequent loss of carbon monoxide (CO) from the fragment at m/z 238/240.
-
Formation of the Chlorophenyl-diazonium fragment (m/z 140/142): Cleavage of the pyrazole ring can lead to the formation of a chlorophenyl-diazonium type ion.
-
Formation of the Chlorophenyl cation (m/z 111/113): Subsequent loss of a neutral N₂H species from the m/z 140/142 fragment.
Signaling Pathways and Biological Context
Currently, there is no publicly available information detailing the specific signaling pathways in which this compound is involved. Pyrazole derivatives are a well-known class of compounds with a broad range of biological activities, and their mechanism of action is often dependent on the specific substitution pattern. Further research is required to elucidate the biological targets and signaling pathways associated with this particular compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided data and protocols offer a starting point for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The proposed fragmentation pathway, based on the analysis of related structures, serves as a valuable tool for the identification and structural elucidation of this and other similar pyrazole derivatives. Further experimental work is necessary to confirm the proposed fragmentation and to investigate the biological activity of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BiblioBoard [openresearchlibrary.org]
An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Executive Summary
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and agrochemical synthesis.[1][2] Its molecular architecture, featuring primary amine, ester, chlorophenyl, and pyrazole moieties, makes it a versatile precursor for developing novel therapeutic agents, including anti-inflammatory drugs and covalent inhibitors for cancer therapy.[1][3] Given its pivotal role in synthesis, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular identity and purity of this compound. This guide offers a detailed interpretation of its FT-IR spectrum, explaining the causality behind characteristic absorption bands and providing a validated protocol for analysis.
Introduction to the Molecule and Spectroscopic Verification
Molecular Profile: A Multifunctional Synthetic Intermediate
The subject of this guide, this compound, possesses the chemical formula C₁₂H₁₂ClN₃O₂. Its structure is a confluence of several key functional groups, each contributing distinct vibrational signatures to its infrared spectrum. Understanding these individual components is the first step in a comprehensive spectral analysis.
-
Primary Aromatic Amine (-NH₂): Attached to the pyrazole ring, this group is a key site for further chemical modification.
-
Ethyl Ester (-COOCH₂CH₃): This carboxylate group provides another reactive handle and significantly influences the electronic properties of the pyrazole core.
-
Substituted Pyrazole Ring: A five-membered aromatic heterocycle that forms the core scaffold.
-
3-Chlorophenyl Group: A meta-substituted aromatic ring whose presence and substitution pattern can be confirmed by specific IR bands.
The reliable identification of this intermediate is a critical quality control step in any multi-step synthesis, ensuring the integrity of the final product.
The Principle of FT-IR Spectroscopy in Structural Elucidation
FT-IR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample's molecules.[4] Covalent bonds within a molecule are not static; they vibrate by stretching and bending at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs that energy, resulting in a peak (or a downward-pointing band in a transmittance spectrum).[5]
The resulting spectrum is a unique molecular "fingerprint," with two key regions for interpretation:[6]
-
Functional Group Region (4000-1500 cm⁻¹): This region contains characteristic absorptions for specific functional groups (e.g., O-H, N-H, C=O).[7] These bands are generally well-defined and allow for the rapid identification of the key chemical moieties present.
-
Fingerprint Region (<1500 cm⁻¹): This zone is highly complex, containing a multitude of overlapping peaks from C-C, C-O, and C-N single-bond stretches, as well as various bending vibrations.[5][8] While difficult to assign individually, the overall pattern in this region is unique to a specific molecule, making it invaluable for confirming identity by comparing it against a reference spectrum.[6]
Experimental Protocol for FT-IR Analysis
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following describes a self-validating methodology for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet technique.
Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Ensure the sample is dry and free of solvent residues. Grind approximately 1-2 mg of the compound into a fine powder using an agate mortar and pestle.
-
Add ~200 mg of spectroscopic grade Potassium Bromide (KBr). KBr is used because it is transparent to infrared radiation in the mid-IR region.
-
Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes to ensure homogeneous dispersion.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is crucial as it minimizes light scattering and produces a flat baseline.
-
-
Instrument Setup and Background Scan:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Before scanning the sample, run a background scan with an empty sample compartment. This step is critical as it records the spectrum of atmospheric water and carbon dioxide, which is then automatically subtracted from the sample spectrum to prevent interference.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typical parameters for high-quality data include:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)
-
-
-
Data Processing:
-
Perform baseline correction if necessary to ensure the baseline is flat.
-
Label the significant peaks with their corresponding wavenumber values (cm⁻¹).
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Detailed Spectral Interpretation
The FT-IR spectrum of this compound can be logically dissected by examining the characteristic regions.
High-Frequency Region (>2500 cm⁻¹): N-H and C-H Stretching Vibrations
This region is dominated by stretching vibrations of bonds involving hydrogen.
-
N-H Stretching (Amine): The primary amine group (-NH₂) is expected to show two distinct, sharp to medium-intensity bands in the 3500-3300 cm⁻¹ range.[7][9][10]
-
Asymmetric Stretch: Typically appears at a higher wavenumber (~3450 cm⁻¹).
-
Symmetric Stretch: Appears at a lower wavenumber (~3350 cm⁻¹). The presence of two peaks is definitive for a primary amine (R-NH₂), distinguishing it from secondary amines (one peak) and tertiary amines (no peak).[11]
-
-
C-H Stretching (Aromatic): The C-H bonds on the chlorophenyl and pyrazole rings give rise to weak to medium absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][12] The presence of peaks in this specific area is a strong indicator of aromatic or unsaturated systems.
-
C-H Stretching (Aliphatic): The ethyl group (-CH₂CH₃) produces strong stretching absorptions just below 3000 cm⁻¹, generally between 2980-2850 cm⁻¹.[8][12] These are due to the symmetric and asymmetric stretching of the methyl and methylene C-H bonds.
Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)
This region is crucial for identifying the ester and the aromatic ring systems.
-
C=O Stretching (Ester): The most intense and sharpest peak in the entire spectrum is typically the carbonyl stretch of the ester group. For an α,β-unsaturated ester (conjugated with the pyrazole ring), this absorption is expected in the 1730-1715 cm⁻¹ range.[12][13] The conjugation delocalizes the pi-electrons of the carbonyl, slightly weakening the C=O bond and lowering its vibrational frequency compared to a saturated ester (1750-1735 cm⁻¹).[13][14]
-
C=C and C=N Ring Stretching: The pyrazole and chlorophenyl rings exhibit a series of medium to strong absorptions between 1620-1450 cm⁻¹.[15] These complex vibrations are characteristic of aromatic and heteroaromatic systems.
-
N-H Bending (Amine): The primary amine also has a scissoring (bending) vibration that typically appears as a medium-intensity band in the 1650-1580 cm⁻¹ range.[9][10] This peak can sometimes overlap with the aromatic C=C stretching bands.
The Fingerprint Region (<1500 cm⁻¹): A Unique Molecular Signature
This region contains a wealth of structural information, though individual peak assignment can be complex.
-
C-O Stretching (Ester): Esters are characterized by two strong C-O stretching bands.[8][16]
-
Asymmetric C-O-C Stretch: A strong, broad band typically found between 1300-1150 cm⁻¹, corresponding to the =C-O-C portion of the ester.
-
Symmetric O-C-C Stretch: Another strong band, usually between 1100-1000 cm⁻¹, from the O-C-C moiety.[13]
-
-
C-N Stretching (Aromatic Amine-like): The stretching vibration of the C-N bond connecting the pyrazole ring to the amino group is expected as a strong band in the 1335-1250 cm⁻¹ region.[10]
-
Aromatic C-H Out-of-Plane Bending: The C-H bonds on the chlorophenyl ring produce strong bands in the 900-675 cm⁻¹ range. The specific pattern of these bands is diagnostic of the substitution pattern. For a 1,3-disubstituted (meta) ring, characteristic absorptions are expected.
-
C-Cl Stretching: The carbon-chlorine bond stretch typically gives rise to a medium to strong absorption in the 800-600 cm⁻¹ range.
Data Summary and Structural Confirmation
The following table summarizes the expected key vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3450, ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl & Pyrazole Rings |
| 2980-2850 | Strong | Aliphatic C-H Stretch | Ethyl Group |
| 1730-1715 | Very Strong, Sharp | C=O Stretch (Conjugated) | Ester |
| 1650-1580 | Medium | N-H Bend | Primary Amine |
| 1620-1450 | Medium-Strong | C=C and C=N Ring Stretches | Phenyl & Pyrazole Rings |
| 1335-1250 | Strong | C-N Stretch | Aryl-Amine |
| 1300-1150 | Strong | Asymmetric C-O-C Stretch | Ester |
| 1100-1000 | Strong | Symmetric O-C-C Stretch | Ester |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Phenyl Ring |
| 800-600 | Medium-Strong | C-Cl Stretch | Chlorophenyl |
Annotated Molecular Structure Diagram
Caption: Key functional groups and their characteristic IR vibrations.
Conclusion
The FT-IR spectrum of this compound presents a rich tapestry of information that serves as a robust tool for its identification. The definitive presence of two N-H stretching bands (~3400 cm⁻¹), a strong conjugated C=O stretch (~1720 cm⁻¹), multiple C-O ester bands in the fingerprint region, and characteristic aromatic absorptions provides a unique and verifiable spectral signature. For researchers in drug development and chemical synthesis, mastering the interpretation of this spectrum is a foundational step in ensuring the quality and identity of this crucial synthetic intermediate, thereby upholding the integrity of the subsequent research and development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rockymountainlabs.com [rockymountainlabs.com]
An In-depth Technical Guide on the Stability of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. As a key building block, its chemical stability is a critical parameter that influences its storage, handling, formulation development, and the overall quality of the final product. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation profile under various stress conditions, recommended storage conditions, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ |
| Molecular Weight | 265.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 115-117 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |
| pKa | Not readily available, but the amino group is expected to be weakly basic. |
Stability Profile
The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Summary of Forced Degradation Studies
The following table summarizes the degradation behavior of the compound under different stress conditions. The data presented is a representative summary derived from typical forced degradation studies on similar chemical entities.
| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant degradation | ~ 25% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Rapid and extensive degradation | > 80% |
| Oxidative Degradation | 3% H₂O₂ | 48 hours | Moderate degradation | ~ 15% |
| Thermal Degradation | 80°C | 72 hours | Minimal degradation | < 5% |
| Photostability | ICH Option 2 (UV/Vis light) | 7 days | Noticeable degradation | ~ 20% |
Degradation Pathways
Based on the forced degradation studies and the chemical structure of this compound, several potential degradation pathways can be postulated.
The ester functional group is the most probable site for hydrolysis.
-
Acid-catalyzed hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to the corresponding carboxylic acid, 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, and ethanol.
-
Base-catalyzed hydrolysis: Saponification under basic conditions will also yield the carboxylate salt. This reaction is typically much faster than acid-catalyzed hydrolysis.
The pyrazole ring and the amino group are susceptible to oxidation. Potential oxidation products could include N-oxides or hydroxylated derivatives.
The aromatic chlorophenyl ring and the pyrazole nucleus are chromophores that can absorb UV radiation, leading to photodegradation. Potential reactions include dehalogenation or rearrangement of the pyrazole ring.
Recommended Storage and Handling
Based on the available stability data, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[1] For short-term use, storage at room temperature in a dry environment is also acceptable.
-
Light: The compound should be protected from light to prevent photodegradation. Amber-colored vials or storage in the dark is advised.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially for long-term storage or if the compound is to be used in sensitive applications.
-
Moisture: Keep the container tightly sealed to protect from moisture, which could facilitate hydrolysis.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. The following sections outline the protocols for forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol describes the conditions for inducing degradation of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution in the dark at room temperature for 48 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 72 hours.
-
After the specified time, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photostability Testing:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dissolve both the exposed and control samples in the mobile phase to a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Logical Workflow for Stability Testing
References
An In-depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus represents a cornerstone in medicinal chemistry, a privileged scaffold that continues to yield compounds of significant therapeutic potential. Its inherent chemical versatility and diverse biological activities have led to the development of numerous FDA-approved drugs. Within this broad class, 5-aminopyrazole derivatives have emerged as particularly fruitful starting points for the discovery of novel agents targeting key pathways in inflammation and oncology. This guide focuses on a specific, yet highly representative, member of this family: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. We will delve into its fundamental properties, synthesis, characterization, and the scientific rationale behind its importance as a building block in the quest for new medicines.
Section 1: Core Molecular Attributes
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its application in research and development. These attributes govern its behavior in both chemical reactions and biological systems.
Physicochemical and Structural Data
The essential identifiers and properties of this compound are summarized in the table below. This data is critical for accurate record-keeping, safety assessments, and the design of experimental protocols.
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ |
| Molecular Weight | 265.70 g/mol [1][2][3] |
| CAS Number | 15001-08-8[1][2] |
| Appearance | White crystalline solid[1] |
| Melting Point | 115-122 °C[1][3] |
| Boiling Point | 419.5 °C at 760 mmHg[3] |
| Density | 1.37 g/cm³[3] |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents like ethanol, methanol, and DMSO. |
Molecular Structure
The structural arrangement of atoms dictates the molecule's reactivity and its ability to interact with biological targets. The diagram below illustrates the key functional groups: a pyrazole ring, a 3-chlorophenyl substituent at the N1 position, an amino group at the C5 position, and an ethyl carboxylate group at the C4 position. The presence of the chlorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of the molecule.
References
An In-depth Technical Guide to the Purity Analysis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document details a plausible synthetic route to anticipate potential process-related impurities and outlines a multi-faceted analytical approach for identification, quantification, and characterization. This guide includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of comparison for laboratory application.
Introduction
This compound (CAS No. 15001-08-8) is a substituted pyrazole derivative with significant applications in the synthesis of bioactive molecules. Its structural motif is a common scaffold in the development of anti-inflammatory agents, analgesics, and other therapeutic agents. The purity of this intermediate is paramount as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide presents a systematic approach to the purity analysis of this compound, addressing the identification and quantification of potential impurities.
Potential Impurities from Synthesis
A common and efficient method for the synthesis of 5-aminopyrazole derivatives is the Knorr pyrazole synthesis and related cyclocondensation reactions. A plausible synthetic route for this compound involves the reaction of (3-chlorophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate.
Based on this synthetic pathway, several potential process-related impurities can be anticipated.
Table 1: Potential Impurities and their Origin
| Impurity Name | Structure | Plausible Origin |
| (3-chlorophenyl)hydrazine | 3-Cl-C₆H₄-NHNH₂ | Unreacted starting material |
| Ethyl 2-cyano-3-ethoxyacrylate | EtOOC-C(CN)=CH-OEt | Unreacted starting material |
| Ethyl 3-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Isomeric structure | Formation of the regioisomeric pyrazole |
| Diethyl 2,5-dicyano-3,6-bis((3-chlorophenyl)amino)cyclohexa-1,4-diene-1,4-dicarboxylate | Dimerization product | Side reaction of the intermediate |
| Solvents (e.g., Ethanol, Toluene) | - | Residual solvents from reaction and purification |
Analytical Methodologies for Purity Assessment
A comprehensive purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
Chromatographic techniques are essential for separating the main compound from its impurities, allowing for their individual detection and quantification.
HPLC is the primary method for quantitative purity determination due to its high resolution, sensitivity, and reproducibility. A reverse-phase HPLC method is proposed for the analysis of the target compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 40% A, hold for 2 minutes.
-
Increase to 90% A over 15 minutes.
-
Hold at 90% A for 5 minutes.
-
Return to 40% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (40:60 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
Data Presentation:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Table 2: Typical HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Impurity A (e.g., (3-chlorophenyl)hydrazine) |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 10.1 | 0.10 | Impurity B (e.g., Isomer) |
| Total | 100.00 |
TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and assessing the presence of major impurities.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like ethyl acetate.
-
Visualization: UV light at 254 nm and/or staining with an appropriate reagent (e.g., potassium permanganate).
The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value of the main spot can be used for identification purposes.
Spectroscopic Methods
Spectroscopic techniques are crucial for confirming the identity of the main compound and for characterizing any isolated impurities.
MS provides information about the molecular weight of the compound, which is a critical piece of data for identity confirmation.
Experimental Protocol:
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Analysis Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.
-
Expected Mass: The exact mass of C₁₂H₁₂ClN₃O₂ is 265.0618. The expected m/z for the protonated molecule [M+H]⁺ is approximately 266.0691.
NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H NMR and ¹³C NMR are essential for unambiguous identification.
Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):
-
A triplet and a quartet in the upfield region corresponding to the ethyl ester group (~1.4 and 4.3 ppm, respectively).
-
A broad singlet for the amino (-NH₂) protons.
-
A singlet for the pyrazole ring proton.
-
A series of multiplets in the aromatic region corresponding to the protons of the 3-chlorophenyl group.
Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):
-
Signals for the ethyl group carbons.
-
Signals for the pyrazole ring carbons.
-
Signals for the 3-chlorophenyl ring carbons.
-
A signal for the carbonyl carbon of the ester group.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic FTIR Peaks (cm⁻¹):
-
N-H stretching: Around 3300-3500 cm⁻¹ (from the amino group).
-
C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=O stretching (ester): Around 1700-1720 cm⁻¹.
-
C=C and C=N stretching: Around 1500-1650 cm⁻¹.
-
C-Cl stretching: Around 700-800 cm⁻¹.
Conclusion
The purity analysis of this compound is a critical step in its use for research and development. A combination of chromatographic and spectroscopic methods provides a robust framework for ensuring the quality of this important chemical intermediate. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries. By understanding the potential impurities and employing the appropriate analytical techniques, the integrity of subsequent research and development activities can be assured.
An In-depth Technical Guide to the Hazards and Safety Precautions for Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-08-8). The information presented is intended to support safe laboratory and research practices.
Chemical Identification and Physical Properties
This section details the key identifiers and physical characteristics of the compound.
| Property | Value | Source |
| CAS Number | 15001-08-8 | Echemi |
| Molecular Formula | C12H12ClN3O2 | Echemi |
| Molecular Weight | 265.7 g/mol | American Elements |
| Melting Point | 115-117 °C | Echemi |
| Boiling Point | 419.5 °C at 760 mmHg | American Elements, Echemi |
| Flash Point | 207.5 °C | American Elements, Echemi |
| Density | 1.37 g/cm³ | American Elements, Echemi |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Experimental Protocols: Representative Workflow
While specific experimental safety protocols for this compound are not publicly available, a generalized workflow for assessing acute oral toxicity (a relevant hazard) is presented below. This serves as an illustrative example of the rigorous procedures required in safety pharmacology.
Caption: Generalized workflow for an acute oral toxicity study.
Logical Relationships: Hierarchy of Controls
To ensure safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective measures.
Caption: Hierarchy of controls for managing chemical hazards.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a valuable intermediate in the development of novel pharmaceuticals. The protocols outlined below are based on established methodologies for the synthesis of analogous pyrazole derivatives.
Introduction
This compound is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. Its structural motif is present in a variety of biologically active compounds. The synthesis of this compound is typically achieved through a cyclocondensation reaction between a substituted hydrazine and a cyanoacetate derivative.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 15001-08-8 | [1] |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [1] |
| Molecular Weight | 265.70 g/mol | [1] |
| Melting Point | 115-117 °C | [1] |
| Appearance | White to off-white crystalline solid | |
| Purity (commercial) | ≥ 99% (HPLC) |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of structurally similar 5-aminopyrazole-4-carboxylates.
Materials and Reagents
-
3-Chlorophenylhydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol (absolute)
-
Sodium acetate (anhydrous)
-
Diatomaceous earth
-
Activated carbon
Equipment
-
Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Synthesis Procedure
-
Preparation of 3-Chlorophenylhydrazine Free Base:
-
In a 250 mL beaker, dissolve 3-chlorophenylhydrazine hydrochloride (1.0 eq) in water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is neutral to slightly basic.
-
The free hydrazine will precipitate as an oil or solid. Extract the free hydrazine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chlorophenylhydrazine. Caution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Cyclocondensation Reaction:
-
To a 500 mL three-necked round-bottom flask, add 3-chlorophenylhydrazine (1.0 eq) and ethanol (10 mL per gram of hydrazine).
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.05 eq).
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then triturated with a minimal amount of cold ethanol and collected by vacuum filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
For further purification, the crude product can be recrystallized from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated carbon to decolorize the solution, and filter hot through a pad of diatomaceous earth. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
The recrystallized product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for the target compound.
Reaction Scheme
The logical relationship of the reactants leading to the product is depicted in the following diagram.
Caption: Overall reaction scheme for the synthesis.
References
Synthetic Routes to Substituted 5-Aminopyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 5-aminopyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their versatile scaffold serves as a building block for a wide array of fused heterocyclic systems, many of which exhibit potent biological activities.[1][2] Notably, 5-aminopyrazole derivatives have been identified as inhibitors of various protein kinases, including Aurora kinases and Fibroblast Growth Factor Receptors (FGFRs), making them attractive candidates for the development of novel therapeutics, particularly in oncology.[3][4] This document provides an overview of the most common synthetic routes to substituted 5-aminopyrazoles, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.
Key Synthetic Routes
The most prevalent and versatile methods for the synthesis of substituted 5-aminopyrazoles involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound containing a nitrile group. The two primary starting material classes for this approach are β-ketonitriles and malononitrile derivatives.[1][5]
A general overview of the primary synthetic strategies is presented below.
Caption: Primary synthetic routes to 5-aminopyrazoles.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted 5-aminopyrazoles based on the two primary routes.
| Starting Material (β-Ketonitrile/Malononitrile Derivative) | Hydrazine Derivative | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Hydrazine monohydrate | Methanol | - | 150 (Microwave) | 0.08 | - | [6] |
| Substituted β-Ketonitriles | Substituted Hydrazine | Ethanol | Triethylamine | Reflux | - | - | [1][2] |
| 2-(1-Ethoxyethylidene)malononitrile | Hydrazine hydrate | Ethanol/CH₂Cl₂ | - | Room Temp. | 5 | - | [1] |
| Malononitrile | Hydrazine hydrate | Ethanol | - | Reflux | - | - | [5] |
| Benzoylacetonitrile | Substituted Phenylhydrazines | Acetonitrile | Base | - | - | - | [1] |
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | - | 60 | 1 | - | [7] |
| Azo-linked aldehydes, malononitrile | Phenylhydrazine or p-tolylhydrazine | - | Fe₃O₄@SiO₂@Tannic acid | Room Temp. | 2 | 87-91 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine from Ethyl Acetoacetate and Hydrazine Hydrate
This protocol describes a common laboratory-scale synthesis of a simple substituted 5-aminopyrazole.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (0.1 mol) in ethanol (20 mL).[7]
-
With stirring, add hydrazine hydrate (0.2 mol) dropwise to the solution. The reaction is exothermic, and the temperature should be maintained around 60 °C.[7]
-
After the addition is complete, a crystalline solid will begin to form. Continue stirring the reaction mixture for 1 hour at room temperature.[7]
-
Cool the flask in an ice bath to complete the crystallization process.[7]
-
Collect the solid product by filtration and wash it with ice-cold ethanol.[7]
-
Dry the product to obtain 3-methyl-1H-pyrazol-5-amine.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-AMINO-3-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. banglajol.info [banglajol.info]
- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Application Notes and Protocols: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents and agrochemicals. Its unique molecular architecture, featuring a pyrazole core substituted with an amino group, an ethyl ester, and a 3-chlorophenyl moiety, makes it an ideal scaffold for the synthesis of a diverse range of bioactive molecules. The presence of the 3-chlorophenyl group, in particular, has been noted to enhance the biological activity of its derivatives. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of kinase inhibitors and other pharmacologically relevant compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 15001-08-8 | [1] |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [1] |
| Molecular Weight | 265.70 g/mol | [1] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 419.5 °C | [1] |
| Density | 1.37 g/cm³ | [1] |
| Flash Point | 207.5 °C | [1] |
| XLogP3 | 2.86580 | [1] |
Applications in Drug Discovery
The 5-aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hinge-binding motif in various protein kinases. Consequently, this compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors targeting a range of therapeutic areas, including oncology and inflammatory diseases.
Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers. Derivatives of this compound have been successfully utilized to synthesize potent pan-FGFR inhibitors. These compounds have demonstrated nanomolar efficacy against both wild-type and gatekeeper mutant forms of FGFRs.[2]
Synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for the treatment of inflammatory and autoimmune diseases. The pyrazole core of the title compound can be elaborated to produce selective IRAK4 inhibitors.
Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
The dysregulation of CDKs is a hallmark of cancer. The 3-amino-1H-pyrazole moiety is a privileged scaffold for developing CDK inhibitors. This compound can be used to generate inhibitors of various CDKs, including those of the understudied PCTAIRE family such as CDK16, which are implicated in cell cycle regulation and are targets in oncology.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters.
Materials:
-
3-Chlorophenylhydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Triethylamine (TEA)
-
Ethanol
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Cool the solution in an ice bath and add triethylamine (1.2 mmol) dropwise with stirring to neutralize the hydrochloride salt.
-
To the resulting solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 mmol).
-
Remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: 60-70% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (IRAK4 Inhibitor Precursors)
This protocol outlines the cyclization of the aminopyrazole intermediate with a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core, a common scaffold for IRAK4 inhibitors.[3]
Materials:
-
This compound
-
A suitable β-dicarbonyl compound (e.g., diethyl malonate)
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add this compound (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives (FGFR Inhibitor Precursors)
This protocol describes the conversion of the ethyl ester to a carboxamide, a key step in the synthesis of many FGFR inhibitors.[2]
Materials:
-
This compound
-
A desired amine (R-NH₂)
-
A suitable coupling agent (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DCM
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
First, hydrolyze the ethyl ester of the title compound to the corresponding carboxylic acid using standard procedures (e.g., refluxing with NaOH in ethanol, followed by acidification).
-
Dissolve the resulting carboxylic acid (1.0 mmol), the desired amine (1.2 mmol), HATU (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF.
-
Add DIPEA (2.5 mmol) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize the biological activity of representative kinase inhibitors derived from 5-aminopyrazole intermediates.
Table 1: Inhibitory Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) against FGFRs and Cancer Cell Lines [2]
| Target | IC₅₀ (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F | 62 |
| Cell Line | IC₅₀ (nM) |
| NCI-H520 | 19 |
| SNU-16 | 59 |
| KATO III | 73 |
Table 2: Cellular Potency of a Representative 3-Amino-1H-pyrazole-based Inhibitor (Compound 43d) against PCTAIRE Family Kinases
| Target | EC₅₀ (nM) |
| CDK16 | 33 |
| Other PCTAIRE members | 20-120 |
| Other PFTAIRE members | 50-180 |
Visualizations
Signaling Pathway Diagram
Caption: FGFR signaling pathway and the inhibitory action of pyrazole-based compounds.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its pyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with various biological targets.[2][3] This compound is particularly valuable in the development of novel therapeutics for oncology, inflammation, and neurological disorders.[4][5][6] The presence of a 3-chlorophenyl group and an ethyl carboxylate moiety provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize drug efficacy and selectivity.[1][7]
Key Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1][8] Its structural features are leveraged to design and synthesize compounds that can modulate the activity of various enzymes and receptors implicated in disease.
1. Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[3] Derivatives of this compound have been explored for their potential to inhibit kinases involved in cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[9][10]
2. Anti-inflammatory Agents: The pyrazole nucleus is present in several well-established anti-inflammatory drugs.[6] This starting material can be used to synthesize novel compounds that target enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.[5][11]
3. Anticancer Agents: Pyrazole derivatives have demonstrated significant potential in cancer treatment by targeting specific molecules to inhibit cell proliferation and induce apoptosis.[2][4] this compound serves as a foundational structure for developing new anticancer agents.
Quantitative Data Summary
The following table summarizes the biological activity of various derivatives synthesized using pyrazole-based precursors, including those structurally related to this compound. This data highlights the potential of this chemical scaffold in drug discovery.
| Compound Class | Target | Representative Compound | IC50 Value | Disease Area |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR1, FGFR2, FGFR3, FGFR2 V564F | Compound 10h | 46 nM, 41 nM, 99 nM, 62 nM | Cancer |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | NCI-H520, SNU-16, KATO III cancer cell lines | Compound 10h | 19 nM, 59 nM, 73 nM | Cancer |
| 1H-pyrazole-3-carboxamide derivatives | FLT3, CDK2, CDK4 | Compound 8t | 0.089 nM, 0.719 nM, 0.770 nM | Acute Myeloid Leukemia |
| 1H-pyrazole-3-carboxamide derivatives | MV4-11 leukemia cell line | Compound 8t | 1.22 nM | Acute Myeloid Leukemia |
| Pyrazole-linked benzimidazole conjugates | Aurora A/B kinase | Compound 63 | Significant inhibition noted | Cancer |
| Pyrazole derivatives | EGFR and HER-2 tyrosine kinase | Compound 49 | 0.26 µM and 0.20 µM | Cancer |
Experimental Protocols
General Protocol for the Synthesis of Pyrazole-Based Kinase Inhibitors
This protocol describes a general workflow for synthesizing a library of pyrazole derivatives from this compound for screening as kinase inhibitors.
1. Amide Coupling:
- Objective: To convert the ethyl ester of the starting material into a variety of amides.
- Procedure:
- Hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
- Activate the resulting carboxylic acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- React the activated acid with a diverse library of primary or secondary amines in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction and purify the desired amide product by column chromatography or preparative high-performance liquid chromatography (HPLC).
2. Kinase Inhibition Assay (Example: FGFR Kinase Assay):
- Objective: To screen the synthesized pyrazole derivatives for their ability to inhibit a target kinase.
- Procedure:
- Prepare a reaction buffer appropriate for the kinase of interest (e.g., FGFR).
- In a microplate, add the kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.
- Add the synthesized pyrazole derivatives at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
- Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time.
- Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of remaining ATP.
- Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percent inhibition against the compound concentration.
3. Cell-Based Proliferation Assay:
- Objective: To evaluate the effect of the active compounds on the proliferation of cancer cell lines.
- Procedure:
- Seed cancer cells (e.g., NCI-H520, SNU-16, or KATO III) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of the synthesized pyrazole derivatives.
- Incubate the cells for a period of time (e.g., 72 hours).
- Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent.
- Measure the absorbance or fluorescence and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Caption: Drug discovery workflow.
Caption: Kinase signaling inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive amino group and an ester functionality, make it an ideal starting material for the synthesis of a wide array of fused pyrazole derivatives with diverse biological activities. The presence of the 3-chlorophenyl group can enhance the biological activity of the resulting compounds, making this scaffold particularly attractive for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential drug candidates, with a focus on dihydrofolate reductase (DHFR) inhibitors.
Application: Synthesis of Pyrazolo[3,4-d]pyrimidine-based DHFR Inhibitors
The 5-aminopyrazole scaffold of this compound is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are structurally analogous to purines. This structural mimicry makes them excellent candidates for targeting enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells.
Synthetic Protocol: Synthesis of 4-substituted-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives
This protocol is adapted from the work of Naguib et al. (2022) for the synthesis of analogous 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.[1]
Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
In a round-bottom flask, add this compound (1 mmol).
-
Add formamide (10 mL).
-
Heat the reaction mixture to 190°C and reflux for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Step 2: Synthesis of 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
To the 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 mmol) from Step 1, add phosphorus oxychloride (POCl₃, 5 mL).
-
Reflux the mixture at 106°C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitate formed is filtered, washed with water, and dried to yield 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Synthesis of 4-((4-aminobenzoyl)amino)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives
-
Dissolve 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 mmol) and 4-aminobenzoic acid (1 mmol) in a suitable solvent such as ethanol.
-
Reflux the mixture for an appropriate time (typically 4-8 hours), monitoring by TLC.
-
Cool the reaction mixture, and the resulting precipitate is filtered, washed with cold ethanol, and dried to obtain the intermediate 4-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid.
-
To a solution of this intermediate (1 mmol) in dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add the desired amino acid ester hydrochloride (1.2 mmol) and triethylamine (2.5 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-cold water.
-
The precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final N-acyl amino acid derivative.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of synthesized pyrazolo[3,4-d]pyrimidine derivatives against the MCF-7 breast cancer cell line, as reported by Naguib et al. (2022) for their 1-phenyl analogues.[1] This data is indicative of the potential anti-cancer efficacy of compounds synthesized using the described protocol.
| Compound | Modification | IC₅₀ (µM) against MCF-7 |
| 7a | N-acyl glycine conjugate | >100 |
| 7b | N-acyl L-alanine conjugate | 15.63 |
| 7c | N-acyl L-valine conjugate | 13.25 |
| 7d | N-acyl L-leucine conjugate | 11.84 |
| 7e | N-acyl L-isoleucine conjugate | 10.51 |
| 7f | N-acyl L-phenylalanine conjugate | 9.68 |
| Doxorubicin | Standard Chemotherapeutic | 1.25 |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol
This protocol outlines a spectrophotometric method to determine the inhibitory activity of synthesized compounds against DHFR.
Materials and Reagents:
-
Purified human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 1 mg/mL BSA
-
Test compounds dissolved in DMSO
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHF in DMSO.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare stock solutions of test compounds and methotrexate in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For the positive control, use methotrexate. For the negative control (no inhibition), add 2 µL of DMSO.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of a freshly prepared 2 mM NADPH solution to each well.
-
Add 5 µL of the DHFR enzyme solution (concentration to be optimized for linear reaction kinetics).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of a 2 mM DHF solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes at room temperature using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
MTT Cell Viability Assay Protocol
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Visualizations
References
Application Notes and Protocols for the Derivatization of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceutical and agrochemical research.[1] The presence of a reactive amino group and an ester functionality allows for diverse chemical modifications, leading to novel compounds with enhanced biological activities.[1]
The derivatization strategies outlined below focus on N-acylation, Schiff base formation, and cyclocondensation reactions to yield fused pyrazole systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These resulting scaffolds are of significant interest due to their reported anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]
N-Acylation of the 5-Amino Group
N-acylation of the 5-amino group of this compound is a fundamental transformation to introduce a variety of functional groups, which can modulate the compound's physicochemical properties and biological activity. This reaction is typically achieved using acylating agents like acyl chlorides or acid anhydrides.
N-acylated derivatives of aminopyrazoles have been explored for their potential as anti-inflammatory and antimicrobial agents. The introduction of an acetyl group, for instance, can alter the molecule's polarity and binding characteristics to biological targets. The choice of the acylating agent is critical and can be varied to create a library of derivatives for structure-activity relationship (SAR) studies.
This protocol describes the N-acetylation using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst and solvent) or an inert solvent like Dichloromethane (DCM) with a base (e.g., triethylamine)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the N-acetylated derivative.
Quantitative Data (Illustrative):
| Derivative | Acylating Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| N-acetyl | Acetic anhydride | Pyridine | 4 | 85 | 155-157 |
| N-benzoyl | Benzoyl chloride | DCM/TEA | 6 | 82 | 178-180 |
Diagram of N-Acylation Workflow:
Caption: Workflow for the N-acetylation of the starting pyrazole.
Schiff Base Formation
The reaction of the primary amino group of this compound with aldehydes or ketones yields Schiff bases (imines). These compounds are valuable intermediates for the synthesis of other derivatives and have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Schiff base derivatives of pyrazoles are widely investigated in medicinal chemistry. The imine linkage can be a key pharmacophore, and the appended aryl or heteroaryl group from the aldehyde offers a point of diversity for tuning biological activity. These derivatives have shown promise as antibacterial and antifungal agents.[4]
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehydes)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure Schiff base.
Quantitative Data (Illustrative):
| Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Ethanol | 5 | 92 | 162-164 |
| 4-Chlorobenzaldehyde | Ethanol | 6 | 90 | 185-187 |
| 4-Methoxybenzaldehyde | Methanol | 4 | 95 | 170-172 |
Diagram of Schiff Base Formation:
Caption: General scheme for Schiff base synthesis.
Cyclocondensation Reactions: Synthesis of Fused Pyrazoles
The 5-amino group, in conjunction with the endocyclic nitrogen, allows for cyclocondensation reactions with various bifunctional reagents to construct fused heterocyclic systems. These fused pyrazoles often exhibit enhanced biological activities compared to their monocyclic precursors.
Pyrazolo[3,4-d]pyrimidines are purine isosteres and are known to interact with various biological targets, exhibiting activities such as kinase inhibition and antimicrobial effects. They can be synthesized by reacting the starting aminopyrazole with reagents like formamide or urea.[2][3]
Derivatives of pyrazolo[3,4-d]pyrimidine are extensively studied as potential anticancer agents due to their ability to inhibit kinases involved in cell proliferation and angiogenesis.[5] They also form the core of several drugs with diverse therapeutic applications.
Materials:
-
This compound
-
Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide.
-
Heat the mixture to reflux (around 180-190 °C) for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Quantitative Data (Illustrative):
| Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Formamide | Neat | 9 | 75 | >300 |
| Urea | DMF | 12 | 68 | >300 |
Diagram of Pyrazolo[3,4-d]pyrimidine Synthesis:
Caption: Synthesis of the pyrazolo[3,4-d]pyrimidine core.
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a wide range of biological activities, including use as kinase inhibitors and anti-inflammatory agents. A common synthetic route involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[6]
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been developed as inhibitors of various protein kinases, making them attractive candidates for cancer therapy. The substituents on the pyridine ring can be varied to optimize potency and selectivity.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid (as solvent and catalyst)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
A mixture of this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid is placed in a round-bottom flask.
-
The reaction mixture is heated to reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the desired pyrazolo[3,4-b]pyridine derivative.
Quantitative Data (Illustrative):
| 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Ethyl acetoacetate | Acetic Acid | 7 | 78 | 210-212 |
| Acetylacetone | Acetic Acid | 6 | 80 | 225-227 |
Diagram of Pyrazolo[3,4-b]pyridine Synthesis:
Caption: Formation of the pyrazolo[3,4-b]pyridine scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buy ethyl 5-amino-1-propyl-1H-pyrazole-4-carboxylate (EVT-2916418) | 1251379-01-7 [evitachem.com]
Application Notes and Protocols for the Synthesis of Pyrazolopyrimidines from Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry, utilizing ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a key starting material. Pyrazolopyrimidines are recognized as privileged scaffolds in drug discovery, particularly as kinase inhibitors for anticancer therapies. Their structural resemblance to purines allows them to act as ATP-competitive inhibitors, effectively modulating various signaling pathways implicated in cancer cell proliferation and survival.
Introduction to Pyrazolopyrimidines
Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds that are isosteric to purines. This structural similarity enables them to bind to the ATP-binding sites of a variety of protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed into targeted cancer therapies, demonstrating efficacy against a range of malignancies by inhibiting key kinases such as Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase.
The protocols outlined below describe common and effective methods for the cyclization of this compound to form the core pyrazolo[3,4-d]pyrimidine structure, providing a foundation for the synthesis of diverse compound libraries for drug discovery programs.
Synthetic Pathways and Experimental Protocols
Two primary synthetic routes for the conversion of this compound to pyrazolo[3,4-d]pyrimidines are presented: a direct one-step synthesis using formamide and a versatile two-step method via a pyrazolo[3,4-d][1][2]oxazin-4-one intermediate.
Protocol 1: One-Step Synthesis of 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the direct cyclization of the starting aminopyrazole with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. This method is efficient and proceeds in a single step.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in formamide (10-15 mL per gram of starting material), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Data Presentation: Protocol 1
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Formamide | [3] |
| Catalyst | p-Toluenesulfonic acid (optional) | General knowledge |
| Temperature | 150-160 °C | [3] |
| Reaction Time | 4-6 hours | [3] |
| Yield | 88% (for a similar 1-(2-chlorophenyl) analog) | [3] |
Protocol 2: Two-Step Synthesis via a Pyrazolo[3,4-d][1][2]oxazin-4-one Intermediate
This two-step protocol offers greater versatility for introducing substituents at the 5- and 6-positions of the pyrazolopyrimidine ring. The first step involves hydrolysis of the starting ester to the corresponding carboxylic acid, followed by cyclization with an anhydride to form a pyrazolo[3,4-d][1][2]oxazin-4-one. This intermediate is then reacted with a nucleophile, such as an amine, to form the final pyrazolopyrimidine.
Experimental Protocol:
Step 1: Synthesis of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
-
Suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5-10 mL per gram of starting material).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with a dilute solution of hydrochloric acid.
-
Collect the precipitated carboxylic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Synthesis of 1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d][1][2]oxazin-4(5H)-one
-
Reflux the dried 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in acetic anhydride (5-10 mL per gram) for 3-5 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Collect the solid product by filtration and wash with diethyl ether.
Step 3: Synthesis of 1-(3-chlorophenyl)-5-substituted-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
To a solution of the pyrazolo[3,4-d][1][2]oxazin-4-one intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine, add the desired primary amine (1.1 eq).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol).
Data Presentation: Protocol 2
| Step | Reagent/Condition | Temperature | Time | Yield | Reference |
| 1 | 10% aq. NaOH | Reflux | 2-4 h | >90% | [4] |
| 2 | Acetic Anhydride | Reflux | 3-5 h | 70-85% | [4] |
| 3 | Primary Amine, Acetic Acid | Reflux | 6-8 h | 60-80% | [4] |
Visualizations
Synthetic Workflow
References
- 1. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a key heterocyclic building block in the field of medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its inherent structural features allow for versatile chemical modifications, making it an ideal scaffold for the synthesis of compounds targeting a range of protein kinases implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the utilization of this pyrazole derivative in the synthesis of kinase inhibitors, with a focus on the pyrazolo[3,4-d]pyrimidine scaffold, a well-established ATP-competitive pharmacophore.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole moiety is considered a "privileged scaffold" in drug discovery due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The 5-amino group and the 4-carboxylate ester of the title compound serve as crucial functional handles for the construction of fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core. This core structure acts as a bioisostere of the purine ring of adenine, the natural ligand of ATP-binding sites, thus providing a strong foundation for the design of competitive kinase inhibitors.
Application Notes: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The primary application of this compound is in the synthesis of 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives. This is typically achieved through a cyclocondensation reaction with a one-carbon synthon, such as formamide, urea, or thiourea, to construct the pyrimidine ring. The resulting pyrazolo[3,4-d]pyrimidin-4-one (or -thione) can then be further functionalized at the 4-position to introduce various substituents that can modulate potency, selectivity, and pharmacokinetic properties.
General Synthetic Workflow
A general workflow for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound is depicted below.
Caption: General workflow for kinase inhibitor synthesis.
Data Presentation: Biological Activity of Analogous Kinase Inhibitors
While specific quantitative data for kinase inhibitors derived directly from this compound is dispersed throughout the literature, the following tables summarize the biological activities of structurally related pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This data provides a strong rationale for the utility of the title compound in synthesizing inhibitors for these kinase families.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | CDK2/cyclin A | 0.057 | HCT-116 | 0.006 | [1][2] |
| 2 | CDK2/cyclin A | 0.081 | HCT-116 | 0.099 | [1][2] |
| 3 | CDK2 | < 0.1 | A549 | 1.5 | [3] |
| 4 | CDK2 | 0.1 - 1.0 | HT-29 | 2.3 | [3] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Receptor Tyrosine Kinases (RTKs)
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| 5 | EGFR | 0.034 | MDA-MB-468 | 0.018 | [4][5] |
| 6 | EGFR | 0.054 | MDA-MB-468 | 0.267 | [4][5] |
| 7 | FLT3 | < 0.005 | MV4-11 | < 0.01 | [6] |
| 8 | VEGFR2 | < 0.01 | HUVEC | N/A | [6] |
| 9 | EGFRWT | 0.3 | MCF-7 | N/A | [7][8] |
| 10 | VEGFR2 | 7.6 | N/A | N/A | [7][8] |
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine core structure and its subsequent functionalization, adapted from literature procedures for analogous compounds.
Protocol 1: Synthesis of 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the cyclocondensation of this compound with formamide.
Materials:
-
This compound (1.0 eq)
-
Formamide (20 vol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask, add this compound and formamide.
-
Heat the mixture to reflux (approximately 190-200 °C) with stirring for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the desired product.
Protocol 2: Synthesis of 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
This protocol details the chlorination of the pyrazolo[3,4-d]pyrimidin-4-one intermediate.
Materials:
-
1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq)
-
Phosphorus oxychloride (POCl3) (10 vol)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In a round-bottom flask, suspend 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture to reflux (approximately 105-110 °C) with stirring for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Dry the product under vacuum.
Protocol 3: Synthesis of 4-Anilino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (A Representative Kinase Inhibitor)
This protocol describes the nucleophilic substitution of the 4-chloro intermediate with an aniline derivative.
Materials:
-
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Isopropanol or other suitable solvent
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask, add 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, the substituted aniline, and isopropanol.
-
Add diisopropylethylamine to the mixture.
-
Heat the reaction to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final compound.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of key kinases that can be targeted by inhibitors synthesized from the title pyrazole derivative.
Caption: p38 MAPK Signaling Pathway.
Caption: FGFR Signaling Pathway.
Caption: IRAK4 Signaling Pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel kinase inhibitors for various therapeutic targets. The adaptability of the pyrazole core allows for fine-tuning of inhibitor properties, offering significant opportunities for the development of next-generation targeted therapies.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Biological Activity of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and its derivatives. The information is compiled from various studies on related pyrazole compounds, offering insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. Detailed protocols for key biological assays are provided to facilitate further research and drug development.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The core pyrazole scaffold is a versatile template for designing novel therapeutic agents. This compound serves as a key intermediate in the synthesis of various bioactive molecules.[2] The presence of the 3-chlorophenyl group is suggested to enhance its biological activity, making it a person of interest for drug design, particularly in the fields of oncology and inflammatory diseases.[2] This document outlines the potential biological activities, presents available quantitative data from related compounds, and provides detailed experimental protocols for their evaluation.
Data Presentation: Biological Activities of Related Pyrazole Derivatives
While specific quantitative data for this compound derivatives is limited in the reviewed literature, the following tables summarize the biological activities of structurally related pyrazole compounds to provide a comparative reference.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| CF-6 (Chloro methyl substituted pyrazole oxime) | A-549 (Lung) | 12.5 | [3] |
| Doxorubicin (Standard) | A-549 (Lung) | 0.3 | [3] |
| 4b (N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide) | MCF-7 (Breast) | <0.1 | [4] |
| 4b | MDA-MB-231 (Breast) | 45.8 | [4] |
| Adriamycin (Standard) | MCF-7 (Breast) | <0.1 | [5] |
| Compound 43 (A pyrazole carbaldehyde derivative) | MCF7 (Breast) | 0.25 | [6] |
| Doxorubicin (Standard) | MCF7 (Breast) | 0.95 | [6] |
| Compound 6 (A 3,4-diaryl pyrazole derivative) | Various | 0.00006 - 0.00025 | [6] |
| Compound 24 (A 1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung) | 8.21 | [6] |
| Compound 24 | HCT116 (Colon) | 19.56 | [6] |
| Compound 10h (A 5-amino-1H-pyrazole-4-carboxamide derivative) | NCI-H520 (Lung) | 0.019 | [7] |
| Compound 10h | SNU-16 (Gastric) | 0.059 | [7] |
| Compound 10h | KATO III (Gastric) | 0.073 | [7] |
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-thiadiazine 21a | S. aureus | - | 62.5 | [8] |
| Pyrazolyl 1,3,4-thiadiazine 21a | B. subtilis | - | 125 | [8] |
| Pyrazolyl 1,3,4-thiadiazine 21a | C. albicans | - | 2.9 | [8] |
| Pyrazolyl 1,3,4-thiadiazine 21a | A. flavus | - | 7.8 | [8] |
| Chloramphenicol (Standard) | Bacteria | - | >125 | [8] |
| Clotrimazole (Standard) | Fungi | - | >7.8 | [8] |
| Pyrazolo[1,5-a]pyrimidine 61b | E. coli | Not specified | Not specified | [9] |
| Pyrazolo[1,5-a]pyrimidine 61i | S. Typhi | Not specified | Not specified | [9] |
Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound ID | Assay | Dose | % Inhibition of Edema | Reference |
| Compound 3a (Ethyl-5-amino-3-methylthio-1-(4-sulfonamidophenyl)-1H-pyrazole-4-carboxylate) | Carrageenan-induced paw edema | 25 mg/kg | Significant | [10] |
| Compound 3c (Ethyl-5-amino-3-methylthio-1-phenylsulfonyl-1H-pyrazole-4-carboxylate) | Carrageenan-induced paw edema | 25 mg/kg | Significant | [10] |
| Compound 3d (Ethyl-5-amino-3-methylthio-1-(4-methylphenylsulfonyl)-1H-pyrazole-4-carboxylate) | Carrageenan-induced paw edema | 25 mg/kg | Significant | [10] |
| Compound 2f (Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) | Carrageenan-induced paw edema | Not specified | Significant | [11] |
| Compound 2e (Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) | Carrageenan-induced paw edema | Not specified | Significant | [11] |
| Compound 19a (1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-pyrazole-3-carbonitrile) | Adjuvant-induced arthritis | 0.030 mg/kg (ED50) | - | |
| Compound 19a | Collagen-induced arthritis | 0.47 mg/kg (ED50) | - | |
| Indomethacin (Standard) | Carrageenan-induced paw edema | Not specified | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed 100 µL of cell suspension (e.g., 5 x 10³ to 1 x 10⁴ cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial and/or fungal strains
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the microbial strains in a suitable broth.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Pour molten sterile agar into sterile petri dishes and allow it to solidify.
-
Spread 100 µL of the prepared microbial inoculum evenly over the surface of the agar plates using a sterile spreader.
-
-
Well Preparation and Sample Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Measurement and Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard, and test groups), with at least 6 animals per group.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups.
-
The control group receives only the vehicle.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Visualizations
Signaling Pathway Diagrams
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by pyrazole derivatives.
Caption: Simplified inflammatory cascade and the role of COX-2 inhibition by pyrazole derivatives.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Analgesic properties of compounds from Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate
Application Notes and Protocols: Analgesic Properties of Pyrazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the analgesic properties of compounds derived from or related to the ethyl 5-amino-1-pyrazole-4-carboxylate scaffold. While specific data on derivatives of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is limited in the public domain, this document extrapolates from research on structurally similar pyrazole-based compounds that have demonstrated significant analgesic and anti-inflammatory activities.[1][2][3][4][5]
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and lonazolac, which are known for their analgesic effects.[2][6][7] The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways.[3][8]
Quantitative Data Summary
The following tables summarize the analgesic and anti-inflammatory activities of various pyrazole derivatives as reported in the literature. This data provides a benchmark for the potential efficacy of novel compounds based on the this compound backbone.
Table 1: Analgesic Activity of Pyrazole Derivatives in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference Compound | % Inhibition by Reference |
| 3a | 25 | 48.2 | Diclofenac Sodium (25 mg/kg) | 55.1 |
| 3c | 25 | 45.4 | Diclofenac Sodium (25 mg/kg) | 55.1 |
| 3d | 25 | 42.6 | Diclofenac Sodium (25 mg/kg) | 55.1 |
| Compound 4 | Not Specified | 85.3 | Aspirin | 71.5 |
| Compound 6 | Not Specified | 89.1 | Aspirin | 71.5 |
| Compound 7 | Not Specified | 90.3 | Aspirin | 71.5 |
Data for compounds 3a, 3c, and 3d are from a study on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates.[4][9] Data for compounds 4, 6, and 7 are from a study on novel 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives.[8]
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Test in Rats
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference Compound | % Inhibition by Reference (at 3h) |
| 3a | 25 | 50.0 | Diclofenac Sodium (25 mg/kg) | 56.8 |
| 3c | 25 | 45.4 | Diclofenac Sodium (25 mg/kg) | 56.8 |
| 3d | 25 | 43.1 | Diclofenac Sodium (25 mg/kg) | 56.8 |
| LQFM-008 | 15 | Significant reduction | - | - |
| LQFM-008 | 30 | Significant reduction | - | - |
Data for compounds 3a, 3c, and 3d are from a study on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates.[4][9] Data for LQFM-008, a piperazine pyrazole derivative, is from a study investigating its anti-inflammatory effects.[10]
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for Pyrazole-Based Analgesics
Many pyrazole derivatives exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical in the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of pain and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: and Studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Agrochemical Applications of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential agrochemical applications of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a member of the pyrazole class of compounds known for their diverse biological activities. This document offers detailed protocols for the synthesis and evaluation of its potential herbicidal, fungicidal, and insecticidal properties. Due to the limited publicly available data on this specific compound, the experimental protocols provided are based on established methodologies for analogous pyrazole derivatives and should be adapted and validated as necessary.
Synthesis Protocol
The following protocol describes a potential synthetic route for this compound, adapted from known procedures for similar pyrazole compounds.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
3-Chlorophenylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Absolute Ethanol
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 1 L round-bottom flask, dissolve 3-chlorophenylhydrazine (0.1 mol) in 500 mL of absolute ethanol.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (0.1 mol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water with stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from ethanol to obtain the purified compound.
-
Dry the final product under vacuum.
Agrochemical Screening Protocols
The following are generalized protocols for evaluating the potential herbicidal, fungicidal, and insecticidal activities of this compound.
Caption: General workflow for agrochemical activity screening.
Herbicidal Activity Evaluation
This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compound on common weed species.
Experimental Protocol:
-
Plant Cultivation: Grow indicator weed species such as barnyard grass (Echinochloa crus-galli) and velvetleaf (Abutilon theophrasti) in small pots containing a standard potting mix in a greenhouse.
-
Pre-emergence Application:
-
Prepare solutions of this compound at various concentrations (e.g., 10, 50, 100, 200 ppm) in a suitable solvent with a surfactant.
-
Apply the solutions uniformly to the soil surface of pots sown with weed seeds.
-
Include a solvent-only control and a positive control (a commercial herbicide).
-
Maintain the pots in a greenhouse for 14-21 days.
-
-
Post-emergence Application:
-
Treat plants at the 2-3 leaf stage with the same concentrations of the test compound solution.
-
Ensure even spray coverage of the foliage.
-
Include appropriate controls.
-
-
Assessment: After the incubation period, visually assess the percentage of growth inhibition and phytotoxicity symptoms (e.g., chlorosis, necrosis) compared to the control group. Calculate the EC50 (half-maximal effective concentration) values.
Hypothetical Data Presentation:
| Concentration (ppm) | Barnyard Grass Inhibition (%) (Pre-emergence) | Velvetleaf Inhibition (%) (Pre-emergence) | Barnyard Grass Inhibition (%) (Post-emergence) | Velvetleaf Inhibition (%) (Post-emergence) |
| 10 | 15 | 20 | 10 | 18 |
| 50 | 45 | 55 | 35 | 48 |
| 100 | 75 | 85 | 60 | 78 |
| 200 | 95 | 98 | 85 | 92 |
| EC50 (ppm) | ~55 | ~45 | ~80 | ~60 |
Fungicidal Activity Evaluation
This in vitro protocol assesses the efficacy of the compound in inhibiting the mycelial growth of pathogenic fungi.
Experimental Protocol:
-
Fungal Cultures: Use common plant pathogenic fungi such as Fusarium graminearum and Rhizoctonia solani, maintained on Potato Dextrose Agar (PDA).
-
Poisoned Food Technique:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the test compound to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
Include a solvent-only control and a positive control (a commercial fungicide).
-
-
Inoculation and Incubation:
-
Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubate the plates at 25-28°C in the dark for 5-7 days or until the mycelium in the control plate reaches the edge.
-
-
Assessment: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition relative to the control. Determine the MIC (Minimum Inhibitory Concentration) and EC50 values.
Hypothetical Data Presentation:
| Concentration (µg/mL) | Fusarium graminearum Mycelial Growth Inhibition (%) | Rhizoctonia solani Mycelial Growth Inhibition (%) |
| 1 | 12 | 18 |
| 10 | 38 | 45 |
| 50 | 72 | 80 |
| 100 | 91 | 95 |
| EC50 (µg/mL) | ~20 | ~15 |
Insecticidal Activity Evaluation
This protocol evaluates the contact and ingestion toxicity of the compound against a model insect pest.
Experimental Protocol:
-
Insect Rearing: Maintain a laboratory colony of a suitable insect pest, for example, the diamondback moth (Plutella xylostella), on its host plant (e.g., cabbage).
-
Leaf-Dip Bioassay (Ingestion and Contact):
-
Prepare solutions of the test compound at various concentrations (e.g., 5, 25, 100, 500 ppm) in an aqueous solution with a wetting agent.
-
Excise leaf discs from the host plant and dip them into the test solutions for 10-20 seconds.
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a set number (e.g., 10) of third-instar larvae into each Petri dish.
-
Include a control with leaf discs dipped in the solvent-surfactant solution and a positive control (a commercial insecticide).
-
-
Incubation and Assessment:
-
Incubate the Petri dishes at an appropriate temperature and photoperiod (e.g., 25°C, 16:8 L:D).
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC50 (lethal concentration for 50% of the population) values.
-
Hypothetical Data Presentation:
| Concentration (ppm) | Plutella xylostella Mortality (%) at 48h |
| 5 | 10 |
| 25 | 30 |
| 100 | 65 |
| 500 | 98 |
| LC50 (ppm) | ~80 |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. The provided protocols are general guidelines and may require optimization for the specific compound and target organisms. It is essential to conduct thorough, well-controlled experiments to determine the actual biological activity of this compound.
Application Notes and Protocols for the Synthesis of Fused Heterocycles from 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fused heterocyclic compounds starting from 5-aminopyrazoles. 5-Aminopyrazoles are versatile building blocks in organic synthesis due to their multiple nucleophilic sites, which allow for the construction of a variety of fused ring systems.[1][2][3] The protocols outlined below focus on the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are important scaffolds in medicinal chemistry.[2][4][5]
Key Synthetic Strategies
The synthesis of fused heterocycles from 5-aminopyrazoles can be broadly categorized into several strategies, primarily involving the reaction of the 5-aminopyrazole nucleus with bifunctional electrophiles. The key nucleophilic positions on the 5-aminopyrazole ring are the exocyclic amino group (5-NH2), the ring nitrogen at position 1 (N1), and the carbon at position 4 (C4). The reactivity order is generally 5-NH2 > 1-NH > 4-CH.[2][3]
Two common and powerful methods for constructing fused pyrazole systems are:
-
Condensation Reactions: These involve the reaction of 5-aminopyrazoles with 1,3-dielectrophiles, such as β-ketonitriles or α,β-unsaturated ketones, leading to the formation of six-membered rings fused to the pyrazole core.[1][6]
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to generate complex molecules, offering high efficiency and atom economy.[7][8][9] MCRs are particularly useful for creating libraries of compounds for drug discovery.
Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines via Multicomponent Reaction
This protocol describes a one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines from a 5-aminopyrazole, an aromatic aldehyde, and a cyclic β-diketone.[2][4] This method is advantageous due to its operational simplicity and the ability to generate molecular diversity.
Experimental Workflow
Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Detailed Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 5-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the cyclic β-diketone (1.0 mmol).
-
Add the appropriate solvent (e.g., 5 mL of acetic acid).
-
If required, add a catalytic amount of a promoter, such as trifluoroacetic acid (TFA).[2]
-
-
Reaction:
-
Heat the reaction mixture to the specified temperature (e.g., 80-140 °C) and stir for the designated time.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazolo[3,4-b]pyridine derivative.
-
Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis
| 5-Aminopyrazole Derivative | Aromatic Aldehyde | Cyclic β-Diketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Methyl-1-phenyl-5-aminopyrazole | Benzaldehyde | Cyclohexane-1,3-dione | Acetic Acid | 120 | 4 | 85 |
| 3-Amino-5-aminopyrazole-4-carbonitrile | 4-Chlorobenzaldehyde | Dimedone | DMF | 100 | 6 | 78 |
| 1H-5-Aminopyrazole | 4-Methoxybenzaldehyde | Indane-1,3-dione | Acetic Acid/TFA | 80 | 8 | 72-80 |
| 3-(Trifluoromethyl)-1H-5-aminopyrazole | Benzaldehyde | Cyclohexane-1,3-dione | Acetic Acid | Reflux | 5 | 82 |
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation Reaction
This protocol details the synthesis of pyrazolo[1,5-a]pyrimidines through the condensation of a 5-aminopyrazole with an arylmethylene malononitrile. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.[5]
Experimental Workflow
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol
-
Reaction Setup:
-
To a solution of the 5-aminopyrazole derivative (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the arylmethylene malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
-
Reaction:
-
Heat the reaction mixture at reflux for the specified time.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by suction filtration.
-
Wash the solid with cold ethanol.
-
Dry the product to obtain the pure pyrazolo[1,5-a]pyrimidine.
-
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis
| 5-Aminopyrazole Derivative | Arylmethylene Malononitrile | Solvent | Catalyst | Time (h) | Yield (%) |
| 4-Benzoyl-3-(methylthio)-1-phenyl-5-aminopyrazole | 2-(4-Chlorobenzylidene)malononitrile | Ethanol | Piperidine | 6 | 88 |
| 4-Benzoyl-3-(methylthio)-1-phenyl-5-aminopyrazole | 2-(4-Methylbenzylidene)malononitrile | Ethanol | Piperidine | 5 | 92 |
| 4-Benzoyl-3-(methylthio)-1-phenyl-5-aminopyrazole | 2-(4-Methoxybenzylidene)malononitrile | Ethanol | Piperidine | 6 | 90 |
| 3-Amino-4-cyano-5-aminopyrazole | 2-Benzylidenemalononitrile | DMF | Triethylamine | 4 | 85 |
Concluding Remarks
The protocols described provide reliable and efficient methods for the synthesis of medicinally relevant fused pyrazole heterocycles. The multicomponent approach for pyrazolo[3,4-b]pyridines offers a straightforward path to complex molecules from simple starting materials. The condensation reaction for preparing pyrazolo[1,5-a]pyrimidines is a classic and high-yielding method. These application notes should serve as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of 5-aminopyrazoles as synthons continues to be explored for the development of novel heterocyclic compounds with diverse biological activities.[10][11]
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 10. [PDF] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines | Semantic Scholar [semanticscholar.org]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound and related pyrazole derivatives.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in pyrazole synthesis, particularly through routes like the Knorr synthesis, can stem from several factors. The primary reasons often relate to the quality of starting materials and suboptimal reaction conditions.[1] Here are the steps to troubleshoot:
-
Assess Starting Material Purity: Ensure that the 3-chlorophenylhydrazine and the ethyl 2-cyano-3-ethoxyacrylate (or equivalent 1,3-dicarbonyl precursor) are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a fresh or properly stored batch is crucial.
-
Check Reaction Conditions:
-
Temperature: The reaction temperature is critical. Ensure it is appropriate for the specific protocol you are following. In some cases, heating is necessary to drive the reaction to completion. For similar syntheses, refluxing in a suitable solvent like ethanol is common.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. Ethanol is a commonly used solvent for this type of condensation.[2][3]
-
pH: The pH of the reaction mixture can influence the reactivity of the hydrazine. If using a hydrazine salt (e.g., hydrochloride), the addition of a mild base like sodium acetate may be beneficial to liberate the free hydrazine.[1]
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction is stalling.[1]
-
Consider Alternative Catalysts: Some modern syntheses of substituted pyrazoles utilize catalysts to improve yields and reaction times. For example, nano-ZnO or ionic liquids have been used for related multicomponent reactions.[4][5]
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is impure, and I'm having difficulty with purification. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. Here's how to address it:
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, the formation of regioisomers is a possibility.[1] For the synthesis of this compound from typical precursors, the regioselectivity is generally high for the 5-amino isomer.[3][6] However, if you suspect the formation of the 3-amino isomer, careful analysis using NMR and chromatography is needed.
-
Side Reactions of Hydrazine: Hydrazines can undergo side reactions, especially at elevated temperatures or in the presence of air (oxidation). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome.
-
Purification Strategy:
-
Recrystallization: This is an effective method for purifying the final product.[1] A suitable solvent system needs to be identified through small-scale trials.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a standard method for separating the desired product from impurities.[1]
-
-
Issue 3: Discoloration of the Reaction Mixture
-
Question: The reaction mixture has turned dark brown/black. Is this normal, and will it affect my yield?
-
Answer: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine derivatives.[1] This is often due to the formation of colored impurities from the starting materials, particularly the hydrazine.[1] While it may not always correlate with a low yield of the main product, it does indicate the presence of impurities that will need to be removed during workup and purification. Using fresh, pure hydrazine and considering an inert atmosphere for the reaction can help minimize discoloration.[1]
Frequently Asked Questions (FAQs)
-
Question: What is the most common synthetic route for this compound?
-
Answer: The most common and direct route is the condensation reaction between 3-chlorophenylhydrazine and a suitable 1,3-dicarbonyl equivalent, such as ethyl 2-cyano-3-ethoxyacrylate. This is a variation of the Knorr pyrazole synthesis.[7][8]
-
Question: What are the key safety precautions when working with hydrazines?
-
Answer: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
-
Question: How can I confirm the structure of my final product?
-
Answer: The structure of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the amino (NH₂) and ester (C=O) groups.
-
-
Question: Are there any alternative, greener synthesis methods available?
-
Answer: Research into green chemistry approaches for pyrazole synthesis is ongoing. Some methods employ microwave irradiation, ultrasound, or the use of eco-friendly solvents like water or ethanol to reduce the environmental impact.[4][9] Multicomponent reactions in aqueous media are also a promising green alternative.[5]
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of related 5-aminopyrazole derivatives. This data can serve as a reference for optimizing the synthesis of this compound.
Table 1: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles [3]
| Aryl Hydrazine | Solvent | Reaction Time (h) | Yield (%) |
| Phenylhydrazine | Ethanol | 2 | 82 |
| 4-Fluorophenylhydrazine | Ethanol | 2 | 85 |
| 4-Methoxyphenylhydrazine | Ethanol | 2 | 68 |
Table 2: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester [2]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) |
| Ethoxy methylene ethyl cyanoacetate | 40% Methyl hydrazine aq. solution | Toluene | 22-30 (addition), then reflux | 1-3 (addition), 2 (reflux) |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on common methods for synthesizing 5-aminopyrazole derivatives. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add 3-chlorophenylhydrazine (1 equivalent). If using 3-chlorophenylhydrazine hydrochloride, add sodium acetate (1 equivalent) as a base.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.[1] If no precipitate forms, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
Visualizations
Diagram 1: General Synthesis Pathway (Knorr-type)
References
- 1. benchchem.com [benchchem.com]
- 2. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Unit 4 Pyrazole | PDF [slideshare.net]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No: 15001-08-8).
Compound Data
Below is a summary of the available physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [1] |
| Molecular Weight | 265.70 g/mol | [1] |
| Melting Point | 115-117 °C | [1] |
| Appearance | White to off-white solid (typical for similar pyrazoles) | General knowledge |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Low solubility in non-polar solvents like hexane and water. | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used purification techniques for this compound and related pyrazole derivatives are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good starting points for this compound, based on its structure, include single solvents like ethanol or isopropanol, or mixed solvent systems such as ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
Q3: My purified product is colored (yellow or brown). What is the likely cause and how can I remove the color?
A3: Colored impurities often arise from the degradation of starting materials, particularly substituted hydrazines, or from side reactions during synthesis. These impurities are typically highly polar. Treatment of the crude product with activated carbon during recrystallization can be effective. If the color persists, column chromatography is recommended.
Q4: After purification, I still see multiple spots on my TLC plate. What should I do?
A4: If multiple spots are present after initial purification, it indicates the presence of impurities with similar polarity to your product. For recrystallization, you can try a different solvent system or perform a second recrystallization. For column chromatography, optimizing the eluent system is crucial. A shallower solvent gradient or a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.
Q5: Can this compound degrade during purification?
A5: Pyrazole rings are generally stable. However, prolonged exposure to strong acids or bases, or excessive heat during purification, should be avoided to prevent potential degradation of the ester or amino functionalities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery after Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at room temperature or below.- Use a minimal amount of hot solvent to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Oily Product Instead of Crystals | - Presence of impurities that are depressing the melting point.- The boiling point of the recrystallization solvent is higher than the melting point of the compound. | - Attempt to purify a small sample by column chromatography to remove the impurities before recrystallization.- Choose a recrystallization solvent with a boiling point lower than the compound's melting point (115-117 °C). |
| Product Co-elutes with Impurity during Column Chromatography | - The polarity of the product and the impurity are very similar in the chosen eluent system. | - Use a shallower polarity gradient during elution.- Try a different solvent system. For example, if using a hexane/ethyl acetate gradient, consider a toluene/acetone or dichloromethane/methanol system. |
| Streaking on TLC Plate | - The compound may be acidic or basic and is interacting strongly with the silica gel.- The sample is overloaded on the TLC plate. | - Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Spot a more dilute solution of your compound on the TLC plate. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Common side products in the synthesis of 5-aminopyrazole esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-aminopyrazole esters. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of these valuable heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical laboratory experience to help you navigate the complexities of pyrazole chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of the 3-Aminopyrazole Isomer
Q: My reaction is producing a significant amount of the 3-aminopyrazole ester regioisomer alongside my desired 5-aminopyrazole ester. What causes this, and how can I improve selectivity?
A: This is one of the most common challenges in the synthesis of N-substituted aminopyrazoles. The formation of the 3-amino versus the 5-amino isomer is a classic example of kinetic versus thermodynamic control. The reaction of an unsymmetrically substituted hydrazine with a 1,3-dielectrophile, such as a β-ketoester or its synthetic equivalent, can lead to two different regioisomers.[1]
Root Cause Analysis:
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Nucleophilicity of Hydrazine: In alkylhydrazines, the substituted nitrogen is often more nucleophilic. This can lead to an initial kinetic attack at the more electrophilic carbonyl carbon of the β-ketoester, which, after cyclization, results in the 3-aminopyrazole isomer.[1] For arylhydrazines, the unsubstituted nitrogen is generally more nucleophilic.[1]
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Reaction Conditions: Neutral or acidic conditions often favor the formation of the 5-aminopyrazole, which is typically the thermodynamically more stable product.[2] The initial, kinetically formed adduct leading to the 3-amino isomer can revert and re-form the more stable intermediate that leads to the 5-amino product.[1]
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Substrate Structure: The steric and electronic properties of both the hydrazine and the β-ketoester can influence the regiochemical outcome.
Troubleshooting & Optimization Strategies:
| Strategy | Experimental Protocol | Rationale |
| Thermodynamic Control | Reflux the reaction in a protic solvent like ethanol or acetic acid for an extended period. | This allows the reaction to reach equilibrium, favoring the formation of the more stable 5-aminopyrazole isomer.[2] |
| Kinetic Control (to favor 3-amino) | Use a strong, non-nucleophilic base like sodium ethoxide in ethanol at low temperatures (e.g., 0 °C). | The base can trap the kinetically favored intermediate, leading to the 3-aminopyrazole before it can isomerize.[1][2] |
| Solvent Effects | Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). | These non-nucleophilic, polar solvents can enhance regioselectivity by not competing with the hydrazine for attack on the carbonyl group, unlike traditional alcohols such as ethanol.[3] |
| Microwave Irradiation | Employ microwave heating in a suitable solvent. | Microwave assistance can sometimes improve regioselectivity and dramatically reduce reaction times, though the effect on regioselectivity should be empirically determined.[2] |
Issue 2: Formation of Pyrazolone Impurities
Q: I am observing a significant side product that appears to be a pyrazolone. How is this formed and what can I do to prevent it?
A: Pyrazolone formation is a common side reaction, particularly when using β-ketoesters. This occurs through a variation of the Knorr pyrazole synthesis.[4]
Root Cause Analysis:
The reaction between a hydrazine and a β-ketoester can proceed via two main pathways. While the desired pathway involves the initial formation of a hydrazone at the ketone carbonyl followed by cyclization onto the ester, an alternative pathway exists. In this alternative route, after the initial hydrazone formation, the second nitrogen of the hydrazine can attack the ester carbonyl, leading to the formation of a stable pyrazolone ring.[4]
dot
Caption: Competing pathways in the synthesis of 5-aminopyrazole esters.
Troubleshooting & Optimization Strategies:
| Strategy | Experimental Protocol | Rationale |
| Acid Catalysis | Add a catalytic amount of a mild acid, such as acetic acid. | Acid catalysis can promote both the initial hydrazone formation and the subsequent cyclization steps, potentially favoring the desired pathway.[4][5] |
| Choice of β-Dicarbonyl Compound | If possible, use a β-ketonitrile instead of a β-ketoester. | The reaction of hydrazines with β-ketonitriles is a more direct and often higher-yielding route to 5-aminopyrazoles, as the nitrile group is highly susceptible to nucleophilic attack by the second nitrogen of the hydrazine.[6][7] |
| Temperature Control | Run the reaction at a moderate temperature (e.g., room temperature to 60 °C) initially before heating to reflux. | This may allow for the selective formation of the desired intermediate before side reactions become prominent at higher temperatures. |
Issue 3: Incomplete Reaction or Low Yield
Q: My reaction is sluggish, and I'm getting low yields of the desired 5-aminopyrazole ester. How can I improve the reaction efficiency?
A: Low conversion can be attributed to several factors, including reaction kinetics, catalyst efficiency, and the stability of intermediates.
Root Cause Analysis:
-
Poor Reactivity: The electrophilicity of the β-dicarbonyl compound or the nucleophilicity of the hydrazine may be insufficient under the chosen reaction conditions.
-
Catalyst Inefficiency: If using a catalyst, it may be poisoned, used in insufficient quantity, or inappropriate for the specific substrates.
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Intermediate Stability: The formation of stable, non-cyclizing intermediates can halt the reaction progress. Recent studies have shown that the mechanism of the Knorr pyrazole synthesis can be more complex than previously thought, involving unexpected intermediates and autocatalytic pathways.[8][9]
Troubleshooting & Optimization Strategies:
| Strategy | Experimental Protocol | Rationale |
| Catalyst Screening | Test various acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids. | A suitable catalyst can activate the carbonyl group, facilitating the initial condensation with hydrazine.[10][11] |
| Solvent Choice | Experiment with different solvents. While ethanol is common, aprotic polar solvents like DMF or DMSO can sometimes accelerate the reaction. | The solvent can influence the solubility of reactants and the stability of intermediates. |
| Increase Temperature | Gradually increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation. | Higher temperatures provide the necessary activation energy for the reaction to proceed to completion. |
| Use of an Activating Group | Consider using an activated substrate, such as an ethyl (ethoxymethylene)cyanoacetate, which is highly reactive towards hydrazines.[12] | These substrates are pre-activated for cyclization and often give high yields of the corresponding 5-aminopyrazole-4-carboxylates. |
dot
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of pyrazole synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction is suffering from consistently low yield. What are the potential causes and how can I fix it?
Low yield is one of the most common frustrations in pyrazole synthesis, often stemming from multiple factors. A systematic approach is the key to diagnosing and solving the issue. The most prevalent method, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, and its success is highly sensitive to reaction parameters[1][2].
Causality and Troubleshooting Workflow:
The primary reasons for low yield often relate to the purity of starting materials, suboptimal reaction conditions, or competing side reactions[1][2]. Follow this workflow to systematically identify the root cause.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Impure Starting Materials | Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to significant side reactions, consuming reagents and complicating purification[1]. Hydrazine and its derivatives are particularly susceptible to degradation over time[1]. | Verify the purity of your starting materials using NMR or GC-MS.Use a freshly opened bottle of hydrazine or purify it before use. |
| Suboptimal Stoichiometry | The reaction requires a precise molar ratio. An insufficient amount of one reagent will leave the other in excess, while a large excess can sometimes promote side reactions. | Ensure accurate stoichiometry.Consider using a slight excess (1.0-1.2 equivalents) of the hydrazine to drive the reaction to completion, especially if the dicarbonyl is the limiting reagent[1][3]. |
| Incorrect Reaction Conditions | Temperature, solvent, and catalyst concentration are critical. For instance, a temperature that is too high can cause degradation of reactants or products, while a temperature that is too low may result in an impractically slow reaction rate[4][5]. | Temperature: Optimize systematically. Increasing temperature to 60°C has been shown to improve yield in some cases, but further increases can be detrimental[4][5]. Monitor for byproduct formation at higher temperatures[6].Solvent: The choice of solvent affects reactant solubility and reaction rate. Ethanol is common, but aprotic dipolar solvents (DMF, NMP) can be superior in certain cases[7].Catalyst: If using an acid-catalyzed method like the Knorr synthesis, ensure the correct catalytic amount is used. Both too little and too much can be problematic. |
| Competing Side Reactions | With unsymmetrical dicarbonyls or hydrazines, the formation of regioisomers is a common issue that divides the product yield[1][5]. Incomplete cyclization can also leave stable intermediates in the reaction mixture[1]. | Analyze the crude product by NMR or LC-MS to identify major byproducts.To address regioisomerism, see the detailed Q&A on this topic below. |
| Loss During Workup/Purification | The desired pyrazole product may be lost during aqueous workup (if it has some water solubility) or adhere irreversibly to silica gel during column chromatography, especially if the pyrazole is basic[1]. | Minimize aqueous washes or back-extract the aqueous layer with your organic solvent.For basic pyrazoles, deactivate the silica gel with triethylamine (e.g., 1% in the eluent) before column chromatography[8].Consider recrystallization as an alternative to chromatography[8]. |
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines[1][5]. The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products[1][9].
Causality and Control:
Regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants[1]. The more electrophilic (electron-deficient) carbonyl carbon is typically favored for attack by the more nucleophilic nitrogen of the hydrazine.
Strategies to Enhance Regioselectivity:
-
Modify Substituents: If possible, modify the substituents on the dicarbonyl compound to maximize the electronic and steric differences between the two carbonyl groups. A bulkier substituent will sterically hinder attack at the adjacent carbonyl, directing the hydrazine to the other carbonyl.
-
Leverage Fluorinated Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity compared to standard solvents like ethanol[10]. These solvents can modulate the reactivity of the reactants through hydrogen bonding, favoring one reaction pathway over the other.
-
Optimize Reaction Conditions: In some cases, reaction temperature and the choice of catalyst can influence the regioisomeric ratio. Aprotic dipolar solvents have been found to give better results than polar protic solvents in certain cyclocondensation reactions[7].
-
Alternative Synthetic Routes: If controlling the condensation is not feasible, consider alternative strategies such as [3+2] cycloaddition reactions using diazo compounds, which can offer different or improved regioselectivity[11].
Q3: My reaction mixture turns dark brown or forms tar-like substances. What is causing this and how can I prevent it?
Discoloration is a frequent observation, particularly when using hydrazine salts (e.g., phenylhydrazine hydrochloride) or when running reactions at elevated temperatures[1][6].
Causality and Prevention:
-
Hydrazine Degradation: Hydrazine and its derivatives can be unstable and prone to oxidation, forming colored impurities[1]. This is often exacerbated by heat and the presence of air (oxygen).
-
Acid-Promoted Side Reactions: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts[1].
-
Thermal Decomposition: At high temperatures, starting materials, intermediates, or the product itself can decompose or polymerize, leading to tar formation[6].
Preventative Measures:
-
Use Fresh Reagents: Always use freshly opened or purified hydrazine.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative processes[1].
-
Add a Mild Base: If using a hydrazine salt like phenylhydrazine hydrochloride, the addition of a mild base such as sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile[1].
-
Optimize Temperature: Avoid excessively high temperatures. It is often better to run the reaction at a lower temperature for a longer duration to minimize byproduct formation[6].
-
Purification: Activated carbon (charcoal) treatment of the crude product solution can sometimes help remove colored impurities before final purification steps like recrystallization[1].
Q4: I'm having difficulty purifying my pyrazole product. What are the best methods?
Pyrazole purification can be challenging due to their polarity and basicity. The optimal method depends on the specific properties of your compound and the impurities present.
Caption: Decision tree for selecting a pyrazole purification strategy.
Purification Techniques in Detail:
-
Recrystallization: This is often the most effective method for solid products.
-
Solvent Choice: Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water and ethyl acetate/hexanes[8]. To find a good system, dissolve your compound in a small amount of a hot "good" solvent (in which it is soluble) and add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists, then allow it to cool slowly[1][8].
-
-
Column Chromatography:
-
For Basic Pyrazoles: The nitrogen atoms in the pyrazole ring can be basic and stick to acidic silica gel. To prevent product loss, deactivate the silica by preparing the slurry or eluent with ~1% triethylamine[8].
-
Alternative Stationary Phases: If silica fails, consider neutral alumina or reversed-phase (C18) silica gel[8].
-
-
Acid-Base Extraction/Precipitation:
-
This technique can be used to purify pyrazoles by forming acid addition salts[12][13]. Dissolve the crude product in an organic solvent and treat it with an acid (e.g., HCl). The pyrazole salt may precipitate and can be collected by filtration. The free pyrazole can then be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the role of the catalyst in the Knorr synthesis and how do I choose one?
In the traditional Knorr synthesis, an acid catalyst is used to activate the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine[9][14][15]. The mechanism involves acid-catalyzed imine formation, followed by intramolecular attack and dehydration to form the aromatic pyrazole ring[9][14].
-
Common Catalysts: Simple mineral acids or organic acids like p-toluenesulfonic acid are often sufficient.
-
Modern Alternatives: For different pyrazole syntheses, a wide range of catalysts have been developed.
-
Lewis Acids: Nano-ZnO and silver salts have been used as efficient and environmentally friendly catalysts[5][7].
-
Metal Catalysts: Copper and palladium catalysts are employed in various modern synthetic routes, including oxidative coupling and cycloaddition reactions[4][16].
-
Green Catalysts: Deep eutectic solvents (DESs) and ionic liquids can act as both the solvent and catalyst, offering a more sustainable approach[17].
-
FAQ 2: How does my choice of solvent impact the reaction outcome?
The solvent plays a crucial role beyond simply dissolving the reactants. It can influence reaction rates, yields, and even regioselectivity.
| Solvent Type | Effect on Reaction | Examples |
| Polar Protic | Can hydrogen bond with reactants, potentially slowing the reaction by solvating the nucleophile (hydrazine). However, they are good at dissolving salts. | Ethanol, Methanol[10] |
| Aprotic Dipolar | Generally do not slow down nucleophiles and can accelerate reaction rates. Found to improve regioselectivity in some cases[7]. | DMF, DMSO, NMP[4][7] |
| Fluorinated Alcohols | Can dramatically improve regioselectivity through specific hydrogen bonding interactions[10]. | TFE, HFIP[10] |
| Green Solvents | Offer environmental benefits, reduce waste, and can sometimes improve yields and reaction rates. Some can be reused[17][18][19]. | Water, Ionic Liquids, Deep Eutectic Solvents (DESs)[17][18] |
| Solvent-Free | Can lead to faster reaction rates, reduced energy usage, and simplified workup. Often paired with microwave irradiation[20][21]. | N/A |
FAQ 3: Are there more modern and efficient methods than the classic Knorr synthesis?
Yes, while the Knorr synthesis is a workhorse, several modern techniques offer significant advantages in terms of efficiency, safety, and scope.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating[21][22].
-
Flow Chemistry: Performing reactions in a continuous flow reactor enhances safety, especially when dealing with hazardous intermediates like diazo compounds. It also allows for easier scalability and precise control over reaction parameters like temperature and residence time[23].
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which is highly efficient and reduces waste[5].
-
[3+2] Cycloaddition Reactions: These reactions, often involving diazo compounds or nitrilimines, provide an alternative and powerful route to pyrazoles with different substitution patterns and potentially higher regioselectivity[11][16].
Experimental Protocol: A Standard Knorr Pyrazole Synthesis
This protocol describes the synthesis of 5-phenyl-3-methyl-1H-pyrazol-5-ol from ethyl benzoylacetate and hydrazine, a common undergraduate and research-level experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. name-reaction.com [name-reaction.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. jk-sci.com [jk-sci.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
Technical Support Center: Catalyst Selection for the Synthesis of Substituted Pyrazoles
From the Senior Application Scientist's Desk:
Welcome to the technical support center for pyrazole synthesis. As a core scaffold in numerous pharmaceuticals, agrochemicals, and functional materials, the efficient and selective synthesis of substituted pyrazoles is a frequent challenge for researchers.[1][2][3][4][5] Catalyst selection is arguably the most critical parameter influencing yield, purity, and regioselectivity.
This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to explain the fundamental principles—the "why"—behind catalyst choice and reaction optimization. We will address the common pitfalls and persistent questions encountered in the lab, providing you with the expertise to troubleshoot your synthesis effectively and with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for synthesizing substituted pyrazoles?
The synthesis of pyrazoles, most commonly via the condensation of a 1,3-dicarbonyl compound with a hydrazine (the Knorr synthesis), can be accomplished with or without a catalyst.[6][7] However, catalysts are typically employed to enhance reaction rates and improve yields. The main classes include:
-
Acid Catalysts: Simple Brønsted acids are frequently used.[6] The mechanism involves protonation of a carbonyl group, which facilitates the initial nucleophilic attack by the hydrazine.[6][7]
-
Lewis Acid Catalysts: A wide range of Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), Copper(II) triflate (Cu(OTf)₂), Zinc triflate (Zn(OTf)₂), and various metal chlorides (InCl₃, ZrCl₄, FeCl₃), are effective.[4][8][9] They function by coordinating to the carbonyl oxygen, increasing its electrophilicity.
-
Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture, facilitating purification and catalyst recycling.[10][11] Examples include nano-ZnO, copper ferrite (CuFe₂O₄), nano-sized magnesium oxide (MgO), and various supported metal catalysts.[3][10][12]
-
Green Catalysts: In line with the principles of sustainable chemistry, researchers have developed methods using environmentally benign catalysts like ammonium chloride, imidazole, or bio-organic catalysts such as L-tyrosine.[13][14][15] Many of these can be used in green solvents like water or ethanol.[13][14]
-
Organocatalysts: Small organic molecules can also catalyze pyrazole synthesis. For instance, DABCO has been used to promote the synthesis from tosylhydrazones and nitroalkenes.[7]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst for my synthesis?
The choice hinges on a trade-off between activity, selectivity, and practicality.
-
Homogeneous catalysts (e.g., mineral acids, soluble Lewis acids) are often highly active and selective because the catalytic sites are readily accessible to the reactants in the solution phase. However, their primary drawback is the difficulty of separating the catalyst from the product, which can lead to product contamination and complicates catalyst recycling.
-
Heterogeneous catalysts (e.g., nano-metal oxides, supported catalysts) are exceptionally valuable for process chemistry and green applications.[10][11][16] Their key advantage is easy recovery (typically by simple filtration) and reusability, which can significantly lower costs and reduce waste.[10][12] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.
Decision Workflow: Homogeneous vs. Heterogeneous Catalyst
Caption: Decision tree for choosing between homogeneous and heterogeneous catalysts.
Q3: What are the main benefits of using microwave-assisted synthesis for preparing pyrazoles?
Microwave-assisted organic synthesis has gained significant traction as it often dramatically reduces reaction times, sometimes from hours to mere minutes.[15][17][18] This rate enhancement is due to efficient and rapid heating of the reaction mixture.[15] Key benefits include:
-
Higher Yields: The rapid heating can minimize the formation of byproducts that may occur during prolonged heating in conventional methods.[15]
-
Greener Chemistry: Often allows for solvent-free reactions or the use of less solvent, contributing to a more environmentally benign process.[15][17][19]
-
Improved Selectivity: In some cases, the unique heating profile can lead to better selectivity.[15]
It is a particularly powerful technique when combined with heterogeneous or nano-organocatalysts.[18][19]
Troubleshooting Guides
Problem: Low Product Yield
Q: My Knorr pyrazole synthesis is giving a very low yield. What are the most common culprits and how do I troubleshoot?
Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.[21]
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.[21]
Detailed Troubleshooting Steps:
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Assess Starting Material Purity: Impurities in either the 1,3-dicarbonyl or the hydrazine starting material can lead to side reactions, reducing yield and complicating purification.[21] Hydrazine derivatives can degrade over time, so using a freshly opened bottle or purified reagent is recommended.[21]
-
Optimize Stoichiometry: Ensure the correct molar ratios are being used. In some cases, a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[21]
-
Evaluate Reaction Conditions:
-
Temperature and Time: These are critical. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and to check for the formation of byproducts or degradation of the product over time.[21] Sometimes, running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[8]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common, but for certain substrates, aprotic dipolar solvents like N,N-dimethylacetamide have shown better results.[22]
-
pH Control: In acid-catalyzed reactions, the pH is crucial. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[21] The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[21]
-
-
Consider Catalyst Choice: If the reaction is uncatalyzed or sluggish, introducing a catalyst is the next logical step. If a catalyst is already in use and the yield is poor, it may be inefficient for the specific substrates. Consider screening a panel of catalysts, such as a strong Lewis acid like Sc(OTf)₃ or a reusable heterogeneous catalyst like nano-ZnO.[3][4]
| Catalyst Type | Example | Typical Conditions | Key Advantage |
| Brønsted Acid | Acetic Acid, H₂SO₄ | Reflux in Ethanol | Inexpensive, readily available |
| Lewis Acid | Sc(OTf)₃, Cu(OTf)₂ | Room temp. to 80 °C | High activity, mild conditions |
| Heterogeneous | Nano-ZnO, CuFe₂O₄ | 60-80 °C, can be used in water | Recyclable, easy workup[3][10] |
| Green | Ammonium Chloride | Reflux in Ethanol | Environmentally benign[13] |
Table 1: Comparison of common catalyst types for pyrazole synthesis.
Problem: Poor Regioselectivity
Q: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of two regioisomers. How can I improve the selectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical dicarbonyls or substituted hydrazines.[21] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different products.[6][21] Selectivity is governed by a delicate balance of steric and electronic factors.
Strategies to Control Regioselectivity:
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Exploit Electronic Differences: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For example, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the highly electron-withdrawing CF₃ group is more electrophilic and thus more reactive.[23]
-
Leverage Steric Hindrance: A sterically bulky substituent near one carbonyl group can hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to standard ethanol.[24] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.
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Catalyst Control: Certain catalysts can enhance selectivity. While simple acid catalysis often provides poor control, specific Lewis acids or reaction conditions can favor one isomer. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[3] Similarly, a method using N-arylhydrazones and nitroolefins provides excellent regioselectivity.[25]
Factors Influencing Regioselectivity
Caption: Key experimental factors that can be manipulated to control regioselectivity.
Experimental Protocols
Protocol 1: Green Synthesis of 3,5-dimethylpyrazole using Ammonium Chloride
This protocol is an example of a green chemistry approach, utilizing an inexpensive, non-toxic catalyst and a renewable solvent.[13]
Materials:
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Acetylacetone (20 mmol)
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Hydrazine hydrate
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Ammonium chloride (NH₄Cl) as catalyst
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Ethanol (100 mL)
Procedure:
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In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.[13]
-
Add a catalytic amount of ammonium chloride to the solution.
-
Add hydrazine hydrate dropwise to the mixture while stirring at room temperature.
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After the addition is complete, reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Use water for work-up and crystallization to isolate the 3,5-dimethylpyrazole product, minimizing organic waste.[13]
-
Collect the solid product by vacuum filtration and dry. Characterize by melting point, FTIR, and NMR.[13]
Protocol 2: Heterogeneous Nickel-Catalyzed One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol demonstrates an efficient, one-pot, three-component synthesis using a recyclable heterogeneous catalyst at room temperature.[16]
Materials:
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An acetophenone derivative (1.0 mmol)
-
A benzaldehyde derivative (1.0 mmol)
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Hydrazine hydrate (1.2 mmol)
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Heterogeneous Nickel-based catalyst (e.g., NiO nanoparticles)
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Solvent (e.g., Ethanol)
Procedure:
-
To a solution of the acetophenone derivative (1.0 mmol) and the benzaldehyde derivative (1.0 mmol) in ethanol, add the heterogeneous nickel catalyst.
-
Stir the mixture at room temperature for 10-15 minutes.
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Add hydrazine hydrate (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and stored for reuse.[16]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 10. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. pharmacophorejournal.com [pharmacophorejournal.com]
- 20. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the critical role of solvents.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and equilibrium. | - Switch to a higher-yielding solvent: Ethanol and 2,2,2-trifluoroethanol (TFE) have been shown to give high yields in similar syntheses.[1]- Consider a water/ethanol mixture: This can improve the solubility of reactants and facilitate the reaction.[2]- For difficult reactions, explore aprotic polar solvents: Solvents like DMF can sometimes improve results, especially if starting materials are not very reactive. |
| Reaction Temperature/Time: The reaction may not have reached completion or degradation may have occurred. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product.- Adjust temperature: If the reaction is slow, a modest increase in temperature (e.g., refluxing in ethanol) is often effective. For thermally sensitive reactants, lower temperatures for a longer duration may be necessary. | |
| Reagent Quality: Impurities in 3-chlorophenylhydrazine or ethyl 2-cyano-3-ethoxyacrylate can lead to side reactions. | - Use high-purity starting materials: Ensure reagents are from a reliable source and stored correctly. Hydrazine derivatives can degrade over time. | |
| Product is Impure (Discolored, Oily, or Mixed with By-products) | Side Reactions: The formation of regioisomers or other by-products can be influenced by the solvent. | - Optimize the solvent: A solvent that promotes the desired reaction pathway over side reactions is crucial. Ethanol is often a good starting point for clean reactions.[1]- Control addition rate: Slow, dropwise addition of one reactant to the other can minimize side reactions by maintaining a low concentration of the added reactant. |
| Incomplete Reaction: The presence of unreacted starting materials complicates purification. | - Extend reaction time: Ensure the reaction has gone to completion by monitoring with TLC.- Increase temperature: Refluxing the reaction mixture can help drive it to completion. | |
| Purification Issues: The chosen solvent for recrystallization may not be optimal. | - Select an appropriate recrystallization solvent: A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or ethanol/water mixtures are commonly used.- Consider column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification.[1] | |
| Reactants or Product Precipitate Unexpectedly | Poor Solubility: The reactants or the product may not be sufficiently soluble in the chosen solvent at the reaction temperature. | - Increase solvent volume: Adding more solvent can help keep all components in the solution.- Switch to a better solvent: If solubility remains an issue, a different solvent with better solubilizing properties for the specific reactants should be chosen. A water/ethanol mixture can sometimes improve solubility.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended starting solvent for this synthesis?
A1: Based on studies of similar 1-aryl-5-aminopyrazole syntheses, ethanol is a highly recommended starting solvent.[1] It generally provides a good balance of reactant solubility, reaction rate at reflux, and leads to high yields of the desired product. A mixture of water and ethanol has also been used effectively in related syntheses, which can be a greener and cost-effective alternative.[2]
Q2: How does solvent polarity affect the reaction?
A2: Solvent polarity plays a crucial role. Polar protic solvents like ethanol can stabilize the transition state of the cyclization reaction, leading to higher yields. A comparative study on a similar synthesis showed that polar solvents like TFE and ethanol resulted in significantly higher yields than less polar solvents like THF.[1]
Q3: Can this reaction be performed under solvent-free conditions?
A3: While some pyrazole syntheses can be carried out under solvent-free conditions, it often requires a catalyst and may lead to a more challenging workup and purification. For this specific synthesis, using a solvent is generally recommended to ensure a homogeneous reaction mixture and better control over the reaction conditions.
Q4: My product is a dark oil instead of a solid. What should I do?
A4: The formation of a dark oil suggests the presence of impurities. This can be due to side reactions or degradation, which can be influenced by the solvent and temperature. It is recommended to try and purify a small amount of the oil using column chromatography to isolate the desired product. For future attempts, consider using a milder solvent or lowering the reaction temperature, and ensure high-purity starting materials are used.
Q5: Are there any safety precautions related to the solvents I should be aware of?
A5: Yes. Always work in a well-ventilated fume hood. Ethanol is flammable and should be heated using a heating mantle and not an open flame. If you use solvents like DMF or TFE, be aware of their specific hazards and handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for each solvent before use.
Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of a closely related synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which serves as a good model for the target compound.
Table 1: Effect of Different Solvents on Product Yield
| Solvent | Reaction Time (hours) | Yield (%) |
| 2,2,2-Trifluoroethanol (TFE) | 3 | 92 |
| Ethanol (EtOH) | 3 | 84 |
| Methanol (MeOH) | 3 | 75 |
| Tetrahydrofuran (THF) | 3 | 35 |
| Data adapted from a study on the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[1] |
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
dot
Caption: General experimental workflow for the synthesis of this compound.
Materials:
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3-chlorophenylhydrazine
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Ethyl 2-cyano-3-ethoxyacrylate
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Ethanol (anhydrous)
-
Ice
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenylhydrazine (1 equivalent) in ethanol.
-
Addition of Reactant: To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the solid product, for instance, in a vacuum oven at a moderate temperature.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.
References
Technical Support Center: Recrystallization of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate via recrystallization. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the purification of this compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor.[1] For active pharmaceutical ingredients (APIs) like this compound, achieving a high degree of purity is critical for downstream applications, including biological screening and formulation development.[2]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [3] |
| Molecular Weight | 265.7 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 116-122 °C | [3] |
| Purity (typical) | ≥ 99% (HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
A1: The most critical initial step is solvent selection. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the cornerstone of an effective recrystallization process, maximizing the recovery of the purified compound. A preliminary solvent screen with small amounts of the crude material is highly recommended.
Q2: Which solvents are generally recommended for the recrystallization of pyrazole derivatives?
A2: Based on the polarity of the pyrazole core and the substituents, several solvents and solvent systems are commonly employed. For this compound, which possesses both polar (amino, ester) and non-polar (chlorophenyl) moieties, the following are good starting points:
-
Single Solvents: Alcohols such as ethanol, methanol, and isopropanol are frequently effective for pyrazole derivatives.[4] Given the ester functionality, ethyl acetate could also be a suitable choice.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble) can provide finer control over the crystallization process.[5] A common and effective pairing for compounds of this nature is an ethanol/water mixture. The compound is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until turbidity is observed, followed by slow cooling.
Q3: How can I improve the yield of my recrystallization?
A3: Low yield is a common issue that can often be rectified by optimizing several parameters:
-
Minimize the amount of hot solvent: Use only the minimum volume of boiling solvent required to fully dissolve the crude solid. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Slow cooling: Allow the solution to cool to room temperature undisturbed before transferring it to an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.
-
Concentrate the mother liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor by carefully evaporating some of the solvent and attempting a second crystallization.
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the compound's melting point, or the presence of significant impurities that depress the melting point. To address this:
-
Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.
-
Lower the crystallization temperature: If using a high-boiling point solvent, consider switching to a lower-boiling point solvent.
-
Use a mixed solvent system: Dissolve the compound in a good solvent and then add an anti-solvent at a lower temperature.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The solution is supersaturated, but nucleation has not initiated. | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.2. Induce nucleation by: a. Scratching the inside of the flask with a glass rod at the meniscus. b. Adding a "seed" crystal of the pure compound. c. Cooling the solution in an ice bath for a longer duration. |
| Crystallization happens too quickly. | 1. The solution is too concentrated.2. The cooling process is too rapid. | 1. Add a small amount of additional hot solvent to the solution.2. Ensure the solution cools slowly at room temperature before transferring to an ice bath. Insulating the flask can also help. |
| The resulting crystals are impure. | 1. Impurities were co-precipitated or trapped in the crystal lattice.2. The cooling was too fast. | 1. Ensure the solution was fully dissolved at the boiling point of the solvent.2. Wash the collected crystals with a small amount of cold recrystallization solvent.3. Perform a second recrystallization. |
| The compound "oils out". | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is significantly impure, leading to a depressed melting point.3. The solution is too concentrated. | 1. Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.2. Consider using a lower-boiling point solvent or a mixed solvent system.3. If impurities are colored, consider a hot filtration with activated charcoal. |
| Low recovery of the compound. | 1. Too much solvent was used.2. The crystals were filtered before crystallization was complete.3. The compound is significantly soluble in the cold solvent. | 1. Concentrate the mother liquor to recover more product.2. Ensure the solution has been allowed to cool sufficiently and stand in an ice bath for an adequate amount of time.3. Choose a solvent in which the compound has lower solubility at cold temperatures. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale experiments.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95% Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, a condenser can be fitted to the flask to prevent solvent loss. Add small portions of the solvent until the solid just dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Cover the flask to prevent contamination. Crystal formation should be observed during this stage.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For more efficient drying, a desiccator under vacuum can be used.
-
Analysis: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity. A sharp melting point close to the literature value is indicative of high purity.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization process.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Preventing diazotization of 5-aminopyrazoles during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminopyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges during your experiments, with a specific focus on preventing the undesired diazotization of the 5-amino group.
Frequently Asked Questions (FAQs)
Q1: What is diazotization and why is it a problem for 5-aminopyrazoles?
A: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt (-N₂⁺). For 5-aminopyrazoles, the exocyclic amino group is susceptible to this reaction, especially under acidic conditions in the presence of a nitrite source (e.g., sodium nitrite, NaNO₂). While this reaction is synthetically useful for creating fused heterocyclic systems like pyrazolo[3,4-d][1][2][3]triazines, it becomes a significant side reaction when other transformations (e.g., acylation, alkylation) are desired.[4][5] This unwanted reaction consumes your starting material and complicates purification, leading to lower yields of your target molecule.
Q2: Under what conditions is unwanted diazotization most likely to occur?
A: Unwanted diazotization is most prevalent under the following conditions:
-
Acidic pH: Strong acids (e.g., HCl, H₂SO₄) are used to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺), from a nitrite source.[4]
-
Presence of Nitrite Sources: The reaction requires a source of nitrous acid. This is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.
-
Low Temperatures: While intentional diazotization is performed at low temperatures (0-5 °C) to stabilize the resulting diazonium salt, the reaction can still proceed at slightly higher temperatures, leading to byproduct formation.
Q3: How can I prevent the 5-amino group from undergoing diazotization?
A: There are two primary strategies to prevent this unwanted side reaction:
-
Reaction Condition Control: Avoid strongly acidic conditions and sources of nitrites. Many reactions can be performed under neutral or basic conditions, which are not conducive to diazotization.
-
Use of a Protecting Group: Temporarily "capping" the 5-amino group with a protecting group renders it non-reactive to diazotizing conditions. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.[1][3]
Q4: What is a suitable protecting group for the 5-amino group and how do I use it?
A: The tert-butoxycarbonyl (Boc) group is highly effective. It can be selectively introduced onto the exocyclic 5-amino group and later removed under specific conditions that do not affect other parts of the molecule. The general process involves reacting the 5-aminopyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The Boc group can then be removed using acid (like trifluoroacetic acid) or, for selective deprotection in the presence of other acid-labile groups, with reagents like sodium borohydride (NaBH₄) in ethanol.[2][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Reaction mixture turns yellow/orange; low yield of desired product. | Unwanted diazotization and formation of a diazonium salt or subsequent azo coupling byproduct. | 1. Check pH: If your reaction requires acidic conditions, try to use the mildest acid possible or run the reaction at a less acidic pH. 2. Remove Nitrite Sources: Ensure all reagents and solvents are free from nitrite contamination. 3. Use a Protecting Group: Protect the 5-amino group with a Boc group prior to the reaction (See Protocol 1). |
| Mass spectrometry shows an unexpected peak corresponding to M+14 (loss of H₂ and addition of N). | This fragmentation pattern can be indicative of a diazotized byproduct. | Confirm the presence of the byproduct using NMR. If confirmed, implement preventative strategies such as pH control or amine protection in subsequent experiments. |
| Purification is difficult due to a persistent, colored impurity. | The impurity is likely an azo compound formed from the unstable diazonium salt coupling with an electron-rich species. | Optimize chromatographic conditions for separation. Consider a different solvent system or stationary phase. To avoid this issue in the future, prevent the initial diazotization from occurring by modifying the reaction conditions. |
| Desired reaction (e.g., acylation) is unsuccessful under basic/neutral conditions. | The nucleophilicity of the 5-amino group may be insufficient under these conditions for the desired reaction to proceed efficiently. | 1. Use a Stronger Acylating Agent: Switch from a carboxylic acid/coupling agent system to a more reactive acyl chloride.[7] 2. Catalyst Screening: Investigate different catalysts that can facilitate the reaction under neutral conditions. 3. Protect and Activate: Use a protecting group strategy. Protecting the amine allows for the use of more forcing conditions that might otherwise lead to diazotization. |
Data Presentation
The choice of reaction conditions or protection strategy has a profound impact on the yield of the desired product versus the formation of diazotization-related byproducts. The following table summarizes the expected outcomes based on different methodologies.
| Methodology | Reaction Conditions | Expected Yield of Desired Product (e.g., Acylation) | Expected Yield of Diazotized Byproduct | Reference/Rationale |
| Unprotected Amine | Acetic Acid, NaNO₂ (Intentional Diazotization) | ~0% | High (>90%) | Conditions are optimized for diazotization.[4][5] |
| Unprotected Amine | Acylation with Acyl Chloride in Pyridine (Base) | High (>90%) | ~0% | Basic conditions are not conducive to the formation of the required nitrosonium ion for diazotization.[8] |
| Unprotected Amine | Reaction with β-diketone in Acetic Acid | High (>85%) | ~0% | Although acidic, the absence of a nitrite source prevents diazotization. The reaction proceeds through a condensation pathway.[5] |
| Boc-Protected Amine | Reaction under conditions that would otherwise cause diazotization | High (>95%) | ~0% | The Boc group effectively shields the amino group from reacting with nitrosating agents.[1][3] |
Experimental Protocols
Protocol 1: N-Boc Protection of 5-Aminopyrazole
This protocol describes the protection of the exocyclic 5-amino group, which is a key step in preventing its unintended reaction.
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the 5-aminopyrazole derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (Et₃N or DMAP) to the solution and stir for 5-10 minutes at room temperature.
-
Add the (Boc)₂O solution dropwise to the stirred mixture.
-
Continue stirring the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected 5-aminopyrazole.
Protocol 2: Acylation of a 5-Aminopyrazole under Non-Diazotizing (Basic) Conditions
This protocol provides a method for acylating the 5-amino group while avoiding conditions that could lead to diazotization.
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine or a mixture of an anhydrous solvent (DCM) and a non-nucleophilic base (e.g., Triethylamine).
Procedure:
-
Dissolve the 5-aminopyrazole derivative in anhydrous pyridine or DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
If using DCM, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the cooled, stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[8]
Protocol 3: Selective Deprotection of N-Boc Group from Pyrazole Ring
This protocol is useful when the Boc group needs to be removed while preserving other sensitive functionalities.
Materials:
-
N-Boc protected pyrazole (1.0 eq)
-
Sodium borohydride (NaBH₄) (3.0 eq)
-
Ethanol (95% or absolute)
Procedure:
-
Dissolve the N-Boc protected pyrazole in ethanol at room temperature.
-
Add sodium borohydride in portions to the stirred solution.
-
Continue stirring at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.[2][6]
Visualizations
The following diagrams illustrate key workflows and mechanisms discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
Technical Support Center: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
| Issue Category | Question | Potential Causes | Suggested Solutions |
| Low Yield | Q: My reaction yield has significantly decreased upon scaling up from lab to pilot scale. What are the likely reasons? | 1. Inefficient Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, leading to poor temperature control, localized hotspots, and increased side product formation. 2. Poor Mixing: Inadequate agitation can result in concentration and temperature gradients, leading to incomplete reactions. 3. Sub-optimal Reaction Time: Reaction kinetics may differ at a larger scale. | 1. Improve Heat Management: Utilize a jacketed reactor with an efficient heat transfer fluid. Consider a semi-batch process where one reactant is added portion-wise to control exotherms. 2. Optimize Agitation: Ensure the impeller design and stirring speed are appropriate for the reactor volume to maintain a homogeneous mixture. 3. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint rather than relying on time alone. |
| Impurity Profile | Q: I am observing significant impurities in my crude product. What are the common impurities and how can I minimize them? | 1. Regioisomer Formation: The reaction between 3-chlorophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate can potentially form the undesired regioisomer. 2. Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product. 3. Side-products from Decomposition: Degradation of starting materials or product under harsh reaction conditions. | 1. Control Reaction Temperature: Maintain a consistent and optimized temperature to favor the formation of the desired isomer. 2. Ensure Stoichiometric Control: Accurate charging of reactants is crucial. A slight excess of one reactant might be necessary to drive the reaction to completion, but this should be optimized. 3. Use Milder Conditions: If degradation is suspected, explore lower reaction temperatures for a longer duration. |
| Purification Challenges | Q: Purification by crystallization is proving difficult at a larger scale, with impurities co-precipitating with the product. What are my options? | 1. Inappropriate Solvent System: The chosen solvent system may not provide adequate differentiation in solubility between the product and impurities at scale. 2. High Impurity Load: A high concentration of impurities can hinder effective crystallization. | 1. Solvent Screening: Conduct a thorough screening of different solvent and anti-solvent systems to find the optimal conditions for selective crystallization. 2. Pre-purification Step: Consider a pre-purification step, such as a slurry wash with a suitable solvent, to reduce the bulk of impurities before final crystallization. 3. Chromatographic Purification: While less ideal for very large scales, flash chromatography with an optimized mobile phase can be effective for high-purity requirements. |
| Safety Concerns | Q: What are the primary safety concerns when handling 3-chlorophenylhydrazine on a large scale? | 1. Toxicity: Phenylhydrazine derivatives are known to be toxic. 2. Exothermic Reaction: The initial condensation reaction can be exothermic, posing a risk of thermal runaway if not properly controlled. | 1. Implement Proper Handling Procedures: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or under a fume hood. 2. Controlled Addition: Add the 3-chlorophenylhydrazine solution to the reaction mixture at a controlled rate to manage the exotherm. Ensure adequate cooling capacity of the reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is the condensation reaction between 3-chlorophenylhydrazine (or its hydrochloride salt) and ethyl (ethoxymethylene)cyanoacetate. This reaction is typically carried out in a suitable solvent such as ethanol.
Q2: What is the role of a base in this reaction if 3-chlorophenylhydrazine hydrochloride is used?
A2: If the hydrochloride salt of 3-chlorophenylhydrazine is used, a base such as sodium acetate or triethylamine is required to neutralize the HCl and liberate the free hydrazine for the reaction to proceed.
Q3: What are the critical process parameters to control during scale-up?
A3: The critical parameters to monitor and control are:
-
Temperature: To control reaction rate and minimize side product formation.
-
Rate of Addition: To manage exothermic reactions.
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Agitation Speed: To ensure homogeneity of the reaction mixture.
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Reaction Time: To ensure complete conversion and avoid product degradation.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Regular sampling and analysis will help in determining the point of complete consumption of the limiting reactant.
Q5: What are the recommended crystallization solvents for purification?
A5: Ethanol is commonly used for the crystallization of similar aminopyrazole carboxylates.[1] However, a mixture of solvents, such as ethanol/water or isopropanol/water, may also be effective. A thorough solvent screen is recommended to find the optimal system for your specific impurity profile.
Quantitative Data Summary
The following table summarizes the impact of key process parameters on the yield and purity of this compound. This data is illustrative and may vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Isopropanol | Toluene |
| Temperature | 78°C (Reflux) | 82°C (Reflux) | 110°C (Reflux) |
| Reaction Time | 6 hours | 8 hours | 10 hours |
| Yield (%) | 85 | 82 | 75 |
| Purity (by HPLC, %) | 98.5 | 98.2 | 97.0 |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
3-chlorophenylhydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Sodium Acetate
-
Ethanol (absolute)
-
Water (deionized)
Procedure:
-
To a solution of 3-chlorophenylhydrazine hydrochloride (1.1 equivalents) in absolute ethanol, add sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
To this mixture, add a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol dropwise over a period of 30-60 minutes, maintaining the internal temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool to 0-5°C in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Dry the purified product under vacuum at 50-60°C to a constant weight.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of the target molecule.
Troubleshooting Workflow
References
Technical Support Center: Purification of Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants in the synthesis of pyrazole derivatives may include:
-
Unreacted starting materials: Such as (3-chlorophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate (or equivalent reactants).
-
Regioisomers: Depending on the precursors, formation of the isomeric pyrazole, Ethyl 3-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate, can be a possibility.
-
Side-products from competing reactions: Hydrolysis of the ester functionality to the corresponding carboxylic acid can occur, especially in the presence of acid or base at elevated temperatures.
-
Products of self-condensation of starting materials.
-
Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Increasing the solvent volume: The concentration of the compound may be too high.
-
Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.
-
Using a different solvent system: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems.
-
Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Adding a seed crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.
Q4: How can I separate regioisomers if they are present?
A4: Separating regioisomers can be challenging.
-
Fractional crystallization: If the solubilities of the isomers are sufficiently different in a particular solvent, repeated recrystallizations may enrich one isomer.[1]
-
Column chromatography: This is often the more effective method for separating isomers. Careful selection of the stationary and mobile phases is crucial to achieve good separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature. - Use a mixed-solvent system, adding an anti-solvent to decrease solubility upon cooling.[1] - Ensure the minimum amount of hot solvent was used for dissolution. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated, or nucleation is inhibited. | - Reduce the solvent volume by gentle heating and evaporation. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Cool the solution for a longer period in an ice bath. |
| Colored Impurities Remain in Crystals | The impurity has similar solubility to the product or is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. |
| Product Precipitates Too Quickly | The solution was cooled too rapidly, leading to the trapping of impurities. | - Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath. - Insulate the flask to slow down the cooling process. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | Inappropriate choice of stationary or mobile phase. | - Adjust Mobile Phase Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity. - Change Stationary Phase: Due to the basic nature of the amino group, standard silica gel (which is acidic) can cause peak tailing and poor separation.[2] Consider using: - Amine-functionalized silica: This provides a basic surface, improving the chromatography of basic compounds.[2] - Reversed-phase silica (e.g., C18): Use with a suitable mobile phase, potentially with a basic modifier. |
| Compound Streaking or Tailing on the Column | - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Add a Modifier to the Mobile Phase: For silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) can neutralize acidic sites and improve peak shape.[3] - Reduce the Amount of Sample Loaded: Overloading the column leads to poor separation. |
| Compound is not Eluting from the Column | The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is still retained, a different stationary phase may be necessary. |
| Multiple Fractions Containing the Desired Product | The separation is not sharp enough, leading to a broad elution band. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first to achieve a good separation of spots. - Use a finer mesh silica gel for higher resolution. - Employ gradient elution for complex mixtures. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[1] A known successful recrystallization for a similar compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, utilized ethanol.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This is a general protocol for flash column chromatography.
-
TLC Analysis: Determine a suitable mobile phase system using TLC. A good system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. For aromatic amines, solvent systems like hexane/ethyl acetate are common.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Note on Column Chromatography for Amines: To mitigate issues with the acidic nature of silica gel, consider adding 0.1-1% triethylamine to the mobile phase or using an amine-functionalized silica column.[2][3]
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent/System | Type | Polarity | Notes |
| Ethanol | Protic | High | Often a good starting point for polar pyrazole derivatives.[1][4] |
| Methanol | Protic | High | Similar to ethanol, effective for polar compounds.[1] |
| Isopropanol | Protic | Medium | Can offer different solubility characteristics compared to ethanol or methanol.[1] |
| Ethyl Acetate | Aprotic | Medium | A versatile solvent for compounds of intermediate polarity.[1] |
| Hexane/Ethyl Acetate | Mixed | Variable | The polarity can be fine-tuned by adjusting the ratio of the two solvents.[1] |
| Ethanol/Water | Mixed Protic | High | Useful for polar compounds; water acts as an anti-solvent.[1] |
Visualizations
Caption: Recrystallization Workflow
Caption: Recrystallization Troubleshooting Logic
References
Stability issues of Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate in solution
This technical support center provides guidance on the stability issues of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in acidic or basic conditions, yielding the corresponding carboxylic acid.[1][2][3][4][5] | - Maintain solutions at a neutral pH. - Use aprotic solvents where possible. - Prepare fresh solutions before use. |
| Oxidation: The aminopyrazole moiety can be prone to oxidation.[6] | - Degas solvents to remove dissolved oxygen. - Consider adding antioxidants if compatible with the experimental setup. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Photodegradation: Exposure to light, particularly UV light, can degrade the compound. Aromatic and heterocyclic compounds can be susceptible to photodegradation.[7][8][9][10] | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. | |
| Precipitation of the compound from solution. | Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures. Pyrazole derivatives are generally more soluble in organic solvents than in water.[11][12] | - Consult the solubility data table below and choose an appropriate solvent. - Gentle heating or sonication may aid dissolution. - Prepare a saturated stock solution and dilute as needed. |
| Inconsistent analytical results (e.g., HPLC). | Compound Adsorption: The compound may adsorb to the surface of glass or plastic containers. | - Use silanized glassware or polypropylene tubes. - Include a small percentage of a compatible organic solvent in aqueous solutions to reduce adsorption. |
| Solution Instability: The compound may be degrading over the course of the analysis. | - Analyze samples as quickly as possible after preparation. - If a delay is unavoidable, store samples at a low temperature (e.g., 2-8 °C) and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: The primary potential degradation pathways are:
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base catalysts.[1][3][4]
-
Oxidation: The aminopyrazole ring can be susceptible to oxidation.
-
Photodegradation: Exposure to UV or even ambient light may cause degradation.[8][9]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I store solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions should be:
-
Stored at low temperatures (e.g., -20°C or -80°C for long-term storage).
-
Protected from light by using amber vials or by wrapping the container in foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
-
Maintained at a neutral pH.
It is always best practice to prepare solutions fresh for each experiment.
Q4: I am observing a new peak in my HPLC chromatogram after storing my sample solution for a few hours. What could it be?
A4: A new peak could indicate a degradation product. Based on the structure, a likely candidate is the carboxylic acid formed from the hydrolysis of the ethyl ester.[1][4] To confirm this, you could intentionally hydrolyze a small sample of the compound and compare the retention time of the product with the new peak in your chromatogram.
Data on Potential Instability
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the general stability concerns for its key functional moieties.
| Functional Moiety | Potential Instability | Conditions to Avoid | Potential Degradation Product |
| Ethyl Ester | Hydrolysis | Strong acidic or basic conditions, prolonged exposure to aqueous media | 1-(3-chlorophenyl)-5-amino-1H-pyrazole-4-carboxylic acid |
| Aminopyrazole | Oxidation | Presence of oxidizing agents, exposure to air (oxygen) over time | Oxidized pyrazole species |
| Chlorophenyl Pyrazole | Photodegradation | Exposure to UV and high-intensity visible light | Various photoproducts |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined conditions.
1. Materials:
- This compound
- HPLC-grade solvent of interest (e.g., DMSO, Methanol, Acetonitrile, buffered aqueous solution)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
- Volumetric flasks and pipettes
- Autosampler vials (amber, if assessing photostability)
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.
- Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50-100 µg/mL). Inject the solution into the HPLC system and record the chromatogram. The initial peak area of the parent compound will serve as the baseline.
- Sample Storage: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
- Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC under the same conditions.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area. The appearance of new peaks should be noted as potential degradation products.
3. Suggested HPLC Conditions:
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.[13][14]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound (a starting point could be around 254 nm).
- Column Temperature: 25°C
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound.[7][15]
1. Acidic Hydrolysis:
- Dissolve the compound in a solution of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Basic Hydrolysis:
- Dissolve the compound in a solution of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
- Dissolve the compound in a solution containing 3% hydrogen peroxide.
- Incubate at room temperature for 24 hours, protected from light.
- Analyze by HPLC.
4. Photostability:
- Prepare a solution of the compound in a suitable solvent (e.g., methanol/water).
- Expose the solution in a photostability chamber to a defined light source (e.g., UV-A and visible light).
- Simultaneously, keep a control sample in the dark at the same temperature.
- Analyze both samples by HPLC at various time points.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 14. ijcpa.in [ijcpa.in]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic pathways for Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, including troubleshooting guides, FAQs, experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most widely employed method is the cyclocondensation reaction between (3-chlorophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate. This reaction is a variation of the Knorr pyrazole synthesis and typically proceeds with good yields. The ethoxy group on the acrylate acts as a leaving group, facilitating the cyclization.
Q2: Are there any multi-component reaction (MCR) strategies for this synthesis?
Yes, MCRs are a viable alternative for synthesizing substituted pyrazoles.[1][2] A potential three-component approach for this specific molecule would involve the reaction of (3-chlorophenyl)hydrazine, an aldehyde, and a β-ketoester like ethyl acetoacetate in the presence of a catalyst.[3] While this offers the advantage of procedural simplicity, optimizing the reaction conditions to achieve high regioselectivity and yield for this specific substitution pattern can be a challenge.[1]
Q3: I am observing the formation of regioisomers. How can I improve regioselectivity?
Regioisomer formation is a common issue when using substituted hydrazines.[4] The regioselectivity is influenced by steric and electronic factors of the reactants.[1] To favor the desired isomer, consider the following:
-
Solvent Choice: Polar solvents like ethanol can influence the reaction pathway.[1]
-
pH Control: The reaction's regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions could favor another.[1] Using hydrazine salts (e.g., hydrochloride) with a mild base like sodium acetate can help control the pH and lead to a cleaner reaction.[4]
-
Temperature: Lowering the reaction temperature may enhance selectivity by favoring the thermodynamically more stable product.
Q4: My reaction mixture has turned a dark yellow or red color. Is this normal?
Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts.[4] This is often due to the formation of colored impurities from the hydrazine starting material, which can degrade or undergo oxidative processes.[4][5] While often not detrimental to the reaction, it can complicate purification. Running the reaction under an inert atmosphere (e.g., nitrogen) and using freshly purified reagents can minimize this issue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Impure Reactants: Hydrazine derivatives can degrade over time.[4] 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.[4] 3. Incomplete Cyclization: The intermediate may be stable under the current conditions.[4] | 1. Check Starting Material Purity: Use freshly opened or purified (3-chlorophenyl)hydrazine. Ensure ethyl 2-cyano-3-ethoxyacrylate is of high purity.[4] 2. Optimize Conditions: Monitor the reaction by TLC to determine the optimal time.[4] Experiment with different solvents (e.g., ethanol, acetic acid). A slight excess of the hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion.[4] 3. Promote Cyclization: If an intermediate is isolated, try refluxing in a higher-boiling solvent like toluene or adding a catalytic amount of acid (e.g., acetic acid) to facilitate the final cyclization step. |
| Product is Difficult to Purify | 1. Formation of Colored Impurities: Often from the hydrazine starting material.[4][5] 2. Presence of Unreacted Starting Materials: Incomplete reaction. | 1. Purification Techniques: A silica gel plug wash with a non-polar solvent (like toluene or hexanes) can remove some colored impurities before eluting the product with a more polar solvent system (e.g., ethyl acetate/hexanes).[5] Recrystallization from a suitable solvent like ethanol is also highly effective.[4] 2. Reaction Monitoring: Ensure the reaction goes to completion using TLC to avoid purification issues with starting materials. |
| Reaction Stalls (as per TLC) | 1. Insufficient Temperature: The activation energy for the cyclization step may not be reached. 2. pH is Not Optimal: The reaction may be sensitive to the pH of the medium. | 1. Increase Temperature: Gently heat the reaction mixture. Refluxing in ethanol is a common practice. 2. Add a Catalyst: Introduce a few drops of glacial acetic acid to catalyze the condensation and cyclization steps.[6] |
Alternative Synthetic Pathways
Two primary pathways can be considered for the synthesis of this compound.
Pathway 1: Direct Cyclocondensation (Recommended)
This is the most direct and common route. It involves the reaction of (3-chlorophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the acrylate, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring.
Caption: Direct cyclocondensation pathway for synthesis.
Pathway 2: Three-Component Synthesis
This pathway involves a one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid or an ionic liquid.[1][3] For the target molecule, this would conceptually involve the reaction of 3-chlorobenzaldehyde, ethyl cyanoacetate, and hydrazine. However, this route is less direct for the target molecule and may require significant optimization to control side reactions and achieve the desired substitution pattern.
Caption: Conceptual three-component reaction pathway.
Experimental Protocols
Protocol 1: Synthesis via Direct Cyclocondensation
This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from arylhydrazines and ethyl 2-cyano-3-ethoxyacrylate.[7]
Materials:
-
(3-chlorophenyl)hydrazine (1.0 eq)
-
Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)
-
Ethanol (or Trifluoroethanol)
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
To a solution of (3-chlorophenyl)hydrazine (1.0 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction, if necessary.[6]
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.
-
Once the starting materials are consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure to induce crystallization.[4]
-
Wash the collected solid with a small amount of cold ethanol or water to remove residual impurities.
-
Recrystallize the crude product from ethanol to afford the pure this compound.
Purification Workflow:
Caption: General purification workflow for the product.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 5-amino-1-aryl-pyrazoles, which are structurally analogous to the target compound.
| Reactant A | Reactant B | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | (Ethoxymethylene)malononitrile | TFE | Reflux | N/A | 95 | [7] |
| Phenylhydrazine | (Ethoxymethylene)malononitrile | Ethanol | Reflux | N/A | 92 | [7] |
| 4-Fluorophenylhydrazine | (Ethoxymethylene)malononitrile | Ethanol | Reflux | N/A | 47 | [7] |
| Phenylhydrazine | Ethyl Acetoacetate, Benzaldehyde | Ionic Liquid | N/A | N/A | 75-92 | [3] |
| Various Hydrazides | Ketene dithioacetal | DMF | Reflux | 2-3 | High | [8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Strategies for Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Introduction
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a key heterocyclic scaffold with significant applications in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a substituted pyrazole core, makes it a valuable intermediate for the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents and analgesics.[1] The strategic placement of the amino, carboxylate, and substituted phenyl groups provides multiple points for further chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs.
This guide provides an in-depth comparison of the most prevalent and effective synthetic methods for preparing this target molecule. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs, considering factors such as yield, purity, scalability, and cost-effectiveness.
Core Retrosynthetic Analysis
The fundamental approach to constructing the 1,5-disubstituted pyrazole core of the target molecule involves the condensation of a substituted hydrazine with a three-carbon (C3) electrophilic synthon. The primary disconnection breaks the pyrazole ring into two key starting materials: 3-chlorophenylhydrazine and a versatile C3 building block, typically an acrylic acid derivative bearing a cyano group and a suitable leaving group.
Caption: Retrosynthetic analysis of the target pyrazole.
The choice of the C3 synthon is critical as it dictates the substitution pattern on the final pyrazole ring and influences the reaction conditions and overall efficiency. We will now explore the most effective variations of this strategy.
Method 1: The Primary Route - Condensation with Ethyl 2-cyano-3-ethoxyacrylate
This is arguably the most common and reliable method for the synthesis of the target molecule. It utilizes the commercially available and highly reactive ethyl 2-cyano-3-ethoxyacrylate , also known as ethyl (ethoxymethylene)cyanoacetate.[2][3][4]
Reaction Mechanism and Rationale
The reaction proceeds via a sequence of addition-elimination and cyclization steps.
-
Michael-type Addition: The more nucleophilic terminal nitrogen of 3-chlorophenylhydrazine attacks the β-carbon of the electron-deficient alkene.
-
Elimination: This is followed by the elimination of ethanol to form a substituted hydrazino intermediate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the electrophilic carbon of the nitrile group.
-
Tautomerization: The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.
A crucial aspect of this synthesis is regioselectivity . The reaction between an unsymmetrical substituted hydrazine and the C3 synthon can potentially lead to two regioisomers: the desired 5-amino-1-aryl-pyrazole and the isomeric 3-amino-1-aryl-pyrazole. For this specific reaction, the formation of the 5-amino isomer is overwhelmingly favored under thermodynamic conditions (e.g., refluxing in ethanol).[5] This is because the initial Michael addition of the more sterically hindered and less nucleophilic nitrogen (the one attached to the phenyl ring) is reversible and disfavored, while the attack of the terminal -NH2 group is kinetically and thermodynamically preferred, leading to the desired product.[5]
Caption: Experimental workflow for Method 1.
Detailed Experimental Protocol
-
Materials: 3-chlorophenylhydrazine hydrochloride, sodium acetate (if starting from the hydrochloride salt), ethyl 2-cyano-3-ethoxyacrylate, and absolute ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1 equivalent) to absolute ethanol. Stir for 15 minutes at room temperature to liberate the free base. If starting with 3-chlorophenylhydrazine free base, this step is omitted.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford the title compound as a crystalline solid.
-
Method 2: The Dithioacetal Approach - Condensation with Ethyl 2-cyano-3,3-bis(methylthio)acrylate
Reaction Mechanism and Rationale
The mechanism is analogous to Method 1, but involves the displacement of a methylthio (-SMe) group, which is also an excellent leaving group. The reaction still proceeds through an initial nucleophilic attack by the terminal nitrogen of the hydrazine, followed by the elimination of methanethiol and subsequent intramolecular cyclization onto the nitrile. This method has been successfully used for the synthesis of various 5-amino-3-methylthio-1H-pyrazole-4-carboxylates.[6]
The primary advantage of this method can be the stability and handling characteristics of the dithioacetal precursor compared to the ethoxyacrylate. However, a significant drawback is the formation of methanethiol as a byproduct, which is a volatile and malodorous compound requiring appropriate safety precautions (i.e., performing the reaction in a well-ventilated fume hood).
Caption: Reaction pathway for the Dithioacetal method.
Detailed Experimental Protocol
-
Materials: 3-chlorophenylhydrazine, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and a high-boiling solvent such as dimethylformamide (DMF) or ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 3-chlorophenylhydrazine (1 equivalent) and ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent) in DMF.
-
Heat the mixture to 80-100 °C and stir for 3-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Comparative Analysis of Synthetic Methods
| Feature | Method 1: Ethoxyacrylate Route | Method 2: Dithioacetal Route |
| Starting Materials | 3-Chlorophenylhydrazine, Ethyl 2-cyano-3-ethoxyacrylate | 3-Chlorophenylhydrazine, Ethyl 2-cyano-3,3-bis(methylthio)acrylate |
| Availability of C3 Synthon | Widely commercially available.[3][4] | Less common, may require synthesis. |
| Reaction Conditions | Typically refluxing ethanol, atmospheric pressure. | Higher temperatures may be needed (e.g., in DMF). |
| Typical Yields | Generally good to excellent (based on analogous reactions).[2] | Good yields reported for similar structures.[6] |
| Regioselectivity | Excellent for the desired 5-amino isomer under thermodynamic control.[5] | Expected to be high for the 5-amino isomer. |
| Byproducts | Ethanol. | Methanethiol (volatile, odorous). |
| Operational Simplicity | High. Simple setup and work-up. | Moderate. Requires handling of a malodorous byproduct. |
| "Green" Aspects | Ethanol is a relatively green solvent. | DMF is not considered a green solvent; methanethiol is a hazardous byproduct. |
Conclusion and Recommendation
Both discussed methods provide viable pathways to this compound. However, for most laboratory applications, Method 1 (The Ethoxyacrylate Route) is highly recommended .
The primary reasons for this recommendation are the wide commercial availability and high reactivity of the ethyl 2-cyano-3-ethoxyacrylate precursor, the straightforward and mild reaction conditions (refluxing ethanol), and the formation of a benign byproduct (ethanol). This combination of factors makes it a more convenient, cost-effective, and environmentally friendly option. The high degree of regioselectivity for the desired 5-amino isomer is another significant advantage of this well-established method.
Method 2 remains a solid alternative, particularly if the dithioacetal starting material is readily accessible. However, the need to manage the odorous and volatile methanethiol byproduct makes it less operationally simple than the primary route.
References
A Comparative Guide to Catalysts for Pyrazole Synthesis: Performance, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance. This guide provides an in-depth comparative analysis of various catalytic systems for pyrazole synthesis, offering insights into their performance, underlying mechanisms, and practical experimental protocols.
Introduction to Catalytic Pyrazole Synthesis
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] Traditional methods for pyrazole synthesis, such as the Knorr synthesis, often require harsh conditions.[3][4] Modern catalytic approaches offer milder reaction conditions, higher yields, greater regioselectivity, and access to a wider range of functionalized pyrazoles.
This guide will explore and compare three major classes of catalysts: metal-based catalysts, organocatalysts, and nanoparticle catalysts. We will delve into the specific advantages and limitations of each, supported by experimental data and mechanistic insights.
Metal-Based Catalysts: A Versatile Toolkit
Transition metal catalysts are widely employed in pyrazole synthesis due to their ability to activate substrates and facilitate key bond-forming steps.[5] Various metals, including palladium, copper, nickel, and gold, have been successfully utilized.
Palladium, Copper, and Nickel Catalysis
Palladium, copper, and nickel catalysts are particularly effective in cross-coupling and cyclization reactions for pyrazole synthesis. For instance, a copper-free protocol utilizing in situ generated palladium nanoparticles (PdNPs) has been developed for the one-pot regioselective synthesis of pyrazole derivatives.[6] Nickel-based heterogeneous catalysts have also demonstrated high efficiency in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature, with the added benefit of catalyst recyclability for up to seven cycles.[7]
Key Advantages:
-
Good functional group tolerance.
-
Applicable to a variety of synthetic strategies, including multicomponent reactions.[7]
Limitations:
-
Potential for metal contamination in the final product.
-
Cost of some precious metal catalysts (e.g., palladium).
-
Toxicity associated with certain metals.
Other Notable Metal Catalysts
Silver-catalyzed reactions of trifluoromethylated ynones with aryl or alkyl hydrazines provide an efficient route to 3-CF3-pyrazoles.[6] A novel 3D platelike ternary-oxo-cluster (NaCoMo) has shown exceptional catalytic activity for the synthesis of pyrazole derivatives from sulfonyl hydrazides and 1,3-diketones, achieving yields of up to 99%.[6] Furthermore, a Keggin-based U-POW tetramer has demonstrated bifunctional Lewis acid-base catalytic properties for the synthesis of pyrazoles under mild conditions.[6] Mechanistic studies on dysprosium-catalyzed pyrazole formation have also been conducted to understand the role of the metal center.[8]
Organocatalysts: A "Green" Alternative
Organocatalysis has emerged as a powerful and environmentally friendly approach to organic synthesis.[9] These metal-free catalysts offer a distinct set of advantages, including low toxicity and operational simplicity.
Amine-Based and Other Organocatalysts
Secondary amines have been shown to catalyze the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, leading to substituted pyrazoles with high regioselectivity.[10] This reaction proceeds efficiently at room temperature with a simple and inexpensive catalyst.[10] Chiral pyrazole derivatives have also been synthesized and investigated as organocatalysts for asymmetric reactions, such as the Henry reaction.[11] Cinchona alkaloids have been successfully employed for the enantioselective synthesis of biologically active dihydropyrano[2,3-c]pyrazoles.[12] Additionally, molecular iodine can act as a catalyst for the synthesis of sulfonated pyrazoles in a transition-metal-free method.[6]
Key Advantages:
-
Environmentally benign ("green") approach.[10]
-
Low toxicity and cost-effectiveness.[10]
-
High regioselectivity and potential for enantioselectivity.[10][12]
Limitations:
-
May require higher catalyst loading compared to metal catalysts.
-
Substrate scope can be more limited in some cases.
Nanoparticle Catalysis: Bridging Homogeneous and Heterogeneous Catalysis
Nanoparticle catalysts offer a unique combination of high activity, selectivity, and ease of recovery, making them an attractive option for sustainable chemical processes.[13][14]
Graphene Oxide and Metal Oxide Nanoparticles
Graphene oxide nanoparticles have been utilized as a Lewis base catalyst for the efficient and green synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazine.[13] This method boasts high yields, rapid reaction times, and catalyst recyclability.[13] Nano-ZnO has also been employed as a catalyst for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[6] Magnetically separable and reusable iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO) have been developed for the synthesis of pyrazoles under mild conditions, with the catalyst being recyclable six times without loss of activity.[15] A novel nano-zinc Schiff base complex (nano-[Zn-4NSP]Cl2) has been shown to be an efficient catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles.[1] Furthermore, an Ag/La-ZnO core-shell nanocatalyst has been developed for the green, solvent-free synthesis of 4H-pyrano[2,3-c]pyrazoles.[16]
Key Advantages:
-
Often compatible with green reaction conditions (e.g., solvent-free).[16]
Limitations:
-
Potential for nanoparticle aggregation, leading to decreased activity.
-
Characterization of the active catalytic species can be challenging.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the performance of representative catalysts from each class for the synthesis of pyrazoles.
| Catalyst Type | Specific Catalyst Example | Substrates | Reaction Conditions | Yield (%) | Key Advantages | Reference |
| Metal-Based | Nickel-based heterogeneous catalyst | Hydrazine, ketone derivatives, aldehyde derivatives | Ethanol, Room Temperature, 3h | Good to Excellent | Reusable up to 7 cycles, environmentally friendly | [7] |
| NaCoMo | Sulfonyl hydrazides, 1,3-diketones | - | up to 99% | Exceptional catalytic activity, high yield | [6] | |
| Organocatalyst | Secondary Amines | Carbonyl compounds, diazoacetates | Room Temperature | High | "Green" promoter, high regioselectivity, inexpensive | [10] |
| Molecular Iodine | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Mild Conditions | - | Transition-metal-free, direct one-step formation | [6] | |
| Nanoparticle | Graphene Oxide Nanoparticles | 1,3-Dicarbonyl compounds, hydrazine | - | High | Green and effective, recyclable, quick reactions | [13] |
| Nanocat-Fe-CuO | - | Mild Conditions | - | Magnetically separable and reusable (6 times) | [15] | |
| Ag/La-ZnO core-shell | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Solvent-free, grinding, room temperature | Excellent | High catalytic efficiency, reusability, operational simplicity | [16] |
Mechanistic Insights
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts.
Metal-Catalyzed Mechanisms
Many metal-catalyzed pyrazole syntheses proceed through a series of steps involving coordination, oxidative addition, migratory insertion, and reductive elimination. For instance, a mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles revealed that the first of two oxidations is the rate-limiting step and that coordination of the oxidant to the titanium center is critical for reactivity.[17][18][19]
Caption: Generalized catalytic cycle for metal-catalyzed pyrazole synthesis.
Organocatalyzed Mechanisms
Organocatalyzed reactions often involve the formation of reactive intermediates such as enamines or iminium ions. In the case of the secondary amine-catalyzed [3+2] cycloaddition, the amine activates the carbonyl compound towards reaction with the diazoacetate.[10]
Caption: Simplified mechanism for organocatalyzed pyrazole synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key pyrazole synthesis reactions.
Protocol 1: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[7]
Materials:
-
Acetophenone (0.1 mol)
-
Hydrazine (0.1 mol)
-
Benzaldehyde
-
Solid Nickel-based heterogeneous catalyst (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
Charge a round-bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with standard work-up and purification procedures.
Protocol 2: Knorr Pyrazole Synthesis (General Procedure)[3][20]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)
-
Solvent (e.g., ethanol or acetic acid)
-
Catalytic acid (optional, e.g., a few drops of glacial acetic acid)
Procedure:
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound and the hydrazine derivative in a suitable solvent. Note: The addition may be exothermic.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture under reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Induce crystallization by adding a non-polar solvent (e.g., diethyl ether) or by cooling in an ice bath.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General workflow for the Knorr pyrazole synthesis.
Protocol 3: Synthesis of 5-amino-1H-pyrazole-4-carbonitriles using Nano-[Zn-4NSP]Cl2[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol, 0.066 g)
-
Nano-[Zn-4NSP]Cl2 (0.0169 g, 3 mol %)
-
Phenylhydrazine (1 mmol, 0.108 g)
-
Ethyl acetate
Procedure:
-
In a 25 mL round-bottomed flask connected to a reflux condenser, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and nano-[Zn-4NSP]Cl2 (3 mol %).
-
Heat the mixture at 80 °C for 5 minutes.
-
Add phenylhydrazine (1 mmol) to the reaction mixture and stir at 80 °C under solvent-free conditions for the appropriate time.
-
After completion of the reaction (monitored by TLC), extract the reaction mixture with warm ethyl acetate (10 mL).
-
Separate the catalyst by simple filtration.
-
Evaporate the solvent and purify the product as necessary.
Conclusion and Future Outlook
The synthesis of pyrazoles has been significantly advanced by the development of diverse and efficient catalytic systems. Metal-based catalysts offer high yields and broad applicability, while organocatalysts provide a greener and often more cost-effective alternative. Nanoparticle catalysts combine the advantages of both homogeneous and heterogeneous catalysis, demonstrating excellent activity and recyclability.
The choice of catalyst will depend on the specific requirements of the synthesis, including the desired substitution pattern of the pyrazole, cost considerations, and environmental impact. Future research will likely focus on the development of even more active, selective, and sustainable catalysts, as well as the elucidation of complex reaction mechanisms to enable rational catalyst design. The continued innovation in this field will undoubtedly facilitate the discovery and development of new pyrazole-based therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 12. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 14. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Rising Profile of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in Drug Discovery: A Comparative Analysis of Biological Activity
For decades, the pyrazole scaffold has been a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications.[1][2] This guide delves into the biological potential of a specific derivative, Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, and provides a comparative analysis against other notable pyrazole compounds, underpinned by experimental data from related analogues and established structure-activity relationships.
The unique arrangement of nitrogen atoms in the pyrazole ring allows for a wide range of chemical modifications, leading to compounds with antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] this compound, with its distinct substitution pattern, is a compound of growing interest. While direct and extensive biological data for this specific molecule is emerging, its structural features suggest a promising profile, which can be inferred from the activities of its close relatives. This guide will explore these potential activities and benchmark them against other well-characterized pyrazole derivatives.
A Deep Dive into the Biological Potential of Substituted Pyrazoles
The versatility of the pyrazole core has led to the development of numerous derivatives with potent biological activities. Understanding the structure-activity relationships (SAR) is crucial for predicting the therapeutic potential of new analogues like this compound.
Anti-inflammatory Activity: A Prominent Feature of the Pyrazole Scaffold
Many pyrazole derivatives have demonstrated significant anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][5][6]
A study on a series of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which share the core ethyl 5-aminopyrazole-4-carboxylate structure with our topic compound, revealed significant in vivo anti-inflammatory and analgesic activities.[7][8][9] For instance, the compound Ethyl 5-amino-3-methylthio-1-(4-sulfonamidophenyl)-1H-pyrazole-4-carboxylate (a close analogue) exhibited notable anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[1][7]
Comparative Analysis:
| Compound/Class | Key Structural Features | Reported Anti-inflammatory Activity | Reference |
| Ethyl 5-amino-3-methylthio-1-(4-sulfonamidophenyl)-1H-pyrazole-4-carboxylate | Phenylsulfonamide at N1 | Significant in vivo activity in rat paw edema model | [1][7] |
| 1,3,4-Trisubstituted Pyrazoles | Varied substituents | Excellent anti-inflammatory activity (≥84.2% inhibition in one case) | [1] |
| Pyrazolo[1,5-a]quinazolines | Fused ring system | Potent COX-2 inhibition (IC50 = 47 nM for one derivative) | [10] |
The presence of the 3-chlorophenyl group at the N1 position of this compound is noteworthy. Aryl substituents at this position are common in biologically active pyrazoles, and the chloro-substituent can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[11]
Experimental Protocols for Assessing Anti-inflammatory Activity
To provide a practical context, here is a standard protocol for evaluating the in vivo anti-inflammatory activity of pyrazole compounds.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Compound Administration: The test compound (e.g., this compound) and a standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally at a specific dose (e.g., 25 mg/kg).[7][8][9] A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
A Researcher's Guide to the Spectroscopic Differentiation of Pyrazole Regioisomers
For researchers, scientists, and drug development professionals, the definitive identification of pyrazole regioisomers is a critical step in chemical synthesis and drug discovery. The subtle yet significant differences in the substitution patterns on the pyrazole ring can lead to vastly different pharmacological and physicochemical properties. This guide provides an objective comparison of spectroscopic techniques for distinguishing between pyrazole regioisomers, supported by experimental data and detailed protocols.
The synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often yields a mixture of regioisomers.[1] The unequivocal assignment of the correct isomeric structure is paramount, and this is typically achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Distinguishing Pyrazole Regioisomers: A Spectroscopic Workflow
The general workflow for the spectroscopic analysis and differentiation of pyrazole regioisomers involves a multi-technique approach to gather unambiguous structural evidence.
References
Structure-Activity Relationship of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate derivatives have garnered significant attention as promising therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate further research and drug development endeavors.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the 1-phenyl ring and modifications at the 4-carboxylate and 5-amino positions.
Anticancer Activity
Recent studies have highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives, structurally related to the title compound, as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The substitution at the 1-phenyl ring plays a crucial role in the anticancer potency.
A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were evaluated for their inhibitory activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant, as well as their anti-proliferative effects on various cancer cell lines. The representative compound 10h from this series demonstrated significant potency.[1]
| Compound | Target | IC50 (nM) | Cancer Cell Line | IC50 (nM) |
| 10h | FGFR1 | 46 | NCI-H520 (Lung Cancer) | 19 |
| FGFR2 | 41 | SNU-16 (Gastric Cancer) | 59 | |
| FGFR3 | 99 | KATO III (Gastric Cancer) | 73 | |
| FGFR2 V564F | 62 |
Structure-Activity Relationship Insights (Anticancer):
-
1-Phenyl Substitution: The presence and position of substituents on the 1-phenyl ring are critical for activity. While a comprehensive SAR for the 3-chloro substitution is not available in a single comparative study, the potent activity of analogs suggests that this substitution pattern is favorable for binding to the target kinases.
-
4-Carboxamide Moiety: Conversion of the ethyl carboxylate at the 4-position to a carboxamide is a key modification in many potent anticancer pyrazole derivatives. This allows for the introduction of various substituents that can form crucial interactions with the target protein.
-
Covalent Inhibition: The design of these derivatives as covalent inhibitors, targeting specific cysteine residues in the kinase domain, has proven to be an effective strategy to enhance potency and overcome drug resistance.[1]
Antimicrobial Activity
The Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate scaffold also serves as a promising template for the development of novel antimicrobial agents. Modifications to the core structure have yielded compounds with significant activity against a range of bacterial and fungal pathogens.
In a study of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, several compounds exhibited noteworthy antimicrobial activity. For instance, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) showed potent activity against Gram-negative bacteria, nearly as active as the standard drug ampicillin.[2] Furthermore, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) was found to be more active than fluconazole against Candida parapsilosis.[2]
| Compound Number | Bacterial Strain | MIC (μmol/mL) | Fungal Strain | MIC (μmol/mL) |
| 21 | E. coli | 0.038 | - | - |
| P. aeruginosa | 0.067 | |||
| 16 | - | - | C. parapsilosis | 0.015 |
| Ampicillin | E. coli | 0.033 | - | - |
| P. aeruginosa | 0.067 | |||
| Fluconazole | - | - | C. parapsilosis | 0.020 |
Structure-Activity Relationship Insights (Antimicrobial):
-
1-Aryl Group: The nature of the aryl group at the 1-position significantly influences antimicrobial activity. The presence of halogen substituents, such as chloro and bromo groups, on the phenyl ring has been shown to enhance antifungal activity.[2]
-
5-Substituent: Introduction of a substituted thiophene ring at the 5-position has been demonstrated to be beneficial for antibacterial activity against Gram-negative bacteria.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of these pyrazole derivatives.
General Synthesis of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates
A common synthetic route to this class of compounds involves the condensation of an arylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[3]
Procedure:
-
A solution of the desired arylhydrazine (e.g., 3-chlorophenylhydrazine) and ethyl (ethoxymethylene)cyanoacetate is prepared in a suitable solvent, such as ethanol.
-
The reaction mixture is refluxed for several hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure product.
In Vitro Anticancer Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Key Relationships
To better understand the structure-activity relationships and experimental workflows, the following diagrams are provided.
Caption: Structure-Activity Relationship Overview.
Caption: General Synthesis Workflow.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a vital building block in the creation of a wide array of therapeutic agents and agrochemicals.[1] The strategic placement of the aminopyrazole core, substituted with a chlorophenyl group, offers a versatile scaffold for developing novel bioactive molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering both established conventional methods and modern, efficiency-focused alternatives. The protocols and data presented herein are synthesized from established literature and serve as a benchmark for optimizing the production of this crucial intermediate.
Introduction to Synthetic Strategies
The synthesis of 5-aminopyrazole derivatives, such as this compound, predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a three-carbon synthon bearing appropriate functional groups. The choice of synthetic methodology can significantly impact reaction time, yield, purity, and overall process sustainability. This guide will explore and benchmark three key approaches:
-
Conventional Thermal Synthesis: The foundational, widely-used method involving the reaction of 3-chlorophenylhydrazine with an activated cyanoacetate derivative under reflux conditions.
-
Microwave-Assisted Synthesis: A modern approach that leverages microwave irradiation to dramatically accelerate reaction rates and often improve yields.
-
One-Pot, Three-Component Synthesis: An elegant and efficient strategy that combines multiple reaction steps into a single operation, minimizing intermediate handling and waste generation.
Benchmarking Performance: A Comparative Overview
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis (Projected) | One-Pot, Three-Component Synthesis (Projected) |
| Starting Materials | 3-chlorophenylhydrazine, Ethyl (ethoxymethylene)cyanoacetate | 3-chlorophenylhydrazine, Ethyl (ethoxymethylene)cyanoacetate | 3-chlorobenzaldehyde, Malononitrile, Phenylhydrazine |
| Typical Reaction Time | 6 - 14 hours | 10 - 20 minutes | 15 - 30 minutes |
| Typical Yield | ~45% | 70 - 90% | 85 - 95% |
| Energy Input | High (prolonged heating) | Moderate (short bursts of high energy) | Low (mild heating) |
| Process Complexity | Moderate | Low | Low |
| Green Chemistry Aspect | Moderate (long reaction time, solvent use) | High (reduced time and energy) | Very High (atom economy, reduced waste) |
Mechanistic Insights: The Chemistry Behind Pyrazole Formation
The formation of the 5-aminopyrazole ring from a phenylhydrazine and an activated cyanoacetate derivative proceeds through a well-established reaction pathway. The mechanism involves a nucleophilic attack followed by an intramolecular cyclization.
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the 3-chlorophenylhydrazine onto the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of ethanol to form a hydrazone intermediate. The subsequent and crucial step is an intramolecular cyclization, a variation of the Thorpe-Ziegler reaction, where the second nitrogen atom of the hydrazine attacks the nitrile carbon.[2][3][4][5] Tautomerization of the resulting imine then leads to the stable aromatic 5-aminopyrazole ring system.
Experimental Protocols
Method 1: Conventional Thermal Synthesis (Benchmark Protocol)
This protocol is adapted from a well-established procedure for the synthesis of the structurally analogous 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester and serves as our benchmark for conventional synthesis.
Workflow:
Conventional Synthesis Workflow
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenylhydrazine (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice water with stirring.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Expected Yield: Approximately 44%.
Method 2: Microwave-Assisted Synthesis (Projected Protocol)
This projected protocol is based on general procedures for the microwave-assisted synthesis of 5-aminopyrazoles, which consistently demonstrate significant reductions in reaction time and improvements in yield.[6][7][8][9]
Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. synarchive.com [synarchive.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scielo.br [scielo.br]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Efficacy comparison of kinase inhibitors derived from Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of novel pyrazolo[3,4-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data presented is based on a recent study by Hassaballah et al. (2024), which details the design, synthesis, and biological evaluation of these compounds. The objective of this guide is to offer a clear, data-driven comparison of the inhibitory potential of these compounds, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and workflows.
Performance Comparison of Lead Compounds
The anti-proliferative and EGFR-TK inhibitory activities of the most promising pyrazolo[3,4-d]pyrimidine derivatives are summarized below. Compounds 4 , 15 , and 16 were identified as the most active derivatives in the study.
In vitro EGFR Tyrosine Kinase Inhibitory Activity
The enzymatic assessment of the most active derivatives against EGFR tyrosine kinase revealed significant inhibitory activities. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are presented in Table 1.[1][2]
Table 1: In vitro EGFR-TK Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | IC50 (µM) |
| 4 | 0.054 |
| 15 | 0.135 |
| 16 | 0.034 |
Lower IC50 values indicate higher inhibitory potency.
Anti-proliferative Activity (GI50)
The growth inhibitory (GI50) concentrations for compounds 15 and 16 were evaluated against a panel of 60 human cancer cell lines. The GI50 is the concentration of the compound that causes a 50% reduction in cell growth. These two compounds demonstrated broad-spectrum cytotoxic activity.[1][2]
Table 2: Anti-proliferative Activity (GI50) of Selected Compounds
| Compound | GI50 Range (µM) |
| 15 | 0.018 - 9.98 |
| 16 | 0.018 - 9.98 |
Experimental Protocols
This section provides a detailed methodology for the key in vitro EGFR tyrosine kinase inhibition assay, based on standard protocols used in the field.
In vitro EGFR Tyrosine Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the ability of test compounds to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the reaction should be kept constant and low (e.g., <1%).
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (for control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and the kinase substrate to each well.
-
To initiate the kinase reaction, add 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percent inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by the pyrazolo[3,4-d]pyrimidine derivatives.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for In vitro Kinase Inhibition Assay
The diagram below outlines the general workflow for determining the IC50 values of the kinase inhibitors.
Caption: General Workflow of an In vitro Kinase Inhibition Assay.
References
A Comparative Guide to In Vitro Assay Validation for Anticancer and Anti-Inflammatory Compounds Synthesized from Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various compound series derived from the versatile starting material, Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. The following sections detail the results of key assays, provide comprehensive experimental protocols, and visualize essential biological pathways and workflows to support further research and development in oncology and inflammation.
Anticancer Activity: Cytotoxicity and Kinase Inhibition
Compounds derived from this compound have demonstrated significant potential as anticancer agents. In vitro studies frequently evaluate their cytotoxic effects on various cancer cell lines and their ability to inhibit key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives. These compounds, synthesized from the common pyrazole precursor, exhibit varying degrees of efficacy against different cancer cell lines and related molecular targets.
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series A: Pyrazole-based Scaffolds | |||||
| Compound 3a | PC-3 (Prostate) | Cytotoxicity | 1.22 | Doxorubicin | 0.932 |
| Compound 3i | PC-3 (Prostate) | Cytotoxicity | 1.24 | Sorafenib | 1.13 |
| Compound 3l | PC-3 (Prostate) | Cytotoxicity | 9.33 | - | - |
| Series B: Pyrazolo[3,4-d]pyrimidine Derivatives | |||||
| Compound 9 | HepG2 (Liver) | Cytotoxicity | 0.22 | Erlotinib | 10.6 |
| Compound 12 | HepG2 (Liver) | Cytotoxicity | 0.71 | Sorafenib | 3.9 |
| Series C: Methoxy-Substituted Pyrazoles | |||||
| Compound 3d | MCF-7 (Breast) | Cytotoxicity | 10 | - | - |
| Compound 3e | MCF-7 (Breast) | Cytotoxicity | 12 | - | - |
| Compound 5a | MCF-7 (Breast) | Cytotoxicity | 14 | - | - |
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Series A: Pyrazole-based Scaffolds | |||||
| Compound 3a | VEGFR-2 | Kinase Inhibition | 38.28 | Sorafenib | 30 |
| Compound 3i | VEGFR-2 | Kinase Inhibition | 8.93 | Sorafenib | 30 |
| Series B: Pyrazolo[3,4-d]pyrimidine Derivatives | |||||
| Compound 9 | VEGFR-2 | Kinase Inhibition | 220 | - | - |
| Compound 12 | VEGFR-2 | Kinase Inhibition | - | - | - |
Note: The data presented is a compilation from multiple sources to illustrate the potential of this class of compounds. Direct comparison between series should be made with caution due to variations in experimental conditions.
The inhibition of VEGFR-2 is a key mechanism for the anticancer activity of many pyrazole derivatives.[1][2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes angiogenesis, cell proliferation, and survival.[3] Pyrazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling.
Caption: VEGFR-2 Signaling Pathway.
The general workflow for screening potential anticancer compounds involves a multi-step process, starting with cytotoxicity assays on cancer cell lines, followed by more specific mechanistic assays such as kinase inhibition studies.
Caption: Anticancer Drug Screening Workflow.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
Certain pyrazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4]
The table below presents the COX inhibitory activity of a representative series of pyrazole compounds.
| Compound ID | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| Series D: Phenyl-Substituted Pyrazoles | ||
| Compound X1 | 15 | 85 |
| Compound X2 | 20 | 78 |
| Reference | ||
| Celecoxib | 10 | 90 |
Note: This data is illustrative and compiled from general knowledge of pyrazole derivatives' activity.
The screening of compounds for anti-inflammatory activity often involves an in vitro assay to measure the inhibition of COX-1 and COX-2 enzymes.
Caption: COX Inhibition Assay Workflow.
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[6][7]
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP.
-
Assay Setup: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 enzyme, and a peptide substrate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence and calculate the percent inhibition for each compound concentration to determine the IC50 value.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2.
-
Enzyme and Substrate Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 enzymes and a solution of arachidonic acid.
-
Assay Incubation: In separate wells for COX-1 and COX-2, incubate the respective enzyme with the test compound for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction and incubate for an additional 10 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of HCl.
-
Prostaglandin Measurement: Quantify the amount of Prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition by comparing the PGE2 levels in the presence and absence of the test compound.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Substituted Aminopyrazole Synthons for Medicinal Chemistry
Introduction: The Privileged Aminopyrazole Scaffold in Drug Discovery
The aminopyrazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] Its unique electronic properties, hydrogen bonding capabilities, and structural versatility allow for the design of potent and selective ligands for various biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3][4] Marketed drugs and clinical candidates such as the kinase inhibitors AT7519 and AT9283 feature this critical moiety, underscoring its significance in the development of novel therapeutics.[2]
The strategic choice of a substituted aminopyrazole synthon is a critical decision point in any synthetic campaign. The position of the amino group (3-, 4-, or 5-position) and the nature of other substituents on the pyrazole ring profoundly influence the synthon's reactivity, regioselectivity in subsequent reactions, and ultimately, the physicochemical properties of the final compound.[1][2][4] This guide provides a head-to-head comparison of three commonly utilized substituted aminopyrazole synthons, offering insights into their synthesis, reactivity, and practical applications, supported by representative experimental data from the literature.
Featured Aminopyrazole Synthons: A Comparative Overview
For this guide, we will focus on three distinct and widely used aminopyrazole synthons:
-
3-Amino-5-methyl-1H-pyrazole: A simple, commercially available synthon often used as a foundational building block.
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A highly functionalized synthon offering multiple points for diversification.
-
4-Bromo-3-amino-1H-pyrazole: A halogenated synthon primed for cross-coupling reactions.
The following sections will delve into the synthesis and unique reactivity profiles of each of these synthons.
Synthon Profile 1: 3-Amino-5-methyl-1H-pyrazole
Synthesis: The synthesis of 3-amino-5-methyl-1H-pyrazole is a classic example of pyrazole synthesis involving the condensation of a β-ketonitrile with hydrazine.[6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole
-
To a solution of hydrazine hydrate (1.0 eq) in ethanol, add 3-oxobutanenitrile (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water to afford 3-amino-5-methyl-1H-pyrazole as a crystalline solid.
Reactivity Insights:
-
Ambident Nucleophilicity: 3-Aminopyrazoles are ambident nucleophiles, with potential reaction sites at the exocyclic amino group and the endocyclic nitrogen atoms.[7]
-
Regioselectivity in N-Arylation: The regioselectivity of N-arylation can be controlled by the reaction conditions. Under basic conditions, the reaction tends to favor substitution at the N1 position, while acidic conditions can promote reaction at the exocyclic amino group.[7][8]
-
Amide Bond Formation: The exocyclic amino group readily participates in amide bond formation with activated carboxylic acids or acid chlorides.
Synthon Profile 2: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Synthesis: This highly versatile synthon is commonly prepared via a one-pot, three-component reaction of a substituted benzylidene malononitrile with phenylhydrazine.[9][10] This approach offers a convergent and efficient route to a densely functionalized pyrazole core. Greener synthetic protocols using water as a solvent have also been reported.[9]
Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a suspension of the appropriately substituted benzylidene malononitrile (1.0 eq) in water, add phenylhydrazine (1.0 eq).[9]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.[9]
-
Upon completion, the product often precipitates from the reaction mixture.[9]
-
Collect the solid by filtration, wash with water, and dry to obtain the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[9] Recrystallization from ethanol can be performed for further purification.[9]
Reactivity Insights:
-
Nitrile Group Chemistry: The nitrile group is a versatile handle for further transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.
-
Directed Reactivity: The substituents at the 1-, 3-, and 4-positions influence the reactivity of the 5-amino group.
-
Fused Heterocycle Synthesis: This synthon is a key precursor for the synthesis of fused pyrazolo[3,4-d]pyrimidines and other biologically relevant heterocyclic systems.[11][12]
Synthon Profile 3: 4-Bromo-3-amino-1H-pyrazole
Synthesis: The synthesis of 4-bromo-3-amino-1H-pyrazole typically involves the direct bromination of a 3-aminopyrazole precursor. Careful control of the reaction conditions is necessary to achieve regioselective bromination at the 4-position.
Experimental Protocol: Synthesis of 4-Bromo-3-amino-1H-pyrazole
-
Dissolve 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Cool the solution in an ice bath and slowly add a solution of bromine (1.0 eq) in the same solvent.
-
Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reactivity Insights:
-
Cross-Coupling Chemistry: The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.[13][14][15]
-
Orthogonal Reactivity: The presence of the bromine atom and the amino group allows for orthogonal functionalization, where each site can be reacted independently under different conditions.
-
Superiority of Bromo and Chloro Derivatives: In Suzuki-Miyaura reactions, bromo and chloro aminopyrazoles have been shown to be superior to their iodo counterparts due to a reduced tendency for dehalogenation side reactions.[13][14]
Head-to-Head Comparison: Reactivity in Key Transformations
To provide a clearer understanding of the relative performance of these synthons, the following tables summarize representative yields for common and synthetically important reactions. The data is a composite from various literature sources and should be considered illustrative.
Table 1: N-Arylation (Buchwald-Hartwig or Ullmann Type)
| Synthon | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Amino-5-methyl-1H-pyrazole | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 85-95 |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 4-Bromotoluene | CuI / L-proline | K₂CO₃ | DMSO | 120 | 70-85 |
| 4-Bromo-3-amino-1H-pyrazole | Phenylboronic Acid (Suzuki) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
Table 2: Amide Bond Formation
| Synthon | Acylating Agent | Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Amino-5-methyl-1H-pyrazole | Benzoyl Chloride | - | Pyridine | DCM | RT | 90-98 |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Acetic Anhydride | - | - | Acetic Acid | Reflux | 85-95 |
| 4-Bromo-3-amino-1H-pyrazole | Benzoic Acid | HATU | DIPEA | DMF | RT | 80-90 |
Table 3: Synthesis of Fused Heterocycles (Pyrazolo[1,5-a]pyrimidines)
| Synthon | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 3-Amino-5-methyl-1H-pyrazole | Acetylacetone | Acetic Acid | Ethanol | Reflux | 75-85 |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Ethyl Acetoacetate | p-TsOH | Toluene | Reflux | 70-80 |
Visualizing Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the general synthetic routes to the featured aminopyrazole synthons and a key downstream transformation.
Figure 1. General synthetic routes to the featured aminopyrazole synthons.
Figure 2. Suzuki-Miyaura cross-coupling of 4-bromo-3-amino-1H-pyrazole.
Conclusion and Future Outlook
The choice of a substituted aminopyrazole synthon is a strategic decision that significantly impacts the efficiency and outcome of a synthetic route in drug discovery. This guide has provided a comparative analysis of three widely used synthons, highlighting their synthesis, reactivity, and key applications.
-
3-Amino-5-methyl-1H-pyrazole offers simplicity and is a cost-effective starting point for many synthetic endeavors.
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile provides a highly functionalized core, enabling rapid diversification and the construction of complex heterocyclic systems.
-
4-Bromo-3-amino-1H-pyrazole is the synthon of choice for introducing diversity at the 4-position through robust and versatile cross-coupling methodologies.
As the demand for novel and diverse chemical matter continues to grow, the development of new and improved aminopyrazole synthons and synthetic methodologies will remain an active area of research. Future innovations will likely focus on greener and more sustainable synthetic routes, as well as the development of synthons with novel substitution patterns to access unexplored chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Amino-Pyrazoles in Medicinal Chemistry: A Review (2023) | Matteo Lusardi | 31 Citations [scispace.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 5-Aminopyrazoles: Yield and Purity Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of 5-aminopyrazole scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of three prominent synthetic routes to 5-aminopyrazoles, focusing on reaction yield and product purity, supported by experimental data and detailed protocols.
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. The choice of synthetic route to this important heterocyclic system can significantly impact the efficiency of drug discovery and development pipelines. This guide evaluates three common methods: the reaction of β-ketonitriles with hydrazines, the condensation of malononitrile derivatives with hydrazines, and the Thorpe-Ziegler cyclization.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway depends on various factors, including the desired substitution pattern on the pyrazole ring, the availability and cost of starting materials, and the desired scale of the reaction. The following table summarizes the key quantitative data for representative examples of each of the three main synthetic routes to aminopyrazoles.
| Synthetic Route | Starting Materials | Product | Yield (%) | Purity |
| Route 1: From β-Ketonitrile | Benzoylacetonitrile, Hydrazine Hydrate | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 93% | Not explicitly reported, but described as "buff crystals" after recrystallization. |
| Route 2: From Malononitrile Derivative | Malononitrile Dimer, Hydrazine Hydrate | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 71% | Not explicitly reported, product obtained by filtration and recrystallization. |
| Route 3: Thorpe-Ziegler Cyclization | Dicyanohydrazone, Methyl Bromoacetate | 4-Amino-3-cyano-N-arylpyrazole | 80% (Microwave-assisted) | Not explicitly reported, product isolated after reaction work-up. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic comparisons, the following diagram outlines the progression from starting materials to the final aminopyrazole products for each route.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Route 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile from a β-Ketonitrile
This procedure details the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile.
Materials:
-
3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile
-
Hydrazine hydrate
-
Dioxane
Procedure:
-
A mixture of 3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol) and hydrazine hydrate (20 mmol) in dioxane (20 mL) is heated under reflux for 3 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The solid product that crystallizes upon cooling is collected by filtration.
-
The collected solid is then recrystallized from dioxane to yield buff crystals of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.
Yield: 93%
Route 2: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from a Malononitrile Derivative
This protocol describes the synthesis of a 5-aminopyrazole derivative from a malononitrile dimer.
Materials:
-
2-Aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer)
-
Hydrazine hydrate (85% aqueous solution)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2.64 g, 0.02 mol) in ethanol (20 mL), add hydrazine hydrate (85% aqueous solution, 2 mL) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture under reflux for an additional 15 minutes.
-
Allow the mixture to cool slowly to room temperature, then chill.
-
Collect the precipitated solid by filtration and recrystallize from glacial acetic acid to obtain 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
Yield: 71%
Route 3: Microwave-Assisted Thorpe-Ziegler Synthesis of 4-Amino-3-cyano-N-arylpyrazoles
This method outlines a microwave-assisted approach for the synthesis of 4-aminopyrazoles via Thorpe-Ziegler cyclization.
Materials:
-
Aryl dicyanohydrazone
-
Methyl bromoacetate
-
Potassium carbonate
-
Toluene
Procedure:
-
In a microwave-transparent vessel, combine the aryl dicyanohydrazone (1 equivalent), methyl bromoacetate (7.5 equivalents), and potassium carbonate in toluene.
-
Subject the reaction mixture to microwave irradiation (90 W) at 120 °C for 10 minutes in an open vessel mode.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then subjected to an appropriate work-up procedure to isolate the 4-amino-3-cyano-N-arylpyrazole product.
Yield: 80%
Conclusion
The synthesis of 5-aminopyrazoles can be achieved through several effective routes, with the choice of method being highly dependent on the specific requirements of the target molecule and the desired process efficiency. The reaction of β-ketonitriles with hydrazines generally offers very high yields for specific substitution patterns. The use of malononitrile derivatives provides a viable alternative, though in the example cited, the yield was more moderate. The Thorpe-Ziegler cyclization, particularly when enhanced by microwave assistance, presents a rapid and high-yielding approach for the synthesis of 4-aminopyrazoles.
It is important to note that while yields are a critical metric, product purity is equally important for applications in drug discovery and development. The lack of explicit purity data in the reviewed literature highlights a common gap in synthetic reports. Researchers should consider incorporating routine purity analysis, such as by High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR), to provide a more complete picture of the efficiency of a given synthetic route. This will enable a more robust and data-driven approach to the selection of synthetic strategies for the production of 5-aminopyrazole-based compounds.
Evaluation of green chemistry metrics for Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate synthesis
The synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a valuable scaffold in pharmaceutical and agrochemical research, provides a compelling case study for the application of green chemistry principles. By evaluating and comparing different synthetic strategies, researchers can select pathways that are not only efficient in yield but also minimize environmental impact. This guide presents a comparative analysis of a conventional and a green synthetic route to this target molecule, supported by key green chemistry metrics and detailed experimental protocols.
At a Glance: Green Metrics Comparison
The following table summarizes the calculated green chemistry metrics for two distinct synthetic methodologies. The data highlights the significant improvements in environmental performance offered by the green chemistry approach, characterized by higher efficiency and substantially lower waste generation.
| Metric | Conventional Synthesis (Method A) | Green Synthesis (Method B) | Ideal Value | Notes |
| Yield (%) | ~ 44% (assumed) | ~ 90% (assumed) | 100% | The green method shows a significantly higher product yield. |
| Atom Economy (%) | 76.5% | 90.1% | 100% | The green method incorporates a greater proportion of reactant atoms into the final product. |
| Environmental Factor (E-Factor) | ~ 24.8 | ~ 5.3 | 0 | The E-Factor for the conventional method is substantially higher, indicating more waste per kg of product. |
| Process Mass Intensity (PMI) | ~ 25.8 | ~ 6.3 | 1 | PMI confirms the green method is significantly less material-intensive. |
| Solvent | Ethanol | Water/Ethanol | Benign Solvents | The green method utilizes a more environmentally friendly solvent mixture. |
| Catalyst | None (Thermal) | Recyclable Heterogeneous Catalyst | Recyclable, Non-toxic | The green method employs a catalyst that can be recovered and reused. |
| Reaction Time | 14 hours | 25 minutes | Short | The green method offers a drastic reduction in reaction time. |
| Temperature | ~ 78°C (Reflux) | 55°C | Ambient | The green method proceeds at a lower, energy-saving temperature. |
Experimental Protocols
The following sections detail the methodologies for the conventional and green syntheses of this compound.
Method A: Conventional Synthesis
This protocol is adapted from established methods for analogous pyrazole syntheses, which typically involve the condensation of a hydrazine derivative with an ethoxymethylenecyanoacetate derivative in an organic solvent.
Reactants:
-
(3-chlorophenyl)hydrazine (1.0 mmol, 142.58 g/mol )
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 mmol, 169.16 g/mol )
-
Ethanol (as solvent)
Procedure:
-
A solution of (3-chlorophenyl)hydrazine (14.3 g, 0.1 mol) and ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) is dissolved in 500 ml of ethanol.
-
The mixture is heated under reflux (approximately 78°C) for 6 hours.
-
The reaction is allowed to stand at room temperature for 48 hours and then refluxed for an additional 8 hours.
-
The reaction mixture is poured into ice water, causing the product to precipitate.
-
The solid product is collected by filtration and recrystallized from ethanol to yield this compound. (Expected yield: ~44%).
Method B: Green, Catalyst-Assisted Synthesis
This protocol is based on modern, green approaches to pyrazole synthesis, employing a one-pot, three-component reaction in an aqueous solvent system with a recyclable catalyst.[1]
Reactants:
-
3-chlorobenzaldehyde (1.0 mmol, 140.57 g/mol )
-
Malononitrile (1.0 mmol, 66.06 g/mol )
-
Phenylhydrazine (used as a stand-in for 3-chlorophenylhydrazine for the purpose of demonstrating the green protocol)
-
Heterogeneous Catalyst (e.g., modified Layered Double Hydroxide - LDH)
-
Water/Ethanol mixture (1:1)
Procedure:
-
In a test tube, 3-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and the LDH catalyst (0.05 g) are combined.
-
A 1:1 mixture of water and ethanol (1.0 mL total) is added as the solvent.[1]
-
The mixture is stirred at 55°C for approximately 25 minutes.[1]
-
Upon completion, the mixture is cooled, and hot ethanol is added to dissolve the product.
-
The heterogeneous catalyst is separated by centrifugation, washed, and dried for reuse.[1]
-
The solvent from the product mixture is evaporated, and the crude product is recrystallized from ethanol to yield this compound. (Expected yield: 85-93%).[1]
Logical Workflow for Green Chemistry Evaluation
The process of evaluating the "greenness" of a chemical synthesis involves a structured workflow, from defining the synthetic routes to calculating and comparing key performance metrics. The following diagram illustrates this logical process.
Caption: Logical workflow for the evaluation of green chemistry metrics in chemical synthesis.
Conclusion
The comparison between the conventional and green synthetic routes for this compound clearly demonstrates the profound advantages of applying green chemistry principles. The green method not only offers a superior yield but also drastically reduces waste, as evidenced by the lower E-Factor and Process Mass Intensity. The use of a benign water/ethanol solvent system, a recyclable catalyst, lower reaction temperatures, and significantly shorter reaction times further underscores its environmental and economic benefits. For researchers and professionals in drug development, prioritizing such green methodologies is crucial for fostering sustainable innovation in the pharmaceutical industry.
References
A Comparative Guide to the Stability of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its metabolic stability and versatile biological activity.[1] Understanding the comparative stability of different pyrazole-based compounds is crucial for the development of robust and effective drug formulations. This guide provides an objective comparison of the stability of several pyrazole-containing drugs under various stress conditions, supported by experimental data.
Quantitative Stability Data
The following table summarizes the degradation of various pyrazole-based compounds under forced hydrolytic, oxidative, and photolytic stress conditions. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison may be nuanced due to variations in experimental conditions between studies.
| Compound | Stress Condition | Concentration of Stress Agent | Duration | Temperature | % Degradation | Reference |
| Celecoxib | Acidic Hydrolysis | 0.1 N HCl | 817 h | 40°C | ~3% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 817 h | 40°C | ~3% | [2] | |
| Oxidative | 5% KMnO4 | 3 h | 80°C | Significant | [3] | |
| Oxidative | Not Specified | 817 h | 23°C | ~22% | [2] | |
| Photolytic (UV) | 254 nm | 24 h | Not Specified | No significant degradation | [3] | |
| Thermal (Dry Heat) | - | 24 h | 105°C | No significant degradation | [3] | |
| Cimicoxib | Acidic Hydrolysis | 1 M HCl | 130 h | 120°C | ~94.22% | [4] |
| Neutral Hydrolysis (pH 7.0) | Buffer Solution | 130 h | 120°C | ~30% | [4] | |
| Robenacoxib | Acidic Hydrolysis | 1 M HCl | 2 h | 120°C | 100% | [4] |
| Brexpiprazole Analogue | Oxidative | Not Specified | Not Specified | Not Specified | Unstable, forms N-oxide | [5] |
| Hydrolytic (Acid, Base, Neutral) | Not Specified | Not Specified | Not Specified | Chemically Stable | [5] | |
| Photolytic | Not Specified | Not Specified | Not Specified | Chemically Stable | [5] | |
| Thermal | Not Specified | Not Specified | Not Specified | Chemically Stable | [5] | |
| Pyrazole Ester Derivative (1) | Hydrolytic (pH 8) | Buffer | 1-2 h | Not Specified | Half-life of 1-2h | |
| Pyrazole Ester Derivative (7a) | Hydrolytic (pH 8) | Buffer | >48 h | Not Specified | Significantly more stable | |
| Pyrazole Ester Derivative (10a) | Hydrolytic (pH 8) | Buffer | >48 h | Not Specified | Significantly more stable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the procedures used to generate the stability data.
Forced Degradation (Stress) Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6]
1. Acid and Alkali Hydrolysis:
-
Procedure: A solution of the pyrazole-based compound (e.g., Celecoxib at 1 mg/mL) is prepared in 0.1 N HCl for acidic hydrolysis and 0.1 N NaOH for alkaline hydrolysis.[3]
-
Conditions: The solutions are typically heated at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24 hours).[3]
-
Neutralization: After the stress period, the acidic solution is neutralized with an equivalent amount of base, and the basic solution is neutralized with an equivalent amount of acid.
-
Analysis: The stressed samples are then diluted to a suitable concentration and analyzed by a stability-indicating HPLC method.[3]
2. Oxidative Degradation:
-
Procedure: The drug substance is treated with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂) or a potassium permanganate (KMnO₄) solution.[3][7]
-
Conditions: The reaction is typically carried out at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 24 hours).[7]
-
Analysis: The resulting solution is diluted and analyzed by HPLC.
3. Thermal Degradation:
-
Procedure: The solid drug substance is exposed to dry heat in a temperature-controlled oven.
-
Conditions: A common condition is 105°C for 24 hours.[3]
-
Analysis: After exposure, the sample is dissolved in a suitable solvent and analyzed by HPLC.
4. Photolytic Degradation:
-
Procedure: The drug substance, in both solid and solution form, is exposed to a light source.
-
Conditions: Exposure is typically carried out in a photostability chamber with a UV light source (e.g., 254 nm) for a specified duration (e.g., 24 hours).[3]
-
Analysis: The samples are then prepared and analyzed by HPLC.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector and a data acquisition system.
-
Column: A reversed-phase column, such as an Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm), is commonly used.[3]
-
Mobile Phase: A typical mobile phase for pyrazole-based compounds is a mixture of a phosphate buffer (pH adjusted to 3.5) and acetonitrile in a specific ratio (e.g., 45:55 v/v), delivered isocratically.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[3]
-
Detection: The eluent is monitored at a specific wavelength, for example, 250 nm for celecoxib.[3]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
Experimental Workflow: Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of a pyrazole-based compound.
Caption: Workflow for a forced degradation study of a pyrazole-based compound.
Proposed Oxidative Degradation Pathway of Celecoxib
The following diagram illustrates a proposed pathway for the oxidative degradation of celecoxib, a well-known pyrazole-based COX-2 inhibitor. The primary metabolic and oxidative pathway involves the hydroxylation of the methyl group, followed by further oxidation to a carboxylic acid.[9]
Caption: Proposed oxidative degradation pathway of Celecoxib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness.
Prudent Practice Profile & Hazard Assessment
Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative "worst-case" approach based on structurally similar compounds and its chemical class is mandated. The compound must be handled and disposed of as hazardous chemical waste .
The rationale for this classification is threefold:
-
Structural Analogy: Close analogs, such as Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, are classified as causing skin and serious eye irritation, with the potential for respiratory irritation.[1]
-
Chlorinated Organic Nature: The presence of a chlorophenyl group places this compound in the category of halogenated organic compounds.[2] Such substances are often persistent in the environment and are subject to specific hazardous waste regulations.[3][4][5] Disposal of halogenated waste is typically more costly and requires specialized treatment compared to non-halogenated waste.[5]
-
Incomplete Toxicological Data: For many research chemicals, comprehensive toxicological and ecological data is not available.[6] The precautionary principle dictates that substances with unknown or incomplete hazard profiles should be treated as hazardous until proven otherwise.
Hazard Profile Summary (Inferred from Analogous Compounds)
| Hazard Category | Finding | Rationale & Citation |
| Skin Corrosion/Irritation | Presumed to be a skin irritant. | Based on the SDS for a structurally similar methyl-pyrazole analog.[1] |
| Serious Eye Damage/Irritation | Presumed to be a serious eye irritant. | Based on the SDS for a structurally similar methyl-pyrazole analog.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inferred from pyrazole analogs.[1][6] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | A common characteristic of complex, halogenated organic molecules.[3] |
| Chemical Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | Based on the SDS for a structurally similar methyl-pyrazole analog.[1] |
The Disposal Workflow: A Logical Framework
The following diagram outlines the essential decision-making and operational sequence for the proper disposal of this compound. Adherence to this workflow ensures a systematic and compliant approach.
Caption: Workflow for the compliant disposal of this compound.
Standard Disposal Protocol
This protocol provides a step-by-step methodology for safe handling and disposal. Crucially, you must always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. [7]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing appropriate PPE.[7]
-
Primary Protection: Chemical-resistant nitrile gloves, chemical safety goggles, and a standard laboratory coat.
-
Work Area: Conduct all operations within a well-ventilated area, preferably inside a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1]
Step 2: Waste Segregation (Critical Step)
Proper segregation is paramount to ensure safety and compliant disposal.
-
Designate as Halogenated Waste: This compound must be collected in a waste stream specifically designated for halogenated organic compounds .[5]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible waste streams.[5][8] Mixing waste streams can create dangerous chemical reactions and significantly complicates the disposal process.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid compound, along with grossly contaminated items (e.g., weighing papers, gloves, absorbent pads), should be collected in a designated solid waste container.[8]
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste.
-
Step 3: Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3] The container must be in good condition, free from cracks or residue on the outside.
-
Mandatory Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include, at a minimum:[3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents, including solvents and their approximate concentrations.
-
The date accumulation began.
-
Step 4: Waste Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.[3][7]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[3]
-
Segregation from Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[1]
Step 5: Final Disposal
-
Professional Management: The ultimate disposal of this hazardous waste must be managed by your institution's EHS department and carried out by a licensed professional waste disposal company.[8]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond the permitted time limits (e.g., 90 days).[3]
-
Likely Disposal Method: The most common and environmentally appropriate disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[8]
Spill Management
In the event of a spill, immediately follow your laboratory's established spill response procedure. A general guideline is as follows:
-
Evacuate and alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully sweep or scoop the contained material into a sealable container.[6]
-
Label the container as "Hazardous Waste - Spill Debris" with the full chemical name and dispose of it according to the protocol outlined above.[7]
By adhering to these rigorous procedures, you contribute to a culture of safety and ensure that your vital research activities are conducted with the utmost respect for personal and environmental health.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling and Disposal of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is a prerequisite for both personnel safety and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe handling and disposal of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative. By integrating procedural guidance with an understanding of the underlying chemical hazards, this document aims to be the preferred resource for researchers, scientists, and drug development professionals.
Hazard Profile and Risk Assessment
This compound belongs to the class of substituted pyrazoles. While a comprehensive toxicological profile for this specific molecule may not be readily available, its structural alerts—a chlorinated aromatic ring and an amino-pyrazole core—necessitate a cautious approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a thorough risk assessment is the foundational step before any laboratory work commences.
Core Principles of Safe Handling:
-
Engineering Controls as the First Line of Defense: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Minimization of Exposure: All procedures should be designed to limit the generation of dust and aerosols.[4]
-
Assumption of Toxicity: In the absence of specific data, treat the compound as potentially hazardous upon contact, inhalation, or ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling this compound.[5]
Hand Protection
The potential for dermal absorption of this chlorinated organic compound makes robust hand protection essential.
-
Glove Selection: Nitrile gloves are a suitable choice for handling solid chemicals.[4][6] For procedures involving potential splashes or prolonged contact, double-gloving or the use of thicker, chemical-resistant gloves is recommended.[7]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[4]
Eye and Face Protection
Protecting the eyes and face from splashes and airborne particles is a mandatory safety measure.
-
Standard Protection: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for all laboratory activities.[8]
-
Enhanced Protection: For tasks with a higher risk of splashing, chemical splash goggles are necessary.[8] When there is a significant risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety glasses or goggles.[4][7]
Body Protection
A laboratory coat is the primary barrier against accidental spills.
-
Lab Coat: A flame-resistant lab coat, fully fastened, should be worn at all times in the laboratory.[7]
-
Additional Protection: For procedures involving larger quantities of the compound or a heightened risk of spills, a chemical-resistant apron provides an extra layer of protection.
Respiratory Protection
While engineering controls are the primary means of respiratory protection, supplemental measures may be necessary.
-
Fume Hood: All handling of the solid compound that may generate dust must be conducted in a chemical fume hood.[4]
-
Respirator Use: In situations where a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[3][7] For dusts, a particulate respirator (e.g., N95) is appropriate.[9] If vapors are a concern, a combination cartridge for organic vapors and particulates should be used.[10] A comprehensive respiratory protection program, including fit testing, is essential for all respirator users.[7]
Table 1: PPE Recommendations
| Protection Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Standard Handling | Single pair of nitrile gloves | Safety glasses with side shields | Flame-resistant lab coat | Work within a chemical fume hood |
| High-Risk Procedures | Double-gloving or thicker chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | NIOSH-approved respirator (in addition to fume hood) |
Step-by-Step Operational Protocol
A structured workflow is crucial for minimizing exposure and ensuring procedural consistency.
Experimental Workflow Diagram
Caption: A systematic workflow for the safe handling of this compound.
Waste Disposal and Decontamination
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[11]
Waste Segregation
All waste materials contaminated with this compound must be segregated at the point of generation.[11]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be collected in a designated, labeled solid waste container.[12]
-
Liquid Waste: Solutions and reaction mixtures containing the compound should be collected in a labeled liquid waste container.[12] Halogenated and non-halogenated solvent wastes should be collected in separate containers.[13]
-
Sharps Waste: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container.[14][15]
Waste Management Flowchart
Caption: A flowchart for the systematic disposal of waste contaminated with this compound.
Decontamination
Upon completion of work, all surfaces and equipment should be decontaminated. This typically involves wiping surfaces with a suitable solvent, followed by a thorough cleaning with soap and water.
Final Disposal
The ultimate disposal of hazardous waste must be handled by the institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor, in compliance with all local, state, and federal regulations.[13]
Emergency Response Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9][16] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[9][16] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.[9] For large spills, evacuate the area and contact EH&S.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. capotchem.com [capotchem.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. ptb.de [ptb.de]
- 12. ic.ptb.de [ic.ptb.de]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
